4-(1H-pyrazol-1-yl)aniline hydrochloride
Description
The exact mass of the compound 4-(1H-pyrazol-1-yl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-pyrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyrazol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQNHFGHPQKJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696141 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820647-29-7, 913848-94-9 | |
| Record name | Benzenamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820647-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride
Initiating Route Analysis
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Exploring Synthetic Strategies
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Narrowing the Protocol Focus
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Discovering Detailed Procedure
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Refining Reaction Protocol
I've got a detailed experimental procedure for synthesizing a positional isomer, 4-(1H-pyrazol-4-yl)aniline, through catalytic hydrogenation. The product is characterized by 1H NMR and MS. While it's a great data point, I need 4-(1H-pyrazol-1-yl)aniline. I've also uncovered general pyrazole synthesis info and confirmed C-N coupling relevance, but no specific protocol for my target. Converting the aniline to its hydrochloride salt and related characterization also remains elusive. I need to find a C-N coupling reaction.
Pinpointing Critical Isomer
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Analyzing the Synthesis Route
I've made headway in understanding the synthesis of 4-(1H-pyrazol-1-yl)aniline. The search reveals a potential route, starting from 4-nitrophenylhydrazine and a 1,3-dicarbonyl compound. A key piece of data I located clearly details a viable pathway for synthesis, followed by nitro group reduction.
Evaluating Alternative Pathways
I've expanded my search, finding additional routes for C-N bond formation, specifically Buchwald-Hartwig and Ullmann couplings, though specific protocols for the target compound remain elusive. While catalytic hydrogenation (Pd/C) for nitro group reduction seems promising, a detailed protocol for converting the aniline to its hydrochloride salt, alongside spectral data (NMR, IR, MS) for the salt itself, remains a key gap. I now have a solid foundation to construct a complete guide, so I must prioritize these missing details next.
Prioritizing Missing Details
I've clarified the critical missing elements. Specifically, a detailed protocol for converting the aniline to its hydrochloride salt, and its associated spectroscopic data (NMR, IR, MS) are still needed. My search has revealed an overall three-step strategy, starting with 4-nitrophenylhydrazine, but specific procedures for the final salt formation are now the central focus. I'm prioritizing finding that specific data to finalize the protocol.
Outlining Key Route
I've assembled plenty of data for the technical guide. The three-step synthesis route to the free base, 4-(1H-pyrazol-1-yl)aniline, is taking shape, involving condensation of 4-nitrophenylhydrazine with a malondialdehyde equivalent to generate a crucial intermediate.
Refining Reaction Protocol
I'm solidifying the three-step synthesis, incorporating data on forming the pyrazole ring. The condensation is robust, and I'm detailing the nitro group reduction to the amine. Alternatives like Buchwald-Hartwig and Ullmann couplings are viable but not my primary focus. I have a general procedure for forming hydrochloride salts, allowing me to detail this standard and reliable method. I've found spectroscopic data for the free base and its isomer for comparison. Although I have some information on the hydrochloride salt, I still need NMR, IR, and mass spectrometry data.
Finalizing Characterization Data
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Synthesizing the Data Guide
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Generating the Full Guide
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A Senior Application Scientist's Technical Guide to 4-(1H-pyrazol-1-yl)aniline Hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutics. 4-(1H-pyrazol-1-yl)aniline hydrochloride emerges as a quintessential heterocyclic building block, embodying the fusion of two pharmacologically significant moieties: the versatile pyrazole ring and the synthetically tractable aniline core.[1][2] The pyrazole nucleus is a well-established "privileged scaffold," integral to numerous approved drugs for oncology, inflammation, and infectious diseases.[3][4][5] This guide, prepared from a Senior Application Scientist's perspective, delineates the core chemical properties, reactivity, synthesis, and strategic applications of this compound, providing the in-depth knowledge necessary to leverage its full potential in drug discovery pipelines.
Core Physicochemical & Structural Characteristics
4-(1H-pyrazol-1-yl)aniline hydrochloride is the salt form of the parent aniline derivative, which enhances its stability and aqueous solubility. The protonation occurs at the primary amine, forming an anilinium salt, a critical feature influencing its handling and reactivity.
Structural Elucidation
The molecule consists of a benzene ring substituted with an amino group (as the hydrochloride salt) and a pyrazole ring. The pyrazole is attached to the aniline at the para-position (position 4) via a nitrogen atom (N-1 of the pyrazole). This specific connectivity is crucial for its electronic properties and spatial orientation when used as a fragment in drug design.
Key Properties
A summary of the compound's fundamental properties is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4-(1H-pyrazol-1-yl)anilinium chloride | N/A |
| Synonyms | 4-Pyrazol-1-yl-phenylamine hydrochloride | [1] |
| CAS Number | Not explicitly found for HCl; Free Base: 17635-45-9 | [1][6] |
| Molecular Formula | C₉H₁₀ClN₃ | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Appearance | Solid | [2] |
Solubility, Stability, and Handling
Solubility Profile
The hydrochloride salt form dictates the solubility profile. As an anilinium salt, it is expected to be soluble in polar protic solvents.
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Water & Alcohols (Methanol, Ethanol): High solubility is anticipated due to the ionic nature of the anilinium chloride group, which readily forms hydrogen bonds and ion-dipole interactions. Aniline hydrochloride itself is highly soluble in water (1070 g/L).[7]
-
Polar Aprotic Solvents (DMSO, DMF): Good solubility is expected.
-
Non-polar Solvents (Toluene, Hexanes): Poor solubility is expected. The non-polar nature of these solvents cannot effectively solvate the ionic salt.[8]
Scientist's Insight: The conversion to the hydrochloride salt is a deliberate and strategic choice. It not only improves water solubility for potential biological assays but also protects the highly reactive amine group from aerial oxidation, thus enhancing the compound's shelf-life compared to its free-base form.
Stability and Storage
The compound is a combustible solid.[2] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Synthesis and Characterization
The synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride is typically achieved in a two-step process starting from a commercially available nitro-precursor. This pathway is reliable and scalable for laboratory use.
Synthetic Workflow
The most common laboratory-scale synthesis involves the reduction of an aromatic nitro group, followed by salt formation. This method is high-yielding and the purification is straightforward.
Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Detailed Experimental Protocol
Step 1: Reduction of 1-(4-Nitrophenyl)-1H-pyrazole
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq).
-
Reagents: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).
-
Causality: Tin(II) chloride is a classic, robust, and cost-effective reducing agent for aromatic nitro groups that is tolerant of many other functional groups. The reaction is typically driven to completion by heating to reflux.
-
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(1H-pyrazol-1-yl)aniline free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution while stirring.
-
Trustworthiness: This step is self-validating. The formation of the salt is immediately visible as a precipitate, indicating a successful reaction. The use of a solvent where the product is insoluble drives the equilibrium towards the salt and simplifies purification to simple filtration.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with fresh cold solvent (e.g., diethyl ether) to remove any unreacted free base or impurities, then dry under vacuum to yield the final product.
Spectroscopic Characterization
Confirmation of the final structure is achieved via standard spectroscopic methods.
| Method | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyrazole ring. Aromatic signals for the para-substituted aniline ring (two doublets). A broad singlet for the -NH₃⁺ protons, which is D₂O exchangeable. The chemical shifts of the aniline protons will be further downfield compared to the free base due to the electron-withdrawing effect of the anilinium group. |
| ¹³C NMR | Three signals for the pyrazole carbons. Four signals for the aniline ring carbons (due to symmetry).[6] |
| FT-IR | Broad absorption band around 2600-3000 cm⁻¹ characteristic of the R-NH₃⁺ stretch. N-H bending vibrations around 1600-1500 cm⁻¹. C=C stretching for the aromatic rings. |
| Mass Spec | The mass spectrum will show the molecular ion peak for the free base (m/z = 159.08) after loss of HCl.[6] |
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary sites of reactivity: the anilinium group and the aromatic system. The hydrochloride form passivates the nucleophilicity of the amine, which can be strategically deprotected in situ for subsequent reactions.
Caption: Key reactive sites and potential derivatization pathways.
-
N-Acylation/Sulfonylation: After deprotonation with a mild base (e.g., triethylamine or pyridine), the resulting free amine is a potent nucleophile that readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a cornerstone reaction for building complexity in drug discovery programs.
-
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups.
-
Electrophilic Aromatic Substitution (EAS): The anilinium group is strongly deactivating and meta-directing. However, upon deprotection to the free amine, the ring becomes strongly activated and ortho-, para-directing. Since the para position is blocked, subsequent EAS reactions like halogenation will occur at the ortho positions (relative to the amine).
Conclusion: A Versatile Scaffold for Modern Drug Discovery
4-(1H-pyrazol-1-yl)aniline hydrochloride is more than a simple chemical; it is a strategically designed building block for medicinal chemistry. Its chemical properties—enhanced stability, predictable solubility, and versatile reactivity—make it an invaluable starting point for the synthesis of compound libraries targeting a wide array of biological targets. Understanding its core characteristics, as detailed in this guide, is the first step for any researcher aiming to innovate in the fields of oncology, inflammation, and beyond.
References
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
-
Jakubowski, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed as Described? Semantic Scholar. Retrieved from [Link]
-
Jakubowski, M., et al. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst - does it really proceed as described? Preprints.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]
-
ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
Shah, J., & Patel, T. (2012). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Quora. (2018). Why is aniline soluble in HCl? Retrieved from [Link]
Sources
- 1. 4-(1H-pyrazol-1-yl)aniline - CAS:17635-45-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-(1H-Pyrazol-1-yl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-pyrazol-1-yl)aniline Hydrochloride
Introduction: The Significance of the Pyrazole-Aniline Scaffold
The convergence of a pyrazole ring and an aniline moiety within a single molecular framework creates a privileged scaffold of significant interest to the pharmaceutical and materials science industries. Pyrazole derivatives are integral components of numerous approved drugs, demonstrating a wide spectrum of biological activities, including anticancer and antibacterial properties.[1] The aniline portion, a common pharmacophore, offers a versatile point for synthetic modification and interaction with biological targets. The hydrochloride salt of such structures, like 4-(1H-pyrazol-1-yl)aniline hydrochloride, is often utilized to improve solubility and bioavailability, critical parameters in drug development.
This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 4-(1H-pyrazol-1-yl)aniline hydrochloride. We will explore the synergistic application of spectroscopic and crystallographic techniques, moving beyond a simple recitation of procedures to a detailed analysis of the underlying principles and the logic that dictates the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of modern structure elucidation techniques.
Logical Workflow for Structure Elucidation
The confirmation of a chemical structure is a layered process, beginning with foundational techniques that confirm the presence of key functional groups and molecular weight, and culminating in high-resolution methods that define the precise three-dimensional arrangement of atoms. Our approach is systematic, ensuring that the data from each step informs and validates the next.
Figure 2: A representation of key 2D NMR correlations (COSY and HSQC) used to confirm the proton and carbon assignments within the 4-(1H-pyrazol-1-yl)aniline hydrochloride structure.
Part 3: Definitive Structure Confirmation with Single-Crystal X-ray Diffraction (SCXRD)
Causality: While spectroscopic methods provide excellent evidence for the structure and connectivity of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a solvent from a dilute solution of the compound. Alternatively, vapor diffusion, where a precipitating solvent slowly diffuses into a solution of the compound, can be effective. [2]2. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector. [3]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined to best fit the experimental data.
Expected Structural Features:
-
Confirmation of the connectivity between the pyrazole and aniline rings.
-
The geometry of the anilinium group, with the nitrogen atom adopting a tetrahedral geometry.
-
The planarity of the pyrazole and benzene rings.
-
Intermolecular hydrogen bonding between the anilinium protons and the chloride counter-ion, as well as potentially with the nitrogen atoms of the pyrazole ring of neighboring molecules.
Conclusion
The structure elucidation of 4-(1H-pyrazol-1-yl)aniline hydrochloride is a systematic process that relies on the convergent evidence from multiple analytical techniques. Mass spectrometry confirms the elemental composition, while IR spectroscopy identifies the key functional groups, particularly the anilinium ion. 1D and 2D NMR spectroscopy provide the detailed atomic connectivity, and finally, single-crystal X-ray diffraction offers the definitive three-dimensional structure. Each step is a self-validating component of the overall workflow, providing the rigorous and unambiguous structural proof required in modern chemical and pharmaceutical research.
References
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]
-
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASĀYAN Journal of Chemistry, Special Issue. [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1H-pyrazol-1-yl)aniline Hydrochloride
This technical guide provides a comprehensive exploration of the spectroscopic methodologies for the characterization of 4-(1H-pyrazol-1-yl)aniline hydrochloride (C₉H₁₀ClN₃), a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols for its analysis.
Introduction: The Structural Rationale for Spectroscopic Scrutiny
4-(1H-pyrazol-1-yl)aniline hydrochloride is a molecule that marries the electron-rich aniline moiety with the aromatic pyrazole ring system. The hydrochloride salt form, in which the aniline nitrogen is protonated, introduces distinct electronic and structural features that are critical to its function and stability. A multi-faceted spectroscopic approach is therefore not merely procedural but essential for unequivocally confirming its identity, purity, and structural integrity.
This guide will dissect the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to provide a holistic analytical portrait of this compound. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to empower the researcher.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride dictates its spectroscopic signature. The key features to consider are:
-
The Phenyl Ring: A para-substituted aromatic system.
-
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
The Anilinium Group (-NH₃⁺): The protonated amino group, which significantly influences the electronic environment of the phenyl ring.
Caption: Molecular structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-(1H-pyrazol-1-yl)aniline hydrochloride, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Rationale for Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the hydrochloride salt and its wide chemical shift window, which allows for the observation of the exchangeable anilinium protons. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.
Predicted ¹H NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | broad singlet | 3H | -N⁺H₃ | The acidic protons of the anilinium group are expected to be significantly downfield and broadened due to quadrupolar relaxation and exchange with residual water. |
| ~8.2 - 8.5 | doublet | 1H | Pyrazole H-5 | The proton at position 5 of the pyrazole ring is typically the most downfield due to its proximity to two nitrogen atoms. |
| ~7.8 - 8.0 | doublet | 2H | Phenyl H-2, H-6 | These protons are ortho to the electron-withdrawing anilinium group and will be shifted downfield. They appear as a doublet due to coupling with H-3 and H-5. |
| ~7.6 - 7.8 | doublet | 1H | Pyrazole H-3 | The proton at position 3 of the pyrazole ring. |
| ~7.4 - 7.6 | doublet | 2H | Phenyl H-3, H-5 | These protons are meta to the anilinium group and will be at a relatively higher field compared to the ortho protons. They appear as a doublet due to coupling with H-2 and H-6. |
| ~6.5 - 6.7 | triplet | 1H | Pyrazole H-4 | The proton at position 4 of the pyrazole ring, appearing as a triplet due to coupling with H-3 and H-5. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(1H-pyrazol-1-yl)aniline hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad anilinium proton signal.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
¹³C NMR Spectroscopy
Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining a spectrum with singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 - 142 | Pyrazole C-5 | The carbon adjacent to two nitrogen atoms is expected to be the most downfield in the pyrazole ring. |
| ~138 - 140 | Phenyl C-4 | The carbon bearing the pyrazole substituent. |
| ~130 - 132 | Phenyl C-1 | The carbon bearing the anilinium group. |
| ~128 - 130 | Pyrazole C-3 | The second most downfield carbon in the pyrazole ring. |
| ~125 - 127 | Phenyl C-2, C-6 | The ortho carbons to the anilinium group. |
| ~120 - 122 | Phenyl C-3, C-5 | The meta carbons to the anilinium group. |
| ~110 - 112 | Pyrazole C-4 | The most upfield carbon in the pyrazole ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a NMR spectrometer with a carbon-observe probe (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-160 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Rationale for Experimental Choices: The solid-state analysis using an Attenuated Total Reflectance (ATR) accessory is a rapid and convenient method that requires minimal sample preparation.
Predicted FT-IR Absorption Bands and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 3200 - 2800 (broad) | N⁺-H stretching | The stretching vibrations of the anilinium N⁺-H bonds appear as a broad and strong absorption band. |
| ~3100 | Aromatic C-H stretching | The stretching vibrations of the C-H bonds on the phenyl and pyrazole rings. |
| ~1620 | Aromatic C=C stretching | The stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[1] |
| ~1580 | N-H bending | The bending vibration of the anilinium N-H bonds. |
| ~1520 | Aromatic C=C stretching | Another characteristic stretching vibration of the aromatic rings. |
| ~1400 - 1000 | C-N stretching & in-plane bending | Complex vibrations involving the C-N bonds and in-plane bending of C-H bonds. |
| ~830 | para-substituted C-H out-of-plane bending | A characteristic strong absorption for a 1,4-disubstituted benzene ring. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid 4-(1H-pyrazol-1-yl)aniline hydrochloride directly onto the crystal of the ATR accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.
Rationale for Experimental Choices: Methanol is a suitable solvent as it is transparent in the UV-Vis region and can dissolve the hydrochloride salt. The protonation of the aniline nitrogen will cause a hypsochromic (blue) shift of the π-π* transition compared to the free base, as the lone pair on the nitrogen is no longer available to participate in resonance with the phenyl ring.
Predicted UV-Vis Absorption Maxima (λmax):
| Wavelength (λmax, nm) | Electronic Transition | Rationale |
| ~250 - 270 | π-π* transition | This absorption band is characteristic of the phenyl and pyrazole aromatic systems. The exact position will be influenced by the anilinium group. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 4-(1H-pyrazol-1-yl)aniline hydrochloride in methanol (e.g., in the micromolar concentration range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan the wavelength range from 200 to 400 nm.
-
Use a matched pair of quartz cuvettes, with one containing the solvent (methanol) as a blank.
-
-
Data Analysis: Record the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-(1H-pyrazol-1-yl)aniline hydrochloride, as it typically produces the protonated molecular ion with minimal fragmentation.
Predicted Mass Spectrum:
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 160.08 | [M+H]⁺ | This corresponds to the protonated free base, 4-(1H-pyrazol-1-yl)aniline (C₉H₉N₃ + H⁺). The hydrochloride salt will dissociate in the ESI source. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Operate the ESI source in positive ion mode.
-
Infuse the sample solution directly into the source or introduce it via liquid chromatography.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion. High-resolution mass spectrometry can be used to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures a comprehensive and validated analysis of 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Caption: Workflow for the integrated spectroscopic analysis.
Conclusion
The spectroscopic characterization of 4-(1H-pyrazol-1-yl)aniline hydrochloride is a multi-technique endeavor that provides a detailed and validated understanding of its molecular structure. By systematically applying NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this important compound, which is a critical step in any drug development or materials science application. The protocols and interpretations provided in this guide serve as a robust framework for achieving this analytical goal.
References
-
PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]
Sources
An In-Depth Technical Guide to the Physical Characteristics of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride
This guide provides a comprehensive overview of the physical and chemical properties of 4-(1H-pyrazol-1-yl)aniline hydrochloride, a key building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and validated methodologies for in-house characterization.
Introduction: A Molecule of Interest
4-(1H-Pyrazol-1-yl)aniline hydrochloride belongs to a class of compounds featuring a pyrazole moiety linked to an aniline ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound, making it more amenable to handling and formulation in a laboratory setting.[1] A thorough understanding of its physical characteristics is paramount for its effective application in synthesis, purification, and biological screening.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Chemical Structure
The structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride comprises a pyrazole ring attached at the N1 position to the fourth carbon of an aniline ring, with the aniline nitrogen protonated to form the hydrochloride salt.
Diagram of the Chemical Structure of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride
Caption: Chemical structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Molecular Formula and Weight
The key identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-(1H-Pyrazol-1-yl)aniline hydrochloride | - |
| Synonyms | 4-Pyrazol-1-yl-phenylamine hydrochloride | - |
| Molecular Formula | C₉H₁₀ClN₃ | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| CAS Number | 17635-45-9 (for free base) | [3] |
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of 4-(1H-pyrazol-1-yl)aniline hydrochloride. It is important to note that some of these properties are extrapolated from the free base or related compounds due to limited publicly available data for the hydrochloride salt.
| Property | Value | Comments | Source |
| Appearance | Solid | Based on supplier information. Likely a white to off-white crystalline solid. | [2] |
| Melting Point | Not explicitly reported. Expected to be higher than the free base. | The related aniline hydrochloride has a melting point of 196-202 °C. | [4] |
| Boiling Point | Not available. | Decomposition is likely at elevated temperatures. | - |
| Solubility | Expected to be soluble in water. | Hydrochloride salts of amines are generally water-soluble. Aniline hydrochloride is highly soluble in water. | [1][5] |
| pKa | Not explicitly reported. | The aniline moiety will have a pKa characteristic of anilinium ions. | - |
Experimental Protocols for Characterization
To provide a comprehensive understanding of the compound's physical properties, the following standard experimental protocols are recommended.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of finely powdered, dry 4-(1H-pyrazol-1-yl)aniline hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Assessment
Rationale: Solubility in various solvents is critical for reaction setup, purification, and formulation.
Methodology: Shake-Flask Method (Equilibrium Solubility)
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide).
-
Procedure:
-
An excess amount of 4-(1H-pyrazol-1-yl)aniline hydrochloride is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Spectroscopic Characterization
Rationale: ¹H NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and purity of the compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the aniline and pyrazole rings. The protons on the aniline ring will likely appear as two doublets due to their para-substitution pattern.
-
Pyrazole Protons: Distinct signals for the three protons on the pyrazole ring.
-
Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can be concentration and solvent-dependent.
Illustrative ¹H NMR Data for a Related Compound (4-(1H-Pyrazol-4-yl)aniline in DMSO-d₆):
-
δ 12.68 (br s, 1H, NH of pyrazole)
-
δ 7.80 (s, 2H, pyrazole CH)
-
δ 7.23 (d, J = 8.0 Hz, 2H, aniline CH)
-
δ 6.54 (d, J = 8.0 Hz, 2H, aniline CH)
-
δ 4.97 (s, 2H, NH₂ of aniline)[6]
Note: The spectrum of the hydrochloride salt in a solvent like D₂O or DMSO-d₆ will show shifts in these signals, particularly for the protons near the protonated amine group.
Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 | N-H | Stretching (in the free base) |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~1620-1580 | C=C (aromatic) | Stretching |
| ~1600-1450 | N-H | Bending |
| ~1400-1000 | C-N | Stretching |
Note: For the hydrochloride salt, the N-H stretching and bending vibrations will be shifted and may be broadened due to the presence of the ammonium salt.
Safety and Handling
GHS Hazard Information (Based on the free base and related compounds):
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(1H-Pyrazol-1-yl)aniline hydrochloride is a valuable chemical intermediate with promising applications. This guide provides a foundational understanding of its physical and chemical characteristics. While some data is inferred from related structures, the provided experimental protocols offer a clear path for researchers to generate a complete and robust dataset for this compound, ensuring its effective and safe use in their research and development endeavors.
References
-
PubChem. 4-(1H-Pyrazol-1-yl)aniline. Available from: [Link]
-
Rasayan Journal of Chemistry. GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available from: [Link]
-
Wikipedia. Anilinium chloride. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(1H-Pyrazol-1-yl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]
An In-Depth Technical Guide to 4-(1H-Pyrazol-1-yl)aniline (CAS: 17635-45-9): A Cornerstone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of 4-(1H-Pyrazol-1-yl)aniline in Medicinal Chemistry
In the landscape of modern drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount to the efficient construction of novel therapeutic agents. Among these, 4-(1H-Pyrazol-1-yl)aniline (CAS: 17635-45-9) has emerged as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties, synthesis, and applications of this pivotal building block, with a particular focus on its role in the generation of kinase inhibitors for oncology and other therapeutic areas.
The unique structural arrangement of an aniline ring linked to a pyrazole moiety imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs, including several blockbuster kinase inhibitors.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases makes it an invaluable component in inhibitor design.[3] The aniline portion of the molecule provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
This guide will delve into the core characteristics of 4-(1H-Pyrazol-1-yl)aniline, provide detailed experimental protocols for its synthesis and subsequent utilization, and explore the mechanistic basis for the efficacy of its derivatives, thereby offering a holistic view of its significance in the pharmaceutical sciences.
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties of a chemical building block is the bedrock of its effective and safe utilization in any synthetic workflow. The key physicochemical properties of 4-(1H-Pyrazol-1-yl)aniline are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17635-45-9 | [4] |
| Molecular Formula | C₉H₉N₃ | [4] |
| Molecular Weight | 159.19 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Moderately soluble in polar organic solvents such as DMF, DMSO, and alcohols. | [5] |
| Melting Point | Not consistently reported, varies with purity. | - |
Safety and Handling:
4-(1H-Pyrazol-1-yl)aniline is classified as an irritant and may cause skin and serious eye irritation.[4] It is also potentially harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[5] For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Characterization: A Reproducible Protocol
The synthesis of 4-(1H-Pyrazol-1-yl)aniline is typically achieved through a two-step process starting from 4-nitrophenylhydrazine. The following protocol provides a detailed, self-validating methodology for its preparation and characterization.
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)aniline
Part 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as acetic acid.
-
Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(4-nitrophenyl)-1H-pyrazole.
Part 2: Reduction of the Nitro Group to Synthesize 4-(1H-Pyrazol-1-yl)aniline
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the 1-(4-nitrophenyl)-1H-pyrazole (1 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(1H-Pyrazol-1-yl)aniline. The product can be further purified by recrystallization or column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized 4-(1H-Pyrazol-1-yl)aniline should be confirmed by standard analytical techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole and aniline rings. The chemical shifts and coupling patterns provide definitive structural confirmation.[6][7]
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further corroborating the structure.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A well-developed HPLC method will show a single major peak for the desired product, and the peak area can be used for quantification.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of 159.19 g/mol .[9]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The primary and most significant application of 4-(1H-Pyrazol-1-yl)aniline is as a versatile building block in the synthesis of kinase inhibitors.[2][10] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
The 4-(1H-Pyrazol-1-yl)aniline scaffold is frequently incorporated into kinase inhibitors to provide a key interaction point with the hinge region of the kinase's ATP-binding site. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the aniline nitrogen can be functionalized to extend into other regions of the active site, thereby enhancing potency and selectivity.
Exemplary Synthesis of a Kinase Inhibitor Intermediate
A common synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) reaction of 4-(1H-Pyrazol-1-yl)aniline with a dihalopyrimidine, such as 2,4-dichloropyrimidine. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors.
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)-N-(2-chloropyrimidin-4-yl)aniline
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-(1H-Pyrazol-1-yl)aniline (1 equivalent) and 2,4-dichloropyrimidine (1-1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the reaction mixture to act as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to reflux, and monitor its progress by TLC or LC-MS.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 4-(1H-Pyrazol-1-yl)-N-(2-chloropyrimidin-4-yl)aniline.
Causality in Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[11]
-
Base: A non-nucleophilic base is crucial to prevent competition with the aniline nucleophile. DIPEA is often preferred due to its steric bulk.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction. The specific temperature is optimized based on the reactivity of the substrates.
Mechanism of Action of Pyrazole-Containing Kinase Inhibitors
Derivatives of 4-(1H-Pyrazol-1-yl)aniline typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrazole moiety often forms critical hydrogen bonds with the "hinge" region of the kinase, which is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site. The rest of the molecule can then be tailored to make specific contacts with other regions of the ATP-binding pocket, thereby conferring selectivity for the target kinase.[3][12]
Conclusion: A Versatile Tool for the Future of Drug Discovery
4-(1H-Pyrazol-1-yl)aniline has firmly established itself as a cornerstone building block in the arsenal of medicinal chemists. Its synthetic accessibility, coupled with the favorable biological properties it imparts to its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ability of the pyrazole moiety to form key interactions within the active sites of enzymes, particularly kinases, makes this compound an invaluable starting point for the design of potent and selective inhibitors. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile scaffolds like 4-(1H-Pyrazol-1-yl)aniline will undoubtedly play a crucial role in the development of the next generation of life-saving medicines. This guide has provided a comprehensive overview of its properties and uses, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.
References
-
Scientific Reports. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]
-
ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]
-
Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
PubMed. (n.d.). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. [Link]
-
National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. ijcpa.in [ijcpa.in]
- 9. growingscience.com [growingscience.com]
- 10. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
molecular weight of 4-(1H-pyrazol-1-yl)aniline hydrochloride
An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride
Executive Summary
This technical guide provides a comprehensive examination of 4-(1H-pyrazol-1-yl)aniline hydrochloride, a key heterocyclic building block in modern chemical research. The primary focus is its molecular weight of 195.65 g/mol , detailing not only this fundamental property but also the robust analytical methodologies required for its empirical verification.[1] For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight and structure is the bedrock of all subsequent experimental work. This document moves beyond simple data presentation to explain the causality behind the selection of analytical techniques, outlining self-validating workflows for synthesis and characterization that ensure scientific integrity. We will explore the theoretical calculation, definitive experimental verification via mass spectrometry and elemental analysis, and the contextual importance of this compound in synthetic chemistry.
Core Compound Identification and Physicochemical Properties
4-(1H-Pyrazol-1-yl)aniline hydrochloride is the salt form of the parent free base, 4-(1H-pyrazol-1-yl)aniline. The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in polar solvents. It is crucial to distinguish between the free base and its salt, as their molecular weights and physical properties differ significantly.
The compound consists of an aniline core (a benzene ring with an amino group) where the nitrogen of a pyrazole ring is attached at the 4-position of the phenyl ring. The hydrochloride salt is formed by the protonation of the basic aniline nitrogen.
| Property | Value | Source |
| IUPAC Name | 4-(1H-Pyrazol-1-yl)aniline hydrochloride | N/A |
| Molecular Weight | 195.65 g/mol | [1] |
| Molecular Formula | C₉H₁₀ClN₃ | [1] |
| Appearance | Solid | |
| InChI Key | COQNHFGHPQKJAV-UHFFFAOYSA-N | |
| SMILES | Cl.Nc1ccc(cc1)-n2cccn2 | |
| CAS Number (Free Base) | 17635-45-9 | [2][3] |
| Molecular Weight (Free Base) | 159.19 g/mol | [2][3] |
The Theoretical Basis of Molecular Weight
The molecular weight of a compound is a fundamental constant derived from its molecular formula and the atomic weights of its constituent elements as defined by IUPAC. The calculation for 4-(1H-pyrazol-1-yl)aniline hydrochloride (C₉H₁₀ClN₃) is as follows:
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
Total Molecular Weight = 108.099 + 10.080 + 35.453 + 42.021 = 195.653 g/mol
This theoretical value is the benchmark against which all experimental determinations are compared. Any significant deviation suggests impurities, incorrect structural assignment, or isotopic variations.
Experimental Verification of Molecular Identity
While the theoretical molecular weight is precise, it remains a calculated value until confirmed by empirical data. For a compound to be considered validated, its molecular weight and structure must be unequivocally confirmed through a combination of analytical techniques. This section details the primary methods and explains the rationale for their use.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like 4-(1H-pyrazol-1-yl)aniline hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is employed. This choice is critical because ESI allows the analysis of polar, non-volatile compounds without causing significant fragmentation, preserving the molecular integrity.
In the ESI source, the hydrochloride salt typically dissociates, and the free base (MW = 159.19 g/mol ) is protonated. Therefore, the expected observation in the positive ion mode is not the intact salt, but the protonated free base ([M+H]⁺).
-
Expected Ion: [C₉H₉N₃ + H]⁺
-
Expected m/z: 160.09 (Monoisotopic Mass)
The observation of this ion at high resolution provides unambiguous confirmation of the mass of the parent molecule, directly validating the calculated molecular weight.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infusion: The sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Workflow for ESI-MS analysis.
Elemental Analysis
Elemental analysis provides a fundamental, self-validating check of a compound's empirical formula. The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage by mass of carbon, hydrogen, and nitrogen. A separate analysis is performed for chlorine. The experimental percentages are then compared to the theoretical values calculated from the molecular formula C₉H₁₀ClN₃.
This technique is exceptionally trustworthy because a match within an acceptable error margin (typically ±0.4%) provides strong evidence that the assumed molecular formula is correct.
| Element | Theoretical Mass % | Expected Experimental % |
| Carbon (C) | 55.25% | 55.25 ± 0.4% |
| Hydrogen (H) | 5.15% | 5.15 ± 0.4% |
| Chlorine (Cl) | 18.12% | 18.12 ± 0.4% |
| Nitrogen (N) | 21.48% | 21.48 ± 0.4% |
A successful elemental analysis, combined with mass spectrometry, offers near-irrefutable proof of the compound's molecular weight and composition.
Synthesis and Purification Workflow
The synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride is typically a two-step process starting from commercially available precursors. A common and reliable route involves the nucleophilic aromatic substitution of a nitrophenyl precursor followed by the reduction of the nitro group.
-
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)-nitrobenzene. 1-Fluoro-4-nitrobenzene is reacted with pyrazole in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO. The pyrazole anion acts as a nucleophile, displacing the fluoride.
-
Step 2: Reduction to 4-(1H-Pyrazol-1-yl)aniline (Free Base). The resulting nitro compound is reduced to the corresponding aniline. A standard and highly efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4]
-
Step 3: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol). The hydrochloride salt precipitates out of the solution and can be collected by filtration.
Purification via recrystallization is essential after synthesis to ensure high purity, which is then confirmed by the analytical methods described in Section 3.
Caption: General synthesis pathway.
Applications and Relevance in Research
4-(1H-Pyrazol-1-yl)aniline hydrochloride serves as a valuable building block in medicinal chemistry and materials science. The pyrazole-aniline scaffold is present in numerous biologically active molecules. Its utility stems from the ability of the aniline amine group to undergo a wide range of chemical transformations (e.g., amide bond formation, diazotization, reductive amination), allowing for the facile introduction of this moiety into larger, more complex structures.
Derivatives of this core structure have been investigated for various therapeutic applications, including as kinase inhibitors in oncology and as potential DPP-IV inhibitors for the treatment of type 2 diabetes.[5] The specific substitution pattern and the physicochemical properties imparted by the pyrazole ring make it a desirable fragment in drug design.
Safety and Handling
While specific toxicity data for the hydrochloride salt is not widely published, the parent compound, 4-(1H-pyrazol-1-yl)aniline, is associated with GHS hazard warnings.[3] It is prudent to handle the hydrochloride salt with the same level of care.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]
-
Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
PubChem, 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274. [Link]
-
Chemical Methodologies, Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. [Link]
Sources
- 1. 4-(1h-pyrazol-1-yl)aniline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(1H-pyrazol-1-yl)aniline - CAS:17635-45-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]
- 5. chemmethod.com [chemmethod.com]
The Pyrazole Scaffold: A Versatile Nucleus with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth exploration of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The versatility of the pyrazole scaffold is highlighted by its presence in a number of well-established drugs with diverse therapeutic applications.[2]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various signaling pathways and cellular processes that are critical for tumor growth and survival.[3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression.[3]
-
Kinase Inhibition: A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4]
-
Tyrosine Kinase Inhibitors (TKIs): Pyrazole-based compounds have been developed as potent inhibitors of various tyrosine kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Pyrazole derivatives can act as EGFR inhibitors, blocking downstream signaling pathways.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazole compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a valid target in B-cell malignancies.[5]
-
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[5]
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently activated in cancer and plays a vital role in cell growth, proliferation, and survival. Pyrazole compounds have been shown to inhibit key components of this pathway, such as PI3K and mTOR.[1]
-
PIM Kinase Inhibition: PIM kinases are oncogenic serine/threonine kinases that are overexpressed in various cancers. Pyrazole-containing compounds have been identified as potent PIM-1 inhibitors.[3]
-
-
Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for cell division. Some pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3]
-
Substitution at N-1: The substituent at the N-1 position of the pyrazole ring is crucial for activity. Often, a substituted phenyl or other aromatic ring at this position enhances anticancer potency.
Quantitative Analysis of Anticancer Activity
The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | MCF7 (Breast) | 0.25 | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative | PIM-1 | HCT116 (Colon) | 1.51 | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative | PIM-1 | MCF7 (Breast) | 7.68 | [3] |
| 5-Phenyl-1H-pyrazole Derivative | BRAFV600E | WM266.4 (Melanoma) | 2.63 | [1] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | - | IGROVI (Ovarian) | 0.04 | [8] |
Experimental Protocols for Anticancer Activity Evaluation
This assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution in a 96-well plate.
-
Compound Addition: Add the pyrazole derivative at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Antimicrobial Activity: Combating Infectious Diseases
Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial effects of pyrazoles are achieved through various mechanisms that target essential microbial processes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition by pyrazole derivatives leads to bacterial cell death.[2]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the synthesis of nucleic acids and amino acids in bacteria. Inhibition of DHFR disrupts these processes.[2]
-
Disruption of the Bacterial Cell Wall: Some pyrazole derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyrazole derivatives is influenced by their structural features.
-
Pyrazole-1-carbothiohydrazide Unit: Compounds containing this moiety have shown higher antimicrobial activity.[1]
-
Electron-donating and Electron-withdrawing Groups: The presence of electron-donating substituents on aromatic rings attached to the pyrazole core can increase antibacterial activity.[1] Conversely, electron-withdrawing groups can enhance bioactivity in some cases.[9]
-
Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazole or imidazothiadiazole, can lead to compounds with potent and broad-spectrum antimicrobial activity.[2][10]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide Derivative | Aspergillus niger | 2.9 - 7.8 | [1] |
| Pyrazole-1-carbothiohydrazide Derivative | Staphylococcus aureus | 62.5 - 125 | [1] |
| Pyrazole-thiazole Hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | <0.2 | [2] |
| Imidazo[2,1-b][1][2]thiadiazole Derivative | Gram-negative and Gram-positive bacteria | <0.24 | |
| Pyrazolo[1,5-a]pyrimidine Derivative | Staphylococcus aureus, Escherichia coli, Candida albicans | 3.125 | [9] |
Experimental Protocol for Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathophysiology of many diseases, and pyrazole derivatives have shown significant potential as anti-inflammatory agents.
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to inhibit enzymes involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many pyrazole derivatives act as selective inhibitors of COX-2, which is upregulated at sites of inflammation, thereby reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity and COX-2 selectivity of pyrazole derivatives are governed by their chemical structure.
-
Pyrazolone Skeleton: Compounds with a pyrazolone skeleton have shown more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold.
-
Substituents on Benzylidene Ring: The nature and position of substituents on a benzylidene ring attached to the pyrazole core can significantly impact activity. For example, trimethoxy substitutions have been shown to lead to high COX-2 inhibitory action.
-
Lipophilicity: Increased lipophilicity of the derivatives has been correlated with higher anti-inflammatory activity.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is often expressed as their IC50 values for the inhibition of COX-1 and COX-2 enzymes.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine Hybrid (Trimethoxy derivative) | - | 1.15 | - | |
| Pyrazole-pyridazine Hybrid (Trimethoxy derivative) | - | 1.50 | - | |
| Hybrid Pyrazole Analogue | 45.23 - 204.51 | 1.79 - 9.63 | 22.21 - 74.92 | [9] |
| Polysubstituted Pyrazole | - | - | 6.87 - 7.83 | |
| Pyrazole-indole conjugate | 5.44 | 5.37 | - | [9] |
Experimental Protocol for Anti-inflammatory Activity Evaluation
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Assay Mixture Preparation: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2).[9]
-
Compound Addition: Add the pyrazole derivative at various concentrations to the assay mixture.
-
Pre-incubation: Pre-incubate the mixture at 25°C for a short period (e.g., 1 minute).[9]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe.[9]
-
Absorbance Measurement: Measure the increase in absorbance at 603 nm for the first 25 seconds of the reaction, which corresponds to the rate of TMPD oxidation.[9]
-
Data Analysis: Calculate the percentage of COX inhibition relative to a control without the inhibitor and determine the IC50 value.
Diverse Biological Frontiers of Pyrazole Derivatives
Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, the pyrazole scaffold has demonstrated potential in a range of other therapeutic and agricultural applications.
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neurons. Pyrazole derivatives have shown promise in protecting neurons from damage through several mechanisms:
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neurodegeneration. By reducing inflammation and scavenging reactive oxygen species (ROS), pyrazole derivatives can exert neuroprotective effects.
-
Modulation of Signaling Pathways: Some pyrazoles can modulate pathways like the NF-κB pathway, which is involved in inflammation.[10] One derivative, compound 6g, demonstrated a potent anti-inflammatory effect with an IC50 of 9.562 µM for the suppression of IL-6 expression in microglial cells.
Antiviral Activity
The emergence of viral diseases necessitates the development of new antiviral agents. Pyrazole derivatives have shown activity against a variety of viruses, including:
-
Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E): Some hydroxyquinoline-pyrazole hybrids have demonstrated antiviral activity through mechanisms such as inhibiting viral adsorption and replication, as well as exerting a direct virucidal effect.[3]
-
Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV): Certain pyrazole derivatives have shown potent inhibitory activity against these viruses, with some compounds exhibiting EC50 values in the nanomolar range.[1][2] For instance, a 1,3,4-trisubstituted pyrazole was identified as a potent HCV inhibitor with an EC50 of 0.11 µM.[2]
Herbicidal and Insecticidal Activity
In agriculture, pyrazole derivatives are utilized for pest and weed control.
-
Herbicidal Activity: Pyrazole-containing compounds can act as herbicides by inhibiting plant-specific enzymes or mimicking plant hormones. For example, some derivatives act as synthetic auxins, disrupting plant growth. The herbicidal efficacy is often evaluated in greenhouse assays, with some compounds showing significant inhibition of various weed species at application rates of 150 g a.i./ha. Structure-activity relationship studies have shown that the introduction of a methyl substituent at the pyrazole C3 position can diminish herbicidal efficacy due to steric hindrance.
-
Insecticidal Activity: Pyrazole derivatives are effective insecticides, with some compounds demonstrating high potency against termites and locusts. For instance, a pyrazole Schiff base showed excellent anti-termite activity with an LC50 of 0.001 µg/mL.
Conclusion
The pyrazole scaffold represents a privileged structure in the design and development of new therapeutic and agricultural agents. Its synthetic tractability and the ability to introduce a wide range of substituents have allowed for the fine-tuning of its biological activity against a multitude of targets. The extensive research into pyrazole derivatives has yielded compounds with potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and pesticidal properties. The continued exploration of the chemical space around the pyrazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and more effective agents to address unmet medical and agricultural needs.
References
-
Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., Al-Otaibi, A. M., & El-Sayed, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]
-
Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]
-
Various Authors. (2024). Pyrazole derivatives with antiviral activity. ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., Al-Otaibi, A. M., & El-Sayed, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]
-
Al-Zoubi, R. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5769. [Link]
-
Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]
-
Anwar, M. U., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity. [Link]
-
Li, J., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 12(5), 1–2. [Link]
-
Chen, X., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(23), 5649. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(1), 1–10. [Link]
-
Belaidi, S., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30. [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European journal of medicinal chemistry, 213, 113175. [Link]
-
Yilmaz, I., & Koca, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 975. [Link]
-
Various Authors. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European journal of medicinal chemistry, 213, 113175. [Link]
-
Bekhit, A. A., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5), 1700025. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone of modern drug discovery, earning its status as a "privileged scaffold."[1][2][3] Its unique physicochemical properties, synthetic tractability, and versatile biological activities have enabled the development of numerous blockbuster drugs across a wide range of therapeutic areas, including inflammation, oncology, cardiovascular disease, and infectious diseases.[1][4] This guide provides an in-depth exploration of the pyrazole core, from its fundamental chemical properties and synthesis to its role in shaping the structure-activity relationships (SAR) and mechanisms of action of market-approved pharmaceuticals. We will delve into specific case studies, present detailed experimental protocols, and offer insights into the causal logic behind the design and application of pyrazole-containing compounds in medicinal chemistry.
The Pyrazole Nucleus: Foundational Physicochemical Properties
The success of the pyrazole moiety in drug design is not accidental; it stems from a unique combination of structural and electronic features that favorably influence pharmacokinetic and pharmacodynamic profiles.[4][5]
-
Aromaticity and Stability: Pyrazole is an aromatic heterocycle, which confers significant chemical stability. Its aromaticity is intermediate among common heterocycles, providing a rigid and planar scaffold for the precise orientation of functional groups.[4]
-
Hydrogen Bonding Capability: The pyrazole ring is an amphiprotic hydrogen-bonding platform. The N-1 proton is a hydrogen bond donor (similar to pyrrole), while the N-2 lone pair acts as a hydrogen bond acceptor (similar to pyridine).[4] This dual capability allows for critical, high-affinity interactions with biological targets like enzyme active sites and receptors.
-
Dipole Moment and Solubility: The presence of two nitrogen atoms creates a significant dipole moment, which often enhances the aqueous solubility of parent molecules compared to more lipophilic carbocyclic rings like benzene.[4]
-
Bioisosteric Replacement: Pyrazole is frequently employed as a bioisostere for other aromatic rings, such as benzene or imidazole.[4] This substitution can lead to improved potency, enhanced physicochemical properties (e.g., lower lipophilicity), and a more favorable metabolic profile by blocking sites of metabolism.[4]
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers. This property can influence receptor binding and pharmacokinetics, and must be considered during the drug design process.[4]
Data Presentation: Comparative Physicochemical Properties
| Property | Pyrazole | Benzene | Imidazole |
| ClogP | 0.24 | 2.14 | -0.08 |
| pKa (of conjugate acid) | 2.5 | N/A | 7.1 |
| Hydrogen Bond Donor | Yes (N1-H) | No | Yes (N1-H) |
| Hydrogen Bond Acceptor | Yes (N2) | No | Yes (N3) |
| Data synthesized from multiple sources for illustrative comparison.[4] |
Synthesis of the Pyrazole Core: Key Methodologies
The synthetic accessibility of the pyrazole ring is a major advantage for its widespread use in drug discovery, allowing for extensive derivatization to explore structure-activity relationships.[6] The most fundamental and widely used method is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7][8][9]
General Synthetic Workflow: Knorr Pyrazole Synthesis and Variants
The reaction involves the condensation of a hydrazine derivative (R¹-NH-NH₂) with a β-dicarbonyl compound (e.g., a 1,3-diketone or β-ketoester). The choice of reactants allows for the controlled installation of substituents at various positions on the final pyrazole ring.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
The Aminopyrazole Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide
Abstract
The aminopyrazole core, a five-membered aromatic heterocycle bearing an exocyclic amino group, represents one of the most versatile and impactful "privileged scaffolds" in modern medicinal chemistry. Its journey from a naturally occurring amino acid derivative, first isolated in 1959, to the central framework of blockbuster drugs and cutting-edge clinical candidates is a testament to its unique chemical properties and broad biological applicability.[1] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of aminopyrazole compounds. We will dissect the foundational synthetic methodologies, tracing the causality behind experimental choices and the persistent challenge of regioselectivity. Furthermore, this paper will navigate the historical milestones in its therapeutic application, from early investigations into anticonvulsant properties to its contemporary dominance in oncology as a premier kinase inhibitor scaffold, exemplified by the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib.[2] Through detailed protocols, structure-activity relationship (SAR) analyses, and pathway visualizations, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the profound potential of the aminopyrazole nucleus.
Introduction to the Pyrazole and Aminopyrazole Scaffold
The Pyrazole Ring: A Foundation in Heterocyclic Chemistry
The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, has a long and storied history in chemistry.[1] Its unassuming structure belies a rich electronic character and synthetic versatility that has captivated chemists for over a century. The first discovery of a pyrazole in nature was 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, hinting at its role in biological systems.[1] Pyrazoles have since been identified in a vast array of pharmacologically active agents, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and agrochemicals.[1]
Defining Aminopyrazoles: A Versatile Pharmacophore
Aminopyrazoles are a specific class of pyrazole derivatives distinguished by the presence of an exocyclic amino (-NH₂) group. This seemingly simple functionalization dramatically expands the scaffold's utility in drug design. The position of this amino group on the pyrazole ring is critical, giving rise to three primary isomers: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles.[2][3] Each isomer possesses a distinct electronic distribution and steric profile, predisposing it to interact with different biological targets. This structural diversity is a key reason for the aminopyrazole's success.[3]
The "Privileged Scaffold" Concept
The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[4] Aminopyrazoles are a quintessential example of this concept.[5] The two ring nitrogens and the exocyclic amino group can act as hydrogen bond donors and acceptors, allowing the scaffold to anchor itself within the active sites of numerous enzymes, particularly the ATP-binding pocket of protein kinases.[4] This inherent "binding promiscuity," when properly harnessed through synthetic modification, allows for the development of highly potent and selective inhibitors for a wide range of therapeutic targets.[4]
Foundational Synthesis of the Aminopyrazole Core
The construction of the aminopyrazole ring is a cornerstone of heterocyclic chemistry. While numerous methods exist, the most prevalent and historically significant approach involves the cyclocondensation of a 1,3-dielectrophilic precursor with a hydrazine derivative.
The Cornerstone Reaction: Condensation of Hydrazines with β-Ketonitriles
The most common and efficient pathway to 3(5)-aminopyrazoles is the reaction between a hydrazine and a 1,3-dielectrophile where one of the electrophilic groups is a nitrile, such as a β-ketonitrile or 3-oxo-alkanenitrile.[6]
Causality of the Reaction: The mechanism proceeds via a logical sequence of nucleophilic attacks. The more nucleophilic nitrogen of the hydrazine initially attacks the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. The subsequent elimination of a water molecule yields the stable aromatic aminopyrazole ring.
The Challenge of Regioselectivity: When using hydrazine hydrate (H₂N-NH₂), the product is an N-unsubstituted aminopyrazole, which exists as a mixture of 3-amino and 5-amino tautomers. However, in drug development, specific substitution on one of the ring nitrogens is often required. Using a monosubstituted hydrazine (R-NH-NH₂) introduces a significant challenge: regioselectivity . The reaction can produce two different regioisomers (N-substituted 3-aminopyrazoles and 5-aminopyrazoles), as the initial attack can occur from either nitrogen of the substituted hydrazine. Controlling this selectivity is a critical consideration in synthetic design and is often influenced by the steric and electronic properties of the substituents on both the hydrazine and the ketonitrile.
Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5-amine from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagent: To the stirring solution, add ethyl acetoacetate (0.1 mol) dropwise at room temperature. A slight exotherm may be observed.
-
Reflux: After the addition is complete, add 2-3 drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: To the resulting oil, add 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Visualization: Foundational Aminopyrazole Synthesis
Caption: Core synthesis pathway for the aminopyrazole scaffold.
A Historical Journey Through Key Therapeutic Discoveries
The application of aminopyrazoles has evolved dramatically, reflecting broader trends in drug discovery.
Early Explorations: Anticonvulsant and Anti-inflammatory Activity
Some of the earliest pharmacological investigations into aminopyrazoles, dating back to the 1970s, focused on 4-aminopyrazole derivatives for their anticonvulsant properties.[5] Researchers at the time demonstrated that the distance between the exocyclic amino group and the endocyclic nitrogen atom was crucial for this activity.[5] While these early compounds did not become major drugs, this work established the aminopyrazole core as a pharmacologically relevant scaffold and laid the groundwork for future exploration into its anti-inflammatory and analgesic potential.[3]
The Rise of Kinase Inhibitors: A Paradigm Shift
The sequencing of the human genome and the subsequent understanding of cell signaling pathways in the late 20th century caused a paradigm shift in drug discovery. Protein kinases, which regulate a vast number of cellular processes, were identified as critical targets, particularly in oncology. This is where the aminopyrazole scaffold found its true calling. Its ability to form key hydrogen bonds within the "hinge region" of the kinase ATP-binding pocket made it an ideal starting point for inhibitor design.
Numerous aminopyrazole-based kinase inhibitors have been developed, targeting a range of enzymes:
-
p38 MAPK: Involved in inflammatory responses, making it a target for autoimmune diseases.[2][3]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them prime targets for cancer therapy. The clinical candidates AT7519 and AT9283 are potent CDK inhibitors built around a 4-aminopyrazole core.[3]
-
Glycogen Synthase Kinase 3β (GSK-3β): A target for both Alzheimer's disease and certain cancers.[3]
Landmark Success: Pirtobrutinib and the Era of Reversible BTK Inhibition
A recent and significant milestone in the history of aminopyrazoles is the approval of Pirtobrutinib . This drug is a highly selective, non-covalent (reversible) inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell development and signaling.[3]
Mechanism and Significance: Previous BTK inhibitors were covalent, meaning they formed a permanent bond with the enzyme. This led to the development of resistance through mutations at the binding site. Pirtobrutinib, built on a 5-aminopyrazole scaffold, binds reversibly and potently, overcoming this common resistance mechanism.[3] Its approval for treating mantle cell lymphoma and chronic lymphocytic leukemia marks a major therapeutic advance and highlights the enduring power of the aminopyrazole core in modern drug design.[3]
Beyond Medicine: Fipronil and the Impact on Agrochemicals
The influence of the aminopyrazole scaffold extends beyond human medicine. Fipronil , a highly substituted 5-aminopyrazole, is a broad-spectrum insecticide.[3] Its mechanism of action is distinct from its kinase inhibitor cousins; it targets the GABA-A receptors in the central nervous system of insects, causing hyperexcitation and death.[3] This demonstrates the remarkable versatility of the scaffold to be tailored for entirely different biological targets and applications.
Structure-Activity Relationship (SAR) and Modern Drug Design
The Critical Role of Amino Group Positioning
The specific placement of the amino group is the first and most important determinant of an aminopyrazole's biological activity profile. While exceptions exist, general trends have emerged from decades of research.
| Isomer Position | Commonly Associated Biological Targets & Activities |
| 3-Aminopyrazole | Kinase Inhibition (MK-2, GSK-3β), Antibacterial Agents.[3] |
| 4-Aminopyrazole | Anticonvulsant, Analgesic, Anti-inflammatory, CDK Inhibition.[3][5] |
| 5-Aminopyrazole | Kinase Inhibition (p38 MAPK, BTK), Anticancer, Antimalarial, Insecticidal (GABA-A).[3] |
From Core to Fused Systems: The Synthetic Power of the Aminopyrazole Synthon
One of the most powerful aspects of the aminopyrazole core is its utility as a "synthon"—a building block for creating more complex, fused heterocyclic systems. The 5-aminopyrazole isomer is particularly adept at this, possessing three distinct nucleophilic sites: the N1 ring nitrogen, the C4 carbon, and the exocyclic 5-amino group.[7][8] By reacting these sites with various electrophiles, chemists can construct a vast array of fused bicyclic and polycyclic structures, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, many of which are themselves potent drug candidates.[7][8]
Visualization: Workflow for Creating Fused Heterocycles
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Methodological & Application
applications of 4-(1H-pyrazol-1-yl)aniline hydrochloride in drug discovery
An Application Guide to 4-(1H-Pyrazol-1-yl)aniline Hydrochloride in Modern Drug Discovery
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-(1H-pyrazol-1-yl)aniline hydrochloride. This versatile building block has emerged as a privileged scaffold in contemporary drug design, particularly in the synthesis of targeted therapies. Here, we move beyond simple definitions to explore the causality behind its utility, providing field-proven insights and actionable protocols to empower your research and development endeavors.
Foundational Insights: Understanding the Core Moiety
4-(1H-pyrazol-1-yl)aniline, and its hydrochloride salt, is a heterocyclic aromatic amine.[1][2] Its structure marries a phenylamine ring with a pyrazole ring, creating a unique electronic and steric profile that has proven highly effective for generating high-affinity ligands for various biological targets.
Key Physicochemical Properties:
| Property | 4-(1H-pyrazol-1-yl)aniline | 4-(1H-pyrazol-1-yl)aniline hydrochloride |
| Molecular Formula | C₉H₉N₃[1] | C₉H₁₀ClN₃[2] |
| Molecular Weight | 159.19 g/mol [1] | 195.65 g/mol [2] |
| Appearance | White crystalline solid[3] | Solid[2] |
| Core Utility | Key intermediate for synthesizing a range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3][4][5][6] | The hydrochloride salt form often provides improved solubility and stability for handling and formulation. |
The true value of this scaffold lies in its synthetic tractability and its ability to engage in specific, high-energy interactions within protein active sites. The pyrazole ring can act as a bioisosteric replacement for a benzene ring, often leading to improved biological activity.[5] The aniline amine group provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7]
Strategic Applications in Therapeutic Design
The 4-(1H-pyrazol-1-yl)aniline moiety is a cornerstone in the development of numerous targeted agents. Its widespread use is a testament to its effectiveness in interacting with key biological targets.
Kinase Inhibitors: A Privileged Scaffold for Oncology and Beyond
Protein kinases are critical targets in oncology, immunology, and neurology. The pyrazole core is a well-established pharmacophore in numerous approved kinase inhibitors, including crizotinib and encorafenib.[5] The 4-(1H-pyrazol-1-yl)aniline structure provides an excellent starting point for designing novel inhibitors.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer. Researchers have successfully used the 4-(1H-pyrazol-4-yl)aniline scaffold as a bioisosteric replacement for a phenylsulfonamide moiety, leading to the discovery of potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.[5] One such compound, 15 , exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines.[5] Mechanistic studies confirmed that this compound arrested the cell cycle and induced apoptosis.[5]
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in the LRRK2 gene, particularly the G2019S (GS) mutation, are a significant genetic cause of Parkinson's disease.[4] The hyperactivity of the GS-LRRK2 kinase makes it a prime therapeutic target. By truncating a known indazole-based inhibitor, researchers developed a novel class of biaryl-1H-pyrazoles that act as potent and selective GS-LRRK2 kinase inhibitors.[4] This work highlights the modularity of the pyrazole scaffold in fine-tuning selectivity for mutant kinases over their wild-type counterparts.[4]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a crucial kinase in innate immunity signaling pathways and has been implicated in neuroinflammation and oncogenesis.[8] A rational drug design approach led to the development of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[8] The standout compound, 15y , demonstrated an IC₅₀ value of 0.2 nM for TBK1, showcasing excellent potency and selectivity.[8] This compound effectively inhibited downstream signaling and showed antiproliferative effects in several cancer cell lines.[8]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Diabetes
DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by increasing insulin production. Pyrazole derivatives have shown significant promise as DPP-IV inhibitors due to their ability to interact effectively with the enzyme's active site.[9] Computational studies involving molecular docking and dynamics simulations have explored ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors for the treatment of Type 2 Diabetes Mellitus.[9] These studies suggest that the pyrazole scaffold can be optimized to achieve high binding affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[9]
Anti-inflammatory and Neuroprotective Agents
The pyrazole nucleus is a core component of well-known anti-inflammatory drugs like celecoxib, a COX-2 inhibitor.[6] This underscores the potential of pyrazole-containing compounds in treating inflammation. Research has extended into developing novel pyrazole derivatives with both anti-inflammatory and antioxidant activities, which could be beneficial for treating conditions like spinal cord injury where inflammation and oxidative stress are key pathological factors.[6]
Experimental Protocols and Methodologies
The following protocols provide a practical framework for utilizing 4-(1H-pyrazol-1-yl)aniline hydrochloride in a drug discovery workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)aniline from a Nitro Precursor
This protocol outlines a standard reduction of a nitroaromatic compound to the corresponding aniline, a common final step in synthesizing the title compound's precursor.
Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation. The solvent system is chosen to ensure the solubility of the starting material.
Step-by-Step Methodology:
-
Reaction Setup: Suspend the precursor, 1-(4-nitrophenyl)-1H-pyrazole, in a suitable solvent mixture such as Methanol/Dimethoxyethane (MeOH/DME).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the starting material).
-
Hydrogenation: Place the reaction flask under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions). For safety and efficiency, evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® (diatomaceous earth) to remove the Pd/C catalyst. Wash the filter cake with additional solvent (e.g., MeOH) to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(1H-pyrazol-1-yl)aniline product, which can be purified further if necessary.[10]
Experimental Workflow: From Precursor to Product
Caption: A typical workflow for the catalytic hydrogenation synthesis of 4-(1H-pyrazol-1-yl)aniline.
Protocol 2: General Protocol for Derivatization towards Kinase Inhibitors
The aniline functional group is a prime site for derivatization to build more complex molecules, such as the pyrazolo-pyrimidine or pyrazolo-pyridine cores found in many kinase inhibitors.
Rationale: This generalized protocol uses a condensation reaction followed by cyclization, a common strategy in heterocyclic chemistry. The specific reagents (e.g., a substituted pyrimidine or pyridine with a good leaving group) will depend on the target kinase and the desired final structure.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 4-(1H-pyrazol-1-yl)aniline hydrochloride in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Dioxane. If starting with the hydrochloride salt, a mild base (e.g., triethylamine or diisopropylethylamine) may be needed to liberate the free amine.
-
Addition of Electrophile: Add the second heterocyclic building block. This is often a chlorine- or fluorine-substituted pyrimidine or pyridine derivative (e.g., 2-chloro-4-aminopyrimidine).
-
Reaction Conditions: Heat the reaction mixture, often to temperatures between 80-120 °C, to drive the nucleophilic aromatic substitution or condensation reaction.
-
Monitoring: Monitor the formation of the desired product and consumption of starting materials by LC-MS.
-
Isolation and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of an anti-solvent like water. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a template for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.
Rationale: The principle of this assay is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor. The amount of phosphorylated substrate (or consumed ATP) is quantified, often using a luminescence-based ATP detection reagent. A decrease in signal indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.
-
Reagent Preparation: Prepare the kinase buffer, the kinase enzyme solution, the substrate solution (a specific peptide or protein), and the ATP solution at the desired concentration (often at or near the Km for the enzyme).
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP to the wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent (e.g., Promega's Kinase-Glo®). The reagent lyses the cells (if cell-based) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Drug Discovery Workflow using the Scaffold
Caption: A generalized workflow for developing drug candidates from the 4-(1H-pyrazol-1-yl)aniline scaffold.
Safety and Handling
4-(1H-pyrazol-1-yl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]
Conclusion
4-(1H-pyrazol-1-yl)aniline hydrochloride is more than just a chemical intermediate; it is a strategically valuable scaffold that has proven its worth in the discovery of potent and selective drugs. Its utility spans multiple therapeutic areas, with a particularly strong impact on the development of kinase inhibitors. By understanding the underlying principles of its reactivity and its interactions with biological targets, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics. The protocols and insights provided herein are intended to serve as a robust starting point for these endeavors.
References
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors . ACS Medicinal Chemistry Letters. Available from: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation . MDPI. Available from: [Link]
-
4-(1H-Pyrazol-1-yl)aniline - Introduction . ChemBK. Available from: [Link]
-
4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 . PubChem. Available from: [Link]
-
Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET - Chemical Methodologies . Chemical Methodologies. Available from: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation . PMC. Available from: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research . MDPI. Available from: [Link]
-
GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION . Rasayan Journal of Chemistry. Available from: [Link]
-
Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations . ResearchGate. Available from: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Chemistry and biological properties of pyrazole derivatives . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations . Chemical Methodologies. Available from: [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed . PubMed. Available from: [Link]
-
The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30) . ResearchGate. Available from: [Link]
Sources
- 1. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-Pyrazol-1-yl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of Pyrazole Aniline Derivatives
Abstract
This application note provides a comprehensive guide for developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of pyrazole aniline derivatives. These heterocyclic compounds are prevalent in medicinal chemistry, making reliable analytical methods crucial for drug development, quality control, and stability testing. This guide follows a logical, science-based approach, from understanding the analyte's physicochemical properties to detailed protocols for method optimization and validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
Pyrazole and aniline moieties are fundamental scaffolds in a vast array of pharmacologically active compounds. The fusion of these structures often yields derivatives with significant therapeutic potential. Consequently, the ability to accurately quantify the active pharmaceutical ingredient (API), separate it from process-related impurities, and monitor its stability over time is a cornerstone of drug development. A well-developed HPLC method ensures the safety, efficacy, and quality of the final drug product. This document serves as both a strategic guide and a practical protocol for researchers and scientists tasked with this analytical challenge.
Foundational Strategy: Understanding the Analyte
The success of any chromatographic method is predicated on a fundamental understanding of the analyte's chemical nature. Pyrazole aniline derivatives are characterized by aromatic systems, making them excellent chromophores for UV detection.[1][2] Crucially, they possess basic nitrogen atoms within both the aniline (primary aromatic amine) and potentially the pyrazole rings. This basicity is the single most important factor influencing chromatographic behavior.
-
The Challenge of Basic Analytes: In RP-HPLC, residual silanol groups (Si-OH) on the surface of silica-based stationary phases can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5.[3] These negatively charged sites can interact electrostatically with protonated basic analytes, leading to secondary interactions that manifest as severe peak tailing, poor efficiency, and unreliable integration.
-
The Strategic Solution: To mitigate these undesirable interactions, the analytical strategy must focus on controlling the ionization state of both the analyte and the stationary phase. By maintaining a low mobile phase pH (typically between 2.5 and 3.5), we ensure that the basic nitrogens on the analyte are consistently protonated (acting as a single species) and, critically, the silanol groups remain in their neutral, non-ionic form.[3] This approach is fundamental to achieving sharp, symmetrical peaks.
Systematic Method Development
A systematic, stepwise approach is essential to developing a method that is both reliable and efficient. The initial parameters are chosen based on the foundational principles discussed above.
Initial Parameter Selection: A Rationale-Driven Approach
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The non-polar stationary phase (e.g., C18) provides effective retention for the moderately polar pyrazole aniline derivatives.[4][5]
-
Stationary Phase: A C18 column is the universal starting point due to its versatility and wide availability.[6][7] Modern, high-purity silica columns with robust end-capping are highly recommended to minimize accessible silanol groups and improve peak shape for basic compounds.
-
Mobile Phase:
-
Aqueous Component: An acidic buffer or modifier is required. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. TFA is an excellent ion-pairing agent that can further improve peak shape but may suppress signal in mass spectrometry (MS) detectors.[4][8] For UV-only methods, a phosphate buffer at pH 2.5-3.0 is a robust choice.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the initial organic modifier due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.[3]
-
-
Detection: A Photodiode Array (PDA) detector is ideal. It allows for the determination of the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity and enables peak purity analysis, which is critical for a stability-indicating method.[9]
Method Development Workflow
The development process follows a logical progression from a broad screen to fine-tuning for optimal performance.
Caption: Workflow for systematic HPLC method development.
Experimental Protocol: Method Optimization
This protocol outlines the practical steps to refine the initial chromatographic conditions into a finalized, robust method.
Objective: To achieve a retention factor (k) between 2 and 10, a tailing factor ≤ 1.5, and baseline resolution of the main analyte from all impurities and degradants.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or Trifluoroacetic Acid / Phosphoric Acid)
-
Pyrazole Aniline Derivative Reference Standard
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare a working standard solution at a concentration of ~0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Initial Scouting Gradient:
-
Set up a linear gradient from 5% ACN to 95% ACN (both with 0.1% Formic Acid) over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Inject the working standard and identify the retention time (t_R) of the analyte. This run provides a comprehensive overview of the chromatogram.[7]
-
-
Gradient Refinement:
-
Based on the scouting run, narrow the gradient around the analyte's elution time. For example, if the peak eluted at 12 minutes (~50% ACN), a new gradient could be 30-70% ACN over 10 minutes.
-
The goal is to achieve good resolution in a shorter run time.
-
-
Isocratic Method Conversion (Optional but Recommended):
-
If the refined gradient is shallow and the peaks are well-resolved, an isocratic method can be developed for simplicity and robustness.
-
Calculate the approximate isocratic mobile phase composition from the gradient retention time.
-
Test isocratic conditions (e.g., 55% ACN / 45% Water with 0.1% FA) and adjust the organic percentage to achieve the desired retention time.
-
-
System Suitability Testing (SST):
-
Once the conditions are finalized, perform at least five replicate injections of the working standard.
-
Calculate the key SST parameters to ensure the system is performing adequately before validation.
-
Table 1: Example of Optimized Chromatographic Conditions and SST Results
| Parameter | Condition / Result | Rationale |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent with PDA | Standard industry equipment. |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good efficiency. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (55:45 v/v) | Isocratic for robustness; low pH for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detection λ | 254 nm (or determined λmax) | High absorbance for aromatic compounds. |
| Retention Time | ~ 5.8 min | Within a reasonable run time. |
| Tailing Factor | 1.15 (Acceptance: ≤ 2.0) | Symmetrical peak achieved. |
| Theoretical Plates | > 5000 (Acceptance: ≥ 2000) | Indicates good column efficiency. |
| %RSD of Peak Area | 0.45% (Acceptance: ≤ 2.0% for 5 reps) | Excellent injection precision. |
Protocol: Forced Degradation & Stability-Indicating Assessment
A method is only "stability-indicating" if it can separate the intact drug from its degradation products.[10] Forced degradation studies are used to generate these products and prove the method's specificity.
Protocol Steps:
-
Prepare four separate solutions of the pyrazole aniline derivative (~0.5 mg/mL).
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid powder to 105 °C for 24 hours, then dissolve for analysis.
-
Analyze all stressed samples using the optimized HPLC method with a PDA detector.
-
Evaluation:
-
Confirm that the main analyte peak is well-resolved from all degradation peaks (Resolution > 2.0).
-
Perform peak purity analysis on the analyte peak in each chromatogram. The purity angle should be less than the purity threshold, confirming no co-elution.
-
Protocol: Full Method Validation (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following parameters must be assessed according to ICH Q2(R1) guidelines.[11][12][13]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Validation Protocols
-
Specificity: Already demonstrated through the forced degradation study.
-
Linearity:
-
Prepare a series of at least five concentrations of the standard, typically ranging from 50% to 150% of the nominal working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[12]
-
-
Precision:
-
Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the standard at 100% concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.[11]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio. Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10.
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters one at a time.
-
Examples: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), Mobile Phase pH (±0.1 units).
-
The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.[4]
-
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution of degradant peaks | Resolution > 2.0; Peak purity passes |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
| Range | e.g., 50-150 µg/mL | Method is linear, accurate, and precise in this range. |
| Accuracy | % Recovery | 98.0 - 102.0% |
| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |
| Precision (Intermediate) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 |
| Robustness | SST parameters | Remain within acceptance criteria |
Conclusion
This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for pyrazole aniline derivatives. By focusing on the chemical properties of the analytes—particularly their basicity—and adhering to a structured workflow for optimization and validation, a robust, reliable, and compliant analytical method can be successfully established. This method is suitable for routine quality control, stability studies, and impurity profiling, thereby supporting the advancement of new pharmaceutical candidates.
References
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]
-
International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]
-
Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Available at: [Link]
-
National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Available at: [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Available at: [Link]
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]
-
An-Najah Journals. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Available at: [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... Available at: [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. ijcpa.in [ijcpa.in]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. journals.najah.edu [journals.najah.edu]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Application Note: A Versatile Protocol for the Synthesis of N-Acyl Derivatives of 4-(1H-Pyrazol-1-yl)aniline for Drug Discovery Libraries
Introduction: The Significance of the Pyrazole-Aniline Scaffold
The pyrazole ring is a five-membered heterocycle that is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural features allow it to act as a versatile pharmacophore, engaging in various biological interactions. Consequently, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5][6]
The specific scaffold, 4-(1H-pyrazol-1-yl)aniline, combines the privileged pyrazole ring with a reactive aniline moiety. The primary amino group of the aniline serves as a key synthetic handle, allowing for straightforward derivatization. This enables the rapid generation of large chemical libraries, which is a critical strategy in hit-to-lead optimization during drug discovery. This application note details a general and highly adaptable N-acylation protocol to create a library of novel amide derivatives, thereby exploring the chemical space around this potent pharmacophore.
Overall Synthetic Strategy & Workflow
The core of this protocol is the N-acylation of the primary amine of 4-(1H-pyrazol-1-yl)aniline. This classic transformation forms a stable amide bond and is exceptionally reliable. The primary rationale for selecting this strategy is its vast scope; a multitude of commercially available acyl chlorides and carboxylic acids can be employed, allowing for systematic modification of the molecule's steric and electronic properties.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The entire experimental process can be visualized as a linear workflow:
Caption: General workflow for the synthesis of N-acyl derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-(4-(1H-pyrazol-1-yl)phenyl)acetamide as a representative example. The molar equivalents and choice of acyl chloride can be readily adapted to generate other derivatives.
3.1. Materials and Equipment
-
Reagents: 4-(1H-pyrazol-1-yl)aniline, Acetyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Deionized water, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Dropping funnel, Separatory funnel, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Standard glassware.
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(1H-pyrazol-1-yl)aniline (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of aniline).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.
-
Rationale: TEA acts as an acid scavenger, neutralizing the HCl formed during the reaction. Cooling the reaction mixture is crucial as the addition of acyl chloride is often exothermic.
-
-
Acyl Chloride Addition: Add the desired acyl chloride (in this case, acetyl chloride) (1.1 eq) dropwise to the stirring solution over 15 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition helps to control the reaction temperature and prevent potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The product should have a different Rf value than the starting aniline. The disappearance of the starting material spot indicates reaction completion.
3.3. Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated sodium bicarbonate solution (2x) to remove any unreacted acyl chloride and acidic impurities.
-
Brine (1x) to remove excess water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to afford the pure amide derivative.[7]
Characterization of Synthesized Derivatives
Confirmation of the product structure is achieved through standard spectroscopic techniques.[8][9]
-
¹H NMR: The formation of the amide bond is confirmed by the appearance of a new singlet in the downfield region (typically δ 9-10 ppm) corresponding to the amide N-H proton. The aromatic protons on the aniline ring will also show a characteristic splitting pattern.[10][11]
-
¹³C NMR: A new signal corresponding to the amide carbonyl carbon will appear around δ 165-175 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of the target derivative.[11]
-
FT-IR: The spectrum should show a strong absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretching band around 3250-3350 cm⁻¹.
Library Generation and Data
This protocol can be applied to a wide range of acylating agents to generate a library of derivatives. The table below illustrates potential variations.
| Acyl Chloride (R-COCl) | R Group | Derivative Name | Formula of Product | Molecular Weight ( g/mol ) |
| Acetyl chloride | -CH₃ | N-(4-(1H-pyrazol-1-yl)phenyl)acetamide | C₁₁H₁₁N₃O | 201.23 |
| Benzoyl chloride | -C₆H₅ | N-(4-(1H-pyrazol-1-yl)phenyl)benzamide | C₁₆H₁₃N₃O | 263.30 |
| Cyclopropanecarbonyl chloride | -c-C₃H₅ | N-(4-(1H-pyrazol-1-yl)phenyl)cyclopropanecarboxamide | C₁₃H₁₃N₃O | 227.27 |
| 4-Chlorobenzoyl chloride | -C₆H₄Cl | 4-Chloro-N-(4-(1H-pyrazol-1-yl)phenyl)benzamide | C₁₆H₁₂ClN₃O | 297.74 |
Safety and Handling
Proper safety precautions are mandatory when performing these experiments.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves for short-term use).[12]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic reagents.[13]
-
Aniline Derivatives: Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin and may be carcinogens.[12][14] Handle with extreme care.
-
Acyl Chlorides: These reagents are corrosive and react violently with water and other protic solvents. They should be handled in an anhydrous environment.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Conclusion
The N-acylation of 4-(1H-pyrazol-1-yl)aniline is a powerful and versatile method for generating diverse libraries of novel compounds for drug discovery and development. The protocol described herein is robust, scalable, and can be easily adapted for a wide range of acylating agents. Thorough characterization of the final products is essential to confirm their identity and purity, providing a solid foundation for subsequent biological evaluation.
References
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). SciSpace. Retrieved from [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Aniline Safety Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]
-
Chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved from [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jpsbr.org [jpsbr.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. jetir.org [jetir.org]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. chemos.de [chemos.de]
- 14. nj.gov [nj.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Agricultural Chemistry
Application Notes and Protocols for Agrochemical Research and Development
Abstract: The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents one of the most versatile and impactful structural motifs in modern agricultural chemistry.[1][2] Its unique physicochemical properties and the ability to adopt multiple substitution patterns have enabled the development of a diverse array of highly effective fungicides, insecticides, and herbicides.[3][4][5] Pyrazole amide derivatives, in particular, have risen to prominence, leading to commercial products with novel modes of action, high efficacy, and improved safety profiles.[6][7] This guide provides an in-depth exploration of the role of pyrazole compounds in crop protection, detailing their mechanisms of action, structure-activity relationships, and key commercial examples. Furthermore, it offers detailed, field-proven protocols for the synthesis and biological evaluation of these critical agrochemicals, designed for researchers and scientists in the field of crop protection and drug development.
Section 1: Pyrazole-Based Fungicides - Dominating Disease Control
The pyrazole scaffold is a cornerstone in the design of modern fungicides, particularly the class of Succinate Dehydrogenase Inhibitors (SDHIs).[3][6] These compounds have become indispensable for controlling a wide range of devastating fungal pathogens in various crops.[8]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary mode of action for the most successful pyrazole-based fungicides is the disruption of fungal respiration.[7][8] They specifically target and inhibit the enzyme Succinate Dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.
Causality of Inhibition: The pyrazole carboxamide structure is designed to mimic the natural substrate of the SDH enzyme, succinate. It binds to the ubiquinone-binding site (Q-site) of the enzyme complex, preventing the oxidation of succinate to fumarate.[9] This blockage halts the entire tricarboxylic acid (TCA) cycle and, more critically, stops the flow of electrons to Complex III. The resulting disruption of ATP synthesis starves the fungal cells of energy, leading to growth inhibition and eventual death.[7][10] This targeted action provides high efficacy against pathogens while often showing lower toxicity to non-target organisms.[6]
Caption: Workflow for Pyrazole Carboxamide Synthesis.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate amide bond formation with the aniline. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure: To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry toluene (10 mL/mmol), add thionyl chloride (1.5 eq) dropwise.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which is often used directly in the next step.
-
-
Amide Coupling Reaction:
-
Rationale: The nucleophilic amine of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is started at 0°C to control the initial exothermic reaction.
-
Procedure: In a separate flask, dissolve the desired substituted aniline (e.g., 2-chloroaniline, 1.0 eq) and pyridine (1.2 eq) in dry dichloromethane (DCM, 15 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the crude pyrazole-4-carbonyl chloride (1.05 eq) in dry DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Rationale: A series of aqueous washes removes the pyridine hydrochloride salt, unreacted starting materials, and other water-soluble impurities.
-
Procedure: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate (NaHCO3) solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrazole carboxamide.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS). [3]
-
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol assesses the efficacy of pyrazole compounds by measuring the inhibition of fungal mycelial growth on a solid medium.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Rationale: DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its low toxicity to fungi at the concentrations used. Serial dilutions allow for the determination of a dose-response curve.
-
Procedure: Prepare a stock solution of the synthesized pyrazole compound in dimethyl sulfoxide (DMSO) at a concentration of 10,000 mg/L.
-
Perform serial dilutions with sterile water containing 0.1% Tween-80 (a surfactant to aid dispersion) to obtain final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L).
-
-
Assay Plate Preparation:
-
Procedure: Add the test solutions to molten (45-50°C) Potato Dextrose Agar (PDA) medium at a 1:9 (v/v) ratio to achieve the desired final concentrations.
-
Pour the amended PDA into sterile 90 mm Petri dishes.
-
Prepare a positive control plate using a commercial fungicide (e.g., Fluxapyroxad) and a negative control plate containing only DMSO and the surfactant.
-
-
Fungal Inoculation:
-
Procedure: Using a sterile 5 mm cork borer, take a mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani). [3] * Place the mycelial disc, mycelium-side down, onto the center of each prepared PDA plate.
-
-
Incubation and Measurement:
-
Rationale: Incubation conditions are optimized for the specific fungal species being tested. Measuring two orthogonal diameters provides a more accurate representation of the colony's growth.
-
Procedure: Seal the plates with paraffin film and incubate at 25 ± 1°C in the dark.
-
When the fungal growth in the negative control plate has nearly covered the plate, measure the colony diameter (two perpendicular measurements) for all treatments.
-
-
Data Analysis:
-
Procedure: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average colony diameter of the negative control and dt is the average colony diameter of the treated plate.
-
-
Use probit analysis or logarithmic regression to calculate the EC50 value (the effective concentration that causes 50% inhibition) from the dose-response data.
-
Section 2: Pyrazole-Based Insecticides - Precision Pest Control
Phenylpyrazoles (e.g., Fipronil) and pyrazole amides (e.g., Chlorantraniliprole) are two major classes of pyrazole-based insecticides that have revolutionized pest management with their high potency and novel modes of action. [6][11]
Mechanism of Action: Neural and Muscular Disruption
Pyrazole insecticides primarily act on the nervous or muscular systems of insects.
-
GABA Receptor Antagonism (Phenylpyrazoles):
-
Causality of Action: Fipronil and related compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. [11]GABA is the primary inhibitory neurotransmitter in insects. By binding within the chloride ion channel of the receptor, phenylpyrazoles block the influx of chloride ions. [11]This prevents hyperpolarization of the neuron, leading to uncontrolled neuronal firing, hyperexcitation, and subsequent death of the insect. [11]This target site is different enough from mammalian GABA receptors to provide a degree of selective toxicity.
-
-
Ryanodine Receptor (RyR) Modulation (Diamide Insecticides):
-
Causality of Action: Pyrazole amides like Chlorantraniliprole are potent activators of insect ryanodine receptors. [6][7]These receptors are intracellular calcium channels critical for muscle contraction. The insecticide locks the RyR in a partially open state, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the muscle cell cytoplasm. [6]This leads to impaired muscle regulation, paralysis, feeding cessation, and ultimately, death. This mechanism is highly specific to insect RyRs.
-
Caption: Mechanisms of Pyrazole Insecticides.
Commercial Pyrazole Insecticides & Efficacy
| Compound Name | Chemical Class | Target Pests | Example LC50 | Reference |
| Fipronil | Phenylpyrazole | Termites, Locusts | 0.038 µg/mL (Termites) | [11] |
| Chlorantraniliprole | Diamide | Lepidoptera (caterpillars) | - | [7] |
| Cyantraniliprole | Diamide | Sucking and chewing insects | - | [12] |
| Compound 7g * | N-pyridylpyrazole | P. xylostella, S. exigua | 5.32 mg/L (P. xylostella) | [13] |
| Note: Compound 7g is a novel derivative with potency similar to commercial standards.[13] |
Protocol 3: Synthesis of a Phenylpyrazole Insecticide (Fipronil Analog)
This protocol outlines a key step in synthesizing a Fipronil analog: the condensation of a substituted phenylhydrazine with a β-keto nitrile derivative.
Step-by-Step Methodology:
-
Reaction Setup:
-
Rationale: The reaction is a classic Knorr pyrazole synthesis followed by cyclization. Ethanol is a suitable polar protic solvent, and an acidic catalyst facilitates the initial condensation step.
-
Procedure: To a solution of 2-acetyl-4-chlorobutyronitrile (1.0 eq) in ethanol (20 mL/mmol), add 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 eq).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
-
Reaction and Cyclization:
-
Procedure: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
-
Work-up and Purification:
-
Rationale: Pouring the reaction mixture into ice water causes the less polar organic product to precipitate, separating it from the polar solvent and catalyst.
-
Procedure: Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenylpyrazole compound.
-
Confirm the structure via NMR and MS analysis. [11]
-
Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-chewing insects like the diamondback moth (Plutella xylostella).
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution and serial dilutions of the test compound in water containing 0.1% DMSO and 0.05% Triton X-100 (as a wetting agent) to ensure even leaf coverage.
-
-
Leaf Treatment:
-
Procedure: Excise leaf discs (e.g., cabbage, broccoli) of a uniform size.
-
Using forceps, dip each leaf disc into the appropriate test solution for 10-15 seconds.
-
Allow the discs to air dry on a wire rack. Prepare a negative control (solvent only) and a positive control (commercial insecticide like Fipronil).
-
-
Insect Infestation:
-
Rationale: Using a specific larval instar ensures uniformity in susceptibility among the test subjects.
-
Procedure: Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce a set number (e.g., 10) of third-instar larvae of P. xylostella into each dish.
-
-
Incubation and Assessment:
-
Procedure: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
-
Data Analysis:
-
Procedure: Correct the observed mortality using Abbott's formula if mortality is observed in the negative control.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis. [13]
-
Section 3: Pyrazole-Based Herbicides - Targeted Weed Management
Pyrazoles are also a key structural component in several classes of herbicides, most notably those that inhibit the enzyme protoporphyrinogen oxidase (PPO) or act as synthetic auxins. [1]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
-
Causality of Action: PPO-inhibiting herbicides block the last common step in the biosynthesis of chlorophylls and hemes. [1]They inhibit the PPO enzyme, which converts protoporphyrinogen IX (Proto IX) to protoporphyrin IX. [14]This inhibition leads to a massive accumulation of protoporphyrinogen IX in the cytoplasm. [1]Here, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, this accumulated protoporphyrin IX acts as a powerful photosensitizer, generating singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, tissue necrosis, and rapid plant death. [1]
Caption: Mechanism of Pyrazole PPO-Inhibiting Herbicides.
Commercial Pyrazole Herbicides & Efficacy
| Compound Name | Mechanism of Action | Target Weeds | Example IC50 | Reference |
| Pyraflufen-ethyl | PPO Inhibitor | Broadleaf weeds | - | [1] |
| Topramezone | 4-HPPD Inhibitor | Grass and broadleaf weeds | - | [15] |
| Pyrasulfotole | 4-HPPD Inhibitor | Broadleaf weeds | - | [15] |
| Compound 17 | Synthetic Auxin | Broadleaf weeds | 3.1 µM (A. thaliana root) | [1] |
| Note: Topramezone and Pyrasulfotole, while containing a pyrazole ring, inhibit the 4-HPPD enzyme, a different target in the same broader pathway.[14][15] | ||||
| **Note: Compound 17 is a novel pyrazole-based synthetic auxin.[1] |
Protocol 5: Herbicidal Activity Assay (Arabidopsis Root Elongation)
This protocol evaluates the pre-emergence herbicidal activity of compounds by measuring the inhibition of root growth in the model plant Arabidopsis thaliana.
Step-by-Step Methodology:
-
Plate Preparation:
-
Rationale: Murashige and Skoog (MS) medium provides the necessary nutrients for sterile plant growth. Agar solidifies the medium, and sucrose provides a carbon source.
-
Procedure: Prepare half-strength MS medium including 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.
-
Add the test compound (from a DMSO stock) to the molten MS medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only negative control.
-
Pour the medium into square Petri plates and allow them to solidify vertically.
-
-
Seed Sterilization and Plating:
-
Procedure: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and finally rinsing 4-5 times with sterile water.
-
Using a pipette, place ~10-15 sterilized seeds in a line on the surface of the agar near the top of each plate.
-
-
Stratification and Growth:
-
Rationale: Stratification (cold treatment) synchronizes seed germination. Vertical plate orientation ensures roots grow straight down along the agar surface, making measurement easy.
-
Procedure: Seal the plates and stratify at 4°C in the dark for 2-3 days.
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16:8 L:D photoperiod) and position them vertically.
-
-
Measurement and Analysis:
-
Procedure: After 5-7 days of growth, scan the plates to create high-resolution images.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
Calculate the average root length for each treatment and express it as a percentage of the negative control.
-
Determine the IC50 value (the concentration that inhibits root growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration. [1]
-
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in global food production. Its adaptability has led to the discovery of compounds with diverse modes of action, from disrupting energy metabolism in fungi to modulating ion channels in insects and blocking essential biosynthetic pathways in weeds. [1][6][7]The continued exploration of pyrazole chemistry, driven by rational design, combinatorial synthesis, and high-throughput screening, promises the development of next-generation agrochemicals. Future research will likely focus on creating pyrazole derivatives with even greater target specificity, improved environmental profiles, and novel modes of action to combat the ever-present challenge of pest resistance.
References
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink.
- PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
- MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
- ResearchGate. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate.
- ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. ResearchGate.
- ResearchGate. (2025). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.
- ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- PMC. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications.
- PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. PubMed.
- PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Semantic Scholar. (n.d.). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- ResearchGate. (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate.
- PubMed. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. royal-chem.com [royal-chem.com]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-pyrazol-1-yl)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Drawing from established organometallic and purification principles, this document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(1H-pyrazol-1-yl)aniline and its hydrochloride salt?
The most prevalent and robust method for synthesizing 4-(1H-pyrazol-1-yl)aniline is the copper-catalyzed N-arylation of pyrazole with a protected p-bromo or p-iodoaniline derivative, followed by deprotection and salt formation. A common alternative is the Buchwald-Hartwig palladium-catalyzed amination. The final step involves treating the free aniline with hydrochloric acid to precipitate the hydrochloride salt.
Below is a generalized workflow for the copper-catalyzed approach:
Caption: General workflow for 4-(1H-pyrazol-1-yl)aniline hydrochloride synthesis.
Troubleshooting Guide
Low or No Product Yield
Q2: My TLC/LC-MS analysis shows a significant amount of unreacted 4-bromoaniline and pyrazole. What are the likely causes and how can I improve the conversion?
This is a common issue in N-arylation reactions and can stem from several factors related to the catalytic cycle.
Possible Causes & Solutions:
-
Inactive Catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. Ensure you are using freshly purchased or properly stored CuI. If the catalyst appears discolored (green or blue instead of off-white/tan), its activity may be compromised. Consider using a higher catalyst loading (e.g., 10-20 mol%) or a more robust copper source.
-
Insufficient Base Strength or Solubility: The base is crucial for deprotonating the pyrazole, making it nucleophilic.
-
Potassium carbonate (K₂CO₃) is a common choice, but its solubility in organic solvents can be limited. Ensure vigorous stirring and consider using a finely powdered form.
-
Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often leading to better results, albeit at a higher cost.
-
Potassium phosphate (K₃PO₄) is another effective alternative.
-
-
Ligand Issues: The ligand stabilizes the copper catalyst and facilitates the coupling.
-
Reaction Temperature and Time: Ullmann-type couplings often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[2][3]
-
If your reaction is sluggish, consider increasing the temperature in 10 °C increments, while monitoring for potential decomposition.
-
Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every few hours until the starting materials are consumed.
-
-
Solvent Purity: The presence of water can negatively impact the reaction. Ensure you are using anhydrous solvents (e.g., dry DMF, dioxane, or toluene).
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low reaction conversion.
Impurity Profile and Purification
Q3: My crude product shows multiple spots on TLC and extra peaks in the NMR/LC-MS. What are the likely side products and how can I purify my compound?
Side reactions are common in cross-coupling chemistry. Identifying the impurities is key to devising a successful purification strategy.
Common Impurities and Side Reactions:
| Impurity | Formation Mechanism | Identification | Removal Strategy |
| 4,4'-Dibromobiphenyl | Homocoupling of 4-bromoaniline. | Higher molecular weight peak in MS. Non-polar spot on TLC. | Column chromatography with a non-polar solvent system (e.g., Hexane/EtOAc). |
| Regioisomers | N-arylation at the other nitrogen of pyrazole (less common but possible). | May have a similar mass but different retention time and NMR spectrum. | Careful column chromatography is often required. |
| Unreacted Pyrazole | Incomplete reaction. | Water-soluble. | Aqueous work-up. Can be removed during column chromatography. |
| Unreacted 4-Bromoaniline | Incomplete reaction. | Visible spot on TLC. | Column chromatography. |
Purification Protocol:
-
Aqueous Work-up: After the reaction, quench with water and extract with an organic solvent like ethyl acetate. This will remove inorganic salts and highly polar impurities like unreacted pyrazole.
-
Column Chromatography: This is the most effective method for removing organic impurities.[4]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be fine-tuned based on TLC analysis.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for final polishing.[5]
-
Common solvent systems include ethanol/water, or ethyl acetate/hexanes.
-
Hydrochloride Salt Formation
Q4: I am having difficulty precipitating the hydrochloride salt, or the resulting solid is gummy and difficult to handle. What should I do?
The formation of a clean, crystalline hydrochloride salt depends heavily on the solvent system and the exclusion of water.
Best Practices for Salt Formation:
-
Ensure a Dry, Pure Free Base: The starting 4-(1H-pyrazol-1-yl)aniline must be pure and completely free of residual solvent and water. Dry the purified free base under high vacuum before proceeding.
-
Choice of Solvent: The goal is to use a solvent in which the free base is soluble, but the hydrochloride salt is not.
-
Diethyl Ether (Et₂O): A common and effective choice.
-
Dioxane: Another good option, especially when using a stock solution of HCl in dioxane.
-
Methanol (MeOH) or Ethanol (EtOH): The salt has some solubility in these, so they are less ideal for achieving high precipitation yields but can be used for recrystallizing the salt if needed.
-
-
HCl Source:
-
HCl gas: Bubbling dry HCl gas through a solution of the aniline is a very effective but technically demanding method.
-
Commercial HCl solutions: A 2M solution of HCl in diethyl ether or a 4M solution in dioxane are convenient and reliable options. Avoid using aqueous HCl, as the presence of water will likely lead to an oil or gum.
-
Step-by-Step Protocol for Salt Formation:
-
Dissolve the pure, dry 4-(1H-pyrazol-1-yl)aniline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or a small amount of methanol if solubility is an issue).
-
Slowly add a solution of HCl in ether or dioxane (1.0-1.1 equivalents) dropwise with stirring.
-
A precipitate should form immediately or upon cooling.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to remove the solvent under reduced pressure and re-attempt the precipitation from a different solvent system.
-
Collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.
Analytical Characterization
Q5: What are the expected signals in the ¹H NMR and ¹³C NMR spectra for 4-(1H-pyrazol-1-yl)aniline hydrochloride?
Accurate spectral interpretation is crucial for confirming the structure and purity of your final product. The chemical shifts will be influenced by the protonation of the aniline nitrogen.
Expected Spectroscopic Data:
| Analysis | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - A broad singlet for the -NH₃⁺ protons (often downfield).- Doublets for the aromatic protons of the aniline ring (AA'BB' system).- Three distinct signals for the pyrazole ring protons (a doublet, a triplet, and a doublet of doublets). |
| ¹³C NMR (in DMSO-d₆) | - Four signals for the aniline ring carbons.- Three signals for the pyrazole ring carbons. |
| FT-IR | - N-H stretching bands for the -NH₃⁺ group (around 2800-3200 cm⁻¹).- Aromatic C-H and C=C stretching bands. |
| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₀N₃⁺, m/z ≈ 160.09). |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
References
-
Nataraja, G. et al. (2022). Green Synthesis of 2-(1H-Pyrazol-5-yl) Aniline as a Corrosion Inhibitor of Aluminium-2014 Alloy in 1.0 Molar HCl Solution. Rasayan Journal of Chemistry. Available at: [Link]
-
Smith, J. et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, m1823. Available at: [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Masoudi, N. et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Molecules, 27(16), 5127. Available at: [Link]
-
Mishra, A. et al. (2025). Chemistry and Biological Properties of Pyrazole Derivatives. World Journal of Pharmaceutical Research, 14(9). Available at: [Link]
-
Kinger, M. et al. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Journal of Heterocyclic Chemistry, 55(1). Available at: [Link]
-
Hedge, S. & Shetty, P. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4- b]quinolines. Preprints.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Brack, A. (1963). Synthese von 1H-Pyrazolo[3,4-b]chinolinen. Justus Liebigs Annalen der Chemie, 663(1), 107-115. Available at: [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
Sources
Technical Support Center: Optimizing Yield in Pyrazole Aniline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of pyrazole aniline hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve the yield and purity of your target compounds. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.
Part 1: Frequently Asked Questions - Reaction Fundamentals
This section addresses common questions regarding the foundational chemistry of pyrazole aniline synthesis, primarily focusing on the widely used Knorr pyrazole synthesis and related methods.
Q1: What is the fundamental reaction mechanism for preparing the pyrazole aniline core?
The most common and robust method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4] The reaction typically proceeds under acidic catalysis and involves three key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, forming a five-membered ring intermediate.
-
Dehydration: Elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring.[5]
To obtain a "pyrazole aniline," one of the starting materials must contain the aniline precursor. For instance, reacting phenylhydrazine with a 1,3-dicarbonyl compound will yield an N-phenylpyrazole (an N-aniline derivative).
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: My 1,3-dicarbonyl and hydrazine are both unsymmetrical. How can I control which regioisomer forms?
This is a critical challenge in pyrazole synthesis. Regiocontrol is determined by which carbonyl is attacked first by which nitrogen of the hydrazine.[1] Several factors are at play:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally attacked first. Similarly, the less hindered nitrogen of the hydrazine (e.g., the -NH2 group of phenylhydrazine) is more likely to initiate the attack.[1]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster.
-
Reaction Conditions: pH plays a crucial role. Acidic conditions accelerate the dehydration steps and can influence the initial hydrazone formation equilibrium.[1][6] In some cases, dipolar aprotic solvents have been shown to provide better regioselectivity than protic solvents like ethanol.[1]
Solution Strategy: To favor a specific regioisomer, you can modify the starting materials to enhance steric or electronic differences. Alternatively, screening different acid catalysts (e.g., acetic acid, HCl, Lewis acids) and solvents is a standard empirical approach to optimize regioselectivity.[7][8]
Q3: What is the purpose of converting the final pyrazole aniline to a hydrochloride salt?
There are several key reasons for this final step:
-
Improved Stability: Amine compounds, especially anilines, can be susceptible to air oxidation, leading to discoloration and impurity formation. The hydrochloride salt is significantly more stable and less prone to degradation during storage.
-
Enhanced Crystallinity: The free base of your pyrazole aniline may be an oil or a low-melting solid that is difficult to handle and purify. Salts are often highly crystalline solids, which facilitates purification by recrystallization.
-
Increased Solubility: For drug development applications, hydrochloride salts typically exhibit higher aqueous solubility compared to the free base, which is often crucial for formulation and bioavailability.
Part 2: Troubleshooting Guide - Yield and Purity Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is very low or I'm recovering only starting materials.
-
Probable Cause 1: Inadequate Reaction Temperature or Time.
-
Explanation: The cyclization and dehydration steps of the Knorr synthesis often require energy input to overcome the activation barriers. Classical syntheses often require heating or long reaction times.[9]
-
Solution: Ensure your reaction is heated sufficiently. Refluxing in a suitable solvent (e.g., ethanol, acetic acid) is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. A small-scale kinetic study can save significant material.[10]
-
-
Probable Cause 2: Incorrect pH or Lack of Catalyst.
-
Explanation: The reaction is typically acid-catalyzed. The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating both the initial hydrazone formation and the final dehydration step.[2][5] Without a catalyst, the reaction can be exceedingly slow.
-
Solution: Add a catalytic amount of a suitable acid. Glacial acetic acid is a common choice as it can serve as both a catalyst and a solvent. For more stubborn substrates, stronger acids like HCl can be used, or you can explore Lewis acid catalysis (e.g., SnCl4, BF3·OEt2).[1][8]
-
-
Probable Cause 3: Purity of Reagents.
-
Explanation: Impurities in your starting materials, particularly the hydrazine, can inhibit the reaction. Hydrazine derivatives can degrade over time. Water in solvents can also interfere, especially if the reaction is sensitive to hydrolysis.[10]
-
Solution: Use freshly opened or purified reagents. Ensure hydrazine derivatives have been stored properly under an inert atmosphere. Use dry solvents if you suspect hydrolysis is an issue.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low-yield reactions.
Problem 2: My final product is contaminated with an isomeric impurity that is difficult to separate.
-
Probable Cause: Poor Regioselectivity.
-
Explanation: As discussed in FAQ Q2, unsymmetrical reactants can lead to the formation of two regioisomers. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography or recrystallization.[1]
-
Solution 1: Modify Reaction Conditions. Systematically screen solvents and catalysts. A switch from a protic solvent like ethanol to a dipolar aprotic solvent like DMF or DMAc, in combination with an acid catalyst, has been shown to dramatically improve regioselectivity in certain cases.[1] Lowering the reaction temperature can sometimes favor the thermodynamically more stable product over the kinetically formed one.
-
Solution 2: Modify the Synthetic Strategy. If optimizing conditions fails, consider a different synthetic route. This might involve using a starting material where the desired regiochemistry is "locked in." For example, starting from an isoxazole and reacting it with hydrazine can provide an alternative route to aminopyrazoles.[11]
-
Problem 3: The product precipitates from the reaction, but it is an impure, oily, or tarry substance.
-
Probable Cause 1: Product Decomposition.
-
Explanation: The desired pyrazole aniline might be unstable under prolonged heating or in the presence of strong acid, leading to polymerization or degradation.[10]
-
Solution: Reduce the reaction time and/or temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Ensure the workup procedure is performed promptly after the reaction is complete.
-
-
Probable Cause 2: Improper pH during Workup.
-
Explanation: During the aqueous workup, the pH of the solution will dictate whether your pyrazole aniline is in its free base or protonated salt form. If the pH is not basic enough during extraction, the product may remain in the aqueous layer. If it's too basic, other side products could be generated.
-
Solution: After the reaction, neutralize the acid catalyst carefully with a base like sodium bicarbonate or sodium carbonate solution until the pH is ~8-9. This ensures the product is in its free base form, which can then be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Problem 4: I can't get my pyrazole aniline hydrochloride to crystallize.
-
Probable Cause 1: Residual Solvent or Water.
-
Explanation: Even trace amounts of the reaction solvent (e.g., ethanol) or water can act as an anti-solvent or form a eutectic mixture, preventing crystallization.
-
Solution: Ensure the pyrazole aniline free base is rigorously dry before attempting salt formation. Dissolve the free base in a minimal amount of a dry, anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
-
Probable Cause 2: Incorrect Stoichiometry of HCl.
-
Explanation: Adding a large excess of HCl can lead to the formation of dihydrochloride salts or other complexes that may be less crystalline.
-
Solution: Use a calculated amount of HCl. A solution of HCl in a volatile organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is ideal. Add the HCl solution dropwise to a stirred solution of the free base until precipitation is complete. Using approximately 1.05 to 1.1 equivalents of HCl is a good starting point.
-
-
Probable Cause 3: Wrong Choice of Crystallization Solvent.
-
Explanation: The ideal solvent system should dissolve the free base but be a poor solvent for the hydrochloride salt.
-
Solution: A common technique is to dissolve the free base in a solvent like dichloromethane or methanol and then add an anti-solvent like diethyl ether or hexanes dropwise to induce precipitation of the salt.
-
Part 3: Optimized Protocols & Data
This section provides a representative experimental protocol and a data table to guide your optimization efforts.
Protocol: Synthesis of 2-(1H-Pyrazol-5-yl)aniline Hydrochloride
This two-step protocol is based on general principles of pyrazole synthesis and standard salt formation techniques.[5][12]
Step 1: Synthesis of 2-(1H-Pyrazol-5-yl)aniline (Free Base)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-aminoacetophenone (1.35 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol).
-
Heating: Heat the reaction mixture at 110 °C for 2 hours.
-
Intermediate Workup: Cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure. The resulting crude enaminone is used directly in the next step.
-
Cyclization: To the crude enaminone, add ethanol (30 mL) followed by hydrazine hydrate (1.0 g, 20 mmol). Add 5-6 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane).
-
Isolation: After cooling, concentrate the reaction mixture under reduced pressure. Add deionized water (50 mL) and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[13][14]
Step 2: Formation of 2-(1H-Pyrazol-5-yl)aniline Hydrochloride
-
Dissolution: Dissolve the purified free base (1.59 g, 10 mmol) in anhydrous diethyl ether (50 mL). Minor heating may be required. If solubility is an issue, a minimal amount of anhydrous methanol can be added.
-
Precipitation: While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether (5.5 mL, 11 mmol, 1.1 equivalents) dropwise. A white precipitate should form immediately.
-
Crystallization: Continue stirring the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight. Characterize by ¹H NMR, IR, and melting point.
Data Table: Effect of Reaction Parameters on Yield
The following table summarizes expected outcomes from systematic optimization, based on established chemical principles.[1][7]
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Catalyst | None vs. Acetic Acid vs. HCl | None < Acetic Acid < HCl | May decrease with strong acid | Acid catalyzes the rate-limiting dehydration step. Strong acid may cause side reactions. |
| Solvent | Ethanol vs. Toluene vs. DMF | EtOH ≈ Toluene < DMF | May improve regioselectivity | Polar aprotic solvents can enhance nucleophilicity and alter reaction pathways, improving isomer ratios. |
| Temperature | 60 °C vs. 80 °C (Reflux) vs. 110 °C | 60 °C < 80 °C < 110 °C | May decrease at high temps | Higher temperature increases reaction rate, but can also promote decomposition and side product formation. |
| Reactant Ratio | 1.1 eq. Hydrazine vs. 2.0 eq. | 1.1 eq < 2.0 eq | Generally neutral | Using an excess of the more volatile/cheaper reagent (hydrazine) can drive the reaction to completion. |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
-
Zare, A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(1), 65. [Link]
-
Shaaban, M. R., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic Chemistry, 114, 105081. [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 24, 2026, from [Link]
-
Ben-Mbarek, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan J. Chem., 16(2), 1169-1176. [Link]
- Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
Li, W., et al. (2010). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters, 12(18), 4082–4085. [Link]
-
Reif, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8901–8909. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)aniline Hydrochloride
Welcome to the technical support center for the purification of 4-(1H-pyrazol-1-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights and step-by-step protocols in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 4-(1H-pyrazol-1-yl)aniline hydrochloride is discolored (yellow, brown, or greenish). What causes this, and how can I decolorize it?
A1: Causality and Decolorization Strategy
Discoloration in aniline derivatives is a frequent observation, primarily due to the oxidation of the aromatic amine functional group. Exposure to air, light, and trace metal impurities can catalyze the formation of colored polymeric byproducts. While minor discoloration may not be detrimental for some applications, achieving high purity often necessitates its removal.
Troubleshooting Protocol: Decolorization by Recrystallization with Activated Carbon
-
Solvent Selection: Based on the polar nature of the hydrochloride salt, a polar protic solvent is a good starting point. Isopropanol or ethanol often provide a good balance of solubility at elevated temperatures and lower solubility at room temperature, which is ideal for recrystallization.
-
Dissolution: In a suitable Erlenmeyer flask, suspend the crude, colored 4-(1H-pyrazol-1-yl)aniline hydrochloride in a minimal amount of isopropanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Charcoal Treatment: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of your compound) to the hot solution. The carbon will adsorb the colored impurities.
-
Hot Filtration: Gently reheat the solution to boiling for a few minutes. Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the yield of the purified crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum.
| Parameter | Recommendation |
| Primary Solvent | Isopropanol or Ethanol |
| Decolorizing Agent | Activated Carbon (1-2% w/w) |
| Filtration | Hot Gravity Filtration |
| Cooling | Slow cooling followed by an ice bath |
Q2: I'm struggling with recrystallization. The compound either "oils out" or remains soluble even at low temperatures. What should I do?
A2: Optimizing Recrystallization Conditions
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated or the melting point of the solute is lower than the boiling point of the solvent. Conversely, poor crystal recovery indicates that the compound is too soluble in the chosen solvent, even at low temperatures.
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting Decision Tree for Recrystallization.
Protocol for Two-Solvent Recrystallization (Anti-Solvent Addition)
This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.
-
Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., water or methanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, such as diethyl ether or ethyl acetate) dropwise with stirring until the solution becomes cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed to cool slowly, which should induce the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with the "poor" solvent, and dry.
Q3: My NMR analysis shows persistent impurities even after recrystallization. What are the likely impurities and how can I remove them?
A3: Identifying and Removing Common Impurities
The nature of impurities in 4-(1H-pyrazol-1-yl)aniline hydrochloride is often linked to its synthesis. A common synthetic route involves the reduction of a nitro precursor, 4-(1H-pyrazol-1-yl)-nitrobenzene. Therefore, the most probable impurity is the unreacted starting material.
Common Impurities and Their Removal:
| Impurity | Origin | Recommended Purification Method |
| 4-(1H-pyrazol-1-yl)-nitrobenzene | Incomplete reduction of the nitro group | Acid-Base Extraction or Chromatography |
| Unreacted starting materials | e.g., hydrazine, dicarbonyl compounds | Acid-Base Extraction or Chromatography |
| Polymeric oxidation products | Air/light exposure of the aniline | Recrystallization with charcoal |
Protocol for Purification by Acid-Base Extraction
This technique leverages the basicity of the aniline group to separate it from neutral or acidic impurities.
Caption: Workflow for Acid-Base Extraction.
-
Convert to Free Base: If starting with the hydrochloride salt, dissolve it in water and add a base (e.g., aqueous sodium hydroxide) until the solution is basic. Extract the resulting free base into an organic solvent like ethyl acetate.
-
Acidic Wash: Wash the organic layer containing the free base with a dilute acid (e.g., 1M HCl). The desired aniline will be protonated and move into the aqueous layer, while neutral impurities (like the unreacted nitro-precursor) will remain in the organic layer.
-
Isolation of Purified Amine: Separate the aqueous layer and basify it with a strong base (e.g., 6M NaOH) to deprotonate the aniline.
-
Final Extraction: Extract the purified free aniline back into an organic solvent.
-
Salt Formation: To obtain the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether. The purified hydrochloride salt will precipitate and can be collected by filtration.
Q4: When should I consider using column chromatography for purification?
A4: Deciding on Chromatographic Purification
Column chromatography is a more powerful purification technique that should be considered when:
-
Recrystallization and acid-base extraction fail to remove persistent impurities.
-
Impurities have very similar chemical properties to the desired product.
-
A very high degree of purity (>99.5%) is required.
Recommended Column Chromatography Conditions (for the free base):
-
Stationary Phase: Silica gel is a common choice. However, due to the basic nature of the aniline, streaking on the column can be an issue. To mitigate this, the silica gel can be pre-treated with a base, or a small amount of a basic modifier can be added to the eluent.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is often effective. For more polar compounds, adding a small amount of methanol to the dichloromethane or ethyl acetate can be beneficial. To prevent streaking, adding a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol to the eluent system is highly recommended.
Table of Suggested Starting Conditions for Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, widely available. |
| Eluent System | Hexane/Ethyl Acetate or DCM/Methanol | Good for separating compounds of moderate polarity. |
| Eluent Modifier | 0.5-1% Triethylamine | Neutralizes acidic sites on silica, preventing streaking of the basic aniline. |
Purity Assessment:
The purity of the final product should be assessed using appropriate analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the compound and any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
By systematically addressing these common challenges, researchers can significantly improve the efficiency and success of purifying 4-(1H-pyrazol-1-yl)aniline hydrochloride, ensuring the high quality required for subsequent research and development activities.
References
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). A Simple One-Pot Method for the Synthesis of N-Arylpyrazoles from Aryl Nucleophiles, Di-tert-butylazodicarboxlate, and 1,3-Dicarbonyl or Equivalent Compounds. Organic Letters, 11(9), 2097–2100. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Forum post]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Coll. Vol. 4, p.4 (1963); Vol. 30, p.1 (1950). Retrieved from [Link]
Technical Support Center: Optimizing Pyrazole N-Arylation Reactions
Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success of your experiments.
Introduction: The Significance of N-Arylpyrazoles
N-arylpyrazoles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The C-N bond formation to achieve these structures, typically through transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. However, optimizing these reactions can be challenging, with issues such as low yields, poor regioselectivity, and catalyst deactivation frequently encountered. This guide aims to demystify these challenges and provide rational, actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-arylation of pyrazoles in a question-and-answer format.
Question 1: My reaction is giving a low yield or has stalled. What are the likely causes and how can I improve it?
Answer:
Low yields in pyrazole N-arylation can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.
-
Catalyst Deactivation: The catalyst, whether copper- or palladium-based, can deactivate over the course of the reaction.[1] This can be caused by impurities in the starting materials or solvent, or by side reactions.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately degassed to remove oxygen, which can oxidize the active catalyst. Sequential addition of reagents can sometimes mitigate deactivation.[1]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. A suboptimal ligand can lead to slow reaction rates and low conversion.
-
Solution: For copper-catalyzed reactions, diamine ligands are often effective.[2][3] In some cases, ligand-free systems can also be highly efficient, particularly with activated aryl halides.[4] For palladium-catalyzed couplings, bulky phosphine ligands like tBuBrettPhos have shown excellent results with aryl triflates.[5] It is essential to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.
-
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for both catalyst activity and the solubility of the pyrazole salt.
-
Solution: Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The choice of solvent can significantly impact the reaction outcome; for instance, toluene has been found to be superior to dioxane in some copper-catalyzed systems.[6] Aprotic polar solvents like DMF can be beneficial, especially for less soluble substrates, but can also lead to side reactions at high temperatures.[7] An initial screen of different base/solvent combinations is highly recommended.
-
-
Steric Hindrance: Highly substituted pyrazoles or bulky aryl halides can present steric challenges, slowing down the reaction.
-
Solution: Increasing the reaction temperature or switching to a more active catalyst/ligand system can help overcome steric hindrance. For particularly challenging substrates, exploring alternative coupling partners like arylboronic acids in a Chan-Lam coupling might be a viable strategy.[8]
-
Question 2: I am observing the formation of side products. What are they and how can I minimize them?
Answer:
Side product formation is a common issue that can complicate purification and reduce the yield of the desired N-arylpyrazole.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, leading to the formation of an arene byproduct. This can occur in the presence of a hydrogen source and a competent catalyst.[1]
-
Solution: Ensure your reaction is run under anhydrous and inert conditions. The choice of base can also influence the extent of this side reaction.
-
-
Ligand Arylation: In some cases, the ligand itself can undergo N-arylation, which consumes the aryl halide and deactivates the catalyst.[6]
-
Solution: Using a slight excess of the aryl halide can help drive the reaction towards the desired product. Alternatively, selecting a ligand that is less prone to this side reaction is a more robust solution.
-
-
Homocoupling of Aryl Halides: The formation of biaryl compounds through the coupling of two aryl halide molecules can occur, particularly at higher temperatures.
-
Solution: Lowering the reaction temperature and ensuring a well-controlled addition of the aryl halide can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q: Which catalyst system is better for pyrazole N-arylation: copper or palladium?
A: Both copper and palladium catalysts are highly effective for pyrazole N-arylation, and the choice often depends on the specific substrates and desired reaction conditions. Copper-based systems, often referred to as Ullmann or Chan-Lam couplings, are generally less expensive and can be very effective with a variety of ligands, including simple diamines.[2][3] Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are often highly efficient and may offer broader functional group tolerance, particularly with more complex molecules.[5][8]
Q: How do I choose the right ligand for my reaction?
A: Ligand selection is critical and often empirical. For copper-catalyzed reactions, N,N'-dimethylethylenediamine and other simple diamines are a good starting point.[2] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are typically used. A preliminary screen of a few representative ligands from different classes is the most effective approach to identify the optimal one for your specific transformation.
Q: What is the role of the base in the reaction?
A: The base is essential for deprotonating the pyrazole, forming the nucleophilic pyrazolide anion that participates in the catalytic cycle. The choice of base can affect the reaction rate and the solubility of the pyrazole salt. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and KOtBu are commonly employed.[9]
Q: Can I run the reaction open to the air?
A: While some robust catalyst systems may tolerate air, it is generally recommended to perform N-arylation reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active form of the catalyst, leading to deactivation and lower yields.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a general starting point and may require optimization for specific substrates.[2][3]
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add CuI, K₃PO₄, and the pyrazole.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous toluene, followed by the N,N'-dimethylethylenediamine and the aryl halide via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole
This protocol is a general starting point for using a palladium catalyst and may require optimization.[5]
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl triflate (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
tBuBrettPhos (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, tBuBrettPhos, NaOtBu, and the pyrazole to a reaction vessel.
-
Add the anhydrous dioxane and the aryl triflate.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Common Solvents and Bases for Pyrazole N-Arylation
| Solvent | Common Bases | Typical Temperature Range (°C) | Notes |
| Toluene | K₃PO₄, Cs₂CO₃ | 80 - 110 | Good general solvent, less polar.[6] |
| Dioxane | K₃PO₄, NaOtBu | 80 - 100 | Common for Pd-catalyzed reactions. |
| DMF | K₂CO₃, Cs₂CO₃ | 100 - 150 | Good for poorly soluble substrates, but can decompose at high temperatures.[7] |
| DMSO | NaOH, K₂CO₃ | 110 - 130 | High boiling point, can act as a ligand.[8] |
Visualizations
Caption: A troubleshooting workflow for low-yield pyrazole N-arylation reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
Technical Support Center: Resolving Impurities in 4-(1H-pyrazol-1-yl)aniline Hydrochloride Samples
Welcome to the technical support center for 4-(1H-pyrazol-1-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and handling of this important chemical intermediate. Our approach is rooted in a deep understanding of the underlying chemistry to provide practical and robust solutions.
Section 1: Understanding the Impurity Profile
A critical first step in resolving any purity issue is to understand the likely sources of impurities. For 4-(1H-pyrazol-1-yl)aniline hydrochloride, these can be broadly categorized into process-related impurities (from the synthetic route) and degradation products.
Q1: What are the most probable synthetic routes for 4-(1H-pyrazol-1-yl)aniline, and what impurities can I expect from them?
The synthesis of N-arylpyrazoles like 4-(1H-pyrazol-1-yl)aniline typically involves the formation of a C-N bond between an aniline derivative and a pyrazole ring. The two most common industrial methods are the Ullmann condensation and the Buchwald-Hartwig amination. Each has a characteristic impurity profile.
-
Ullmann Condensation: This classic method often involves the reaction of a haloaniline (e.g., 4-fluoroaniline or 4-chloroaniline) with pyrazole in the presence of a copper catalyst and a base.
-
Mechanism Insight: The reaction proceeds through a copper-catalyzed nucleophilic aromatic substitution. The choice of base and solvent is critical to modulate the reactivity and minimize side reactions.
-
Potential Impurities:
-
Unreacted Starting Materials: 4-haloaniline and pyrazole.
-
Catalyst Residues: Copper salts.
-
Side-Products: Bis-arylated pyrazoles or other coupling byproducts.
-
-
-
Buchwald-Hartwig Amination: A more modern approach that uses a palladium catalyst with a specific ligand to couple an aniline derivative with a pyrazole.
-
Mechanism Insight: This reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is crucial for an efficient reaction.
-
Potential Impurities:
-
Unreacted Starting Materials: As with the Ullmann reaction.
-
Catalyst Residues: Palladium and residual phosphine ligands or their oxides.
-
Side-Products: Homocoupling of the aniline derivative.
-
-
Q2: Can 4-(1H-pyrazol-1-yl)aniline hydrochloride degrade? What are the likely degradation products?
Yes, like many aromatic amines, 4-(1H-pyrazol-1-yl)aniline can degrade, particularly when exposed to air, light, or harsh pH conditions. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. While specific forced degradation studies on this molecule are not widely published, general knowledge of aniline chemistry suggests the following potential degradation pathways[1]:
-
Oxidation: The primary amine can oxidize to form nitroso, nitro, and polymeric impurities. This is often accelerated by light and the presence of metal ions.
-
Hydrolysis: While the pyrazole ring is generally stable, under strongly acidic or basic conditions, cleavage is a possibility, though less common.
Section 2: Analytical Strategies for Impurity Detection
Accurate and reliable analytical methods are essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Q3: How do I develop an effective HPLC method for analyzing the purity of 4-(1H-pyrazol-1-yl)aniline hydrochloride?
A well-developed Reverse-Phase HPLC (RP-HPLC) method is the cornerstone of purity analysis for this compound. Here is a recommended starting point for method development:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifying the mobile phase improves peak shape for the basic aniline moiety. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Method Development
-
Sample Preparation: Dissolve a known concentration of the 4-(1H-pyrazol-1-yl)aniline hydrochloride sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Initial Gradient Run: Perform an initial broad gradient run (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the main peak and to visualize the impurity profile.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of the main peak from all impurity peaks. Aim for a resolution of >1.5 between adjacent peaks.
-
Method Validation: Once an optimal method is established, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Q4: What other analytical techniques are useful for characterizing impurities?
While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. For this, hyphenated techniques are invaluable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of impurities, which is a critical piece of information for their identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information about isolated impurities. The ¹H NMR spectrum of 4-(1H-pyrazol-1-yl)aniline will show characteristic signals for the pyrazole and aniline protons.[2][3][4][5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile or semi-volatile impurities. The free base of 4-(1H-pyrazol-1-yl)aniline is amenable to GC-MS analysis.[2]
Section 3: Purification Strategies
Once impurities have been identified and quantified, the next step is to remove them. The choice of purification method depends on the nature of the impurities and the scale of the purification.
Q5: My sample of 4-(1H-pyrazol-1-yl)aniline hydrochloride has a slight color and some minor impurities. What is the best way to purify it on a lab scale?
For small-scale purification, recrystallization is often the most effective method. The key is to find a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization of 4-(1H-pyrazol-1-yl)aniline Hydrochloride
-
Solvent Screening: Test the solubility of your crude material in a range of solvents of varying polarities (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof). A good starting point for a hydrochloride salt is a polar protic solvent like an alcohol or an alcohol/water mixture.
-
Dissolution: In a flask, add the crude 4-(1H-pyrazol-1-yl)aniline hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Q6: I have a significant amount of an impurity that is structurally very similar to my product. How can I remove it?
When dealing with closely related impurities, column chromatography is often the most powerful purification technique. For a basic compound like an aniline, special considerations are needed to prevent peak tailing and ensure good separation.
Experimental Protocol: Column Chromatography of 4-(1H-pyrazol-1-yl)aniline
Note: For column chromatography, it is often advantageous to work with the free base rather than the hydrochloride salt.
-
Neutralization: Dissolve the hydrochloride salt in water and add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) until the solution is basic (pH > 8). Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude free base.
-
Stationary Phase Selection:
-
Standard Silica Gel: Can be used, but often requires the addition of a small amount of a basic modifier to the eluent to prevent peak tailing.
-
Amine-Functionalized Silica: This is often a better choice for purifying basic compounds as it minimizes interactions with acidic silanol groups.
-
-
Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically used.
-
For standard silica: Add a small amount (0.1-1%) of a volatile amine like triethylamine to the mobile phase to improve peak shape.
-
-
Chromatography:
-
Dissolve the crude free base in a minimum amount of the mobile phase.
-
Load the solution onto the column.
-
Elute the column with the chosen mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
-
Salt Formation: Combine the pure fractions, concentrate the solvent, and dissolve the residue in a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt. Collect the solid by filtration and dry.
Section 4: Troubleshooting and FAQs
Q7: My HPLC chromatogram shows a broad, tailing peak for the main component. What could be the cause and how do I fix it?
Peak tailing for basic compounds like anilines is a common issue in RP-HPLC.
-
Cause: Interaction of the basic amine with residual acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Lower the pH of the mobile phase: Adding an acid like TFA or formic acid (0.1%) to the aqueous mobile phase will protonate the aniline, minimizing its interaction with the silanol groups.
-
Use a base-deactivated column: Many modern HPLC columns are specifically designed for the analysis of basic compounds and have a lower concentration of active silanol groups.
-
Q8: I see a new, colored impurity forming in my sample over time. What is happening?
This is likely due to oxidation of the aniline moiety.
-
Cause: Exposure to air and/or light.
-
Solution:
-
Storage: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered, but this would need to be carefully evaluated for compatibility with the intended use of the compound.
-
Q9: After my synthesis, I have residual palladium catalyst in my product. How can I remove it?
Palladium residues are a common issue with Buchwald-Hartwig reactions and must be removed, especially for pharmaceutical applications.
-
Solution:
-
Scavenging Resins: There are commercially available resins with functional groups that chelate palladium. Stirring a solution of your crude product with one of these resins can effectively remove the palladium.
-
Activated Carbon: Multiple treatments with activated carbon can also reduce palladium levels.
-
Recrystallization: A well-executed recrystallization can significantly reduce the levels of metal catalysts.
-
Visual Workflows
Caption: A logical workflow for impurity identification and resolution.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline. [Link]
- Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, Special Issue, 143-149.
- Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9).
- Cieplik, J., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Preprints.org.
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-7.
- Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.
- Google Patents. (n.d.). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
-
ResearchGate. (n.d.). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
- Taylor, S. D., et al. (2014).
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]
-
MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
-
ResearchGate. (n.d.). SPME-GC-MS determination of selected aniline pesticides in surface water. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]
-
Kaunas University of Technology. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. [Link]
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF PYRAZOLE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]
-
MDPI. (n.d.). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-(1H-pyrazol-1-yl)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our aim is to combine established scientific principles with practical, field-tested insights to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in the Buchwald-Hartwig Amination
Question: We are attempting the N-arylation of pyrazole with 4-haloaniline (e.g., 4-bromoaniline or 4-chloroaniline) using a palladium catalyst, but we are observing very low conversion to 4-(1H-pyrazol-1-yl)aniline. What are the likely causes and how can we improve the yield?
Answer:
Low or no product yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the most probable causes and their solutions:
-
Inactive Catalyst: The palladium catalyst, specifically the active Pd(0) species, is the heart of the reaction. Its inactivity is a primary suspect for reaction failure.
-
Cause: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state. Some Pd(II) sources require a reducing agent, which can be the amine itself (if it has an α-H) or the phosphine ligand.[1][2]
-
Solution: Employ a modern, pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle). These are designed to generate the active LPd(0) catalyst more cleanly and efficiently upon exposure to the base, often leading to more reproducible results than traditional sources like Pd(OAc)₂.[2] If using a Pd(II) source, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
-
-
Inappropriate Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A mismatch between the ligand and the substrates is a frequent cause of poor performance.
-
Cause: The electronic and steric properties of the ligand are not suitable for the specific coupling partners (pyrazole and 4-haloaniline).
-
Solution: For the N-arylation of heterocycles like pyrazole, bulky, electron-rich biarylphosphine ligands are generally preferred. Ligands such as Xantphos or tBuBrettPhos have shown success in similar transformations.[3] It is advisable to consult ligand selection guides and screen a small panel of ligands to identify the optimal one for your specific system.
-
-
Incorrect Base Selection or Quality: The base plays a critical role in deprotonating the pyrazole, but an inappropriate choice can hinder the reaction.
-
Cause: The base may be too weak to deprotonate the pyrazole effectively, or it may be of poor quality (e.g., hydrated). The physical properties of solid bases can also impact reactivity on a larger scale.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide the highest reaction rates.[1] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[1] On a larger scale, the particle size of inorganic bases can affect the reaction rate. Grinding the base or adding an agent like Celite can prevent clumping and improve performance.[2]
-
-
Poor Substrate Reactivity: The nature of the aryl halide significantly influences the rate of oxidative addition, a key step in the catalytic cycle.
-
Cause: Aryl chlorides are generally less reactive than aryl bromides, which are in turn less reactive than aryl iodides.[2]
-
Solution: If you are using 4-chloroaniline with limited success, consider switching to 4-bromoaniline or 4-iodoaniline, as they are more reactive. For less reactive aryl chlorides, the use of more electron-rich and bulky ligands is often necessary to achieve good yields.
-
Issue 2: Formation of Significant Impurities
Question: Our synthesis of 4-(1H-pyrazol-1-yl)aniline is producing the desired product, but we are also observing significant impurities that are difficult to separate. What are these impurities likely to be and how can we minimize their formation?
Answer:
Impurity formation is a critical challenge, especially during scale-up. The most common side products in a Buchwald-Hartwig amination for this synthesis are:
-
Hydrodehalogenation of the Aryl Halide: This results in the formation of aniline from your 4-haloaniline starting material.
-
Cause: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.[4]
-
Solution: The choice of ligand and reaction conditions can influence the rate of hydrodehalogenation versus the desired reductive elimination. Screening different ligands and optimizing the temperature can help to minimize this side product.
-
-
Double Arylation of Pyrazole (if using a dihaloaniline) or Aniline (if using a primary amine): While less common in this specific synthesis, it's a possibility to be aware of in related reactions.
-
Cause: A second N-arylation event can occur on the product.
-
Solution: Using bulky ligands can sterically hinder a second arylation. Adjusting the stoichiometry of the reactants can also be beneficial.
-
-
Oxidation Products: The final product, 4-(1H-pyrazol-1-yl)aniline, is an aromatic amine and can be susceptible to oxidation, leading to colored impurities.
-
Cause: Exposure to air, especially at elevated temperatures during the reaction or work-up, can cause oxidation.
-
Solution: It is crucial to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction and work-up.[5] Degassing the solvent and reagents before use is also a good practice.
-
-
Residual Palladium: The final product can be contaminated with residual palladium from the catalyst.
-
Cause: Incomplete removal of the palladium catalyst during work-up.
-
Solution: The work-up and purification procedures should be designed to effectively remove residual palladium. This can involve aqueous washes, treatment with activated carbon, or filtration through a pad of celite. For pharmaceutical applications, stringent limits on residual palladium levels must be met.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the isolation and purification of 4-(1H-pyrazol-1-yl)aniline hydrochloride. The product either oils out during crystallization or the final purity is not satisfactory. What can we do?
Answer:
The purification of amine hydrochlorides can be challenging. Here are some common issues and their solutions:
-
Product Oiling Out During Crystallization:
-
Cause: The solution may be supersaturated, or the presence of impurities is inhibiting proper crystal formation.
-
Solution: Try cooling the solution more slowly to allow for controlled crystal growth. Scratching the inside of the flask at the solvent-air interface with a glass rod can induce crystallization.[6] If available, adding a seed crystal of the pure product is a very effective method.[6] If impurities are suspected to be the cause, a preliminary purification of the free base by acid-base extraction before forming the hydrochloride salt can be beneficial.
-
-
Poor Recovery After Recrystallization:
-
Cause: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Solution: Select a different solvent or a solvent system where the product has high solubility at elevated temperatures but low solubility when cold. Reducing the volume of the solvent used can also improve recovery.
-
-
Colored Impurities in the Final Product:
-
Cause: As mentioned earlier, aromatic amines can oxidize. These colored impurities may co-crystallize with the product.
-
Solution: During the recrystallization of the free base, you can add a small amount of activated carbon to the hot solution and stir for a short period before filtering it hot. This can effectively remove colored impurities.
-
-
Challenges with Silica Gel Chromatography:
-
Cause: Direct purification of amine hydrochlorides on standard silica gel is generally not recommended due to their high polarity, which leads to strong, often irreversible, binding to the stationary phase.[6] This results in poor recovery and significant peak tailing.
-
Solution: It is best to purify the free amine, 4-(1H-pyrazol-1-yl)aniline, on silica gel and then convert the purified free base to the hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the scale-up of 4-(1H-pyrazol-1-yl)aniline synthesis?
For the synthesis of N-arylpyrazoles on a larger scale, the palladium-catalyzed Buchwald-Hartwig amination is often the method of choice due to its high functional group tolerance, generally good yields, and the commercial availability of a wide range of catalysts and ligands.[7] While classical condensation reactions of hydrazines with 1,3-dicarbonyl compounds are also viable, they may require harsher conditions and can sometimes lead to regioisomeric mixtures.
Q2: How do I select the optimal catalyst, ligand, and base for the Buchwald-Hartwig amination?
The selection of these components is crucial and often requires some optimization. Here is a general guide:
| Component | Recommendations | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3) | Provide reliable and efficient formation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., Xantphos, tBuBrettPhos) | These ligands are effective for the N-arylation of heterocycles. |
| Base | NaOtBu or LHMDS (for high reactivity); Cs₂CO₃ or K₃PO₄ (for base-sensitive substrates) | The choice depends on the functional group tolerance of your starting materials. |
A Design of Experiments (DoE) approach can be a powerful tool to efficiently optimize these parameters.
Q3: What are the key safety considerations when scaling up this synthesis?
-
Inert Atmosphere: Many of the reagents, particularly the phosphine ligands and the palladium catalyst, can be air-sensitive. Maintaining a strict inert atmosphere is crucial for both reactivity and safety.
-
Pyrophoric Reagents: Some strong bases, like n-butyllithium (if used in alternative synthetic routes), are pyrophoric and require careful handling.
-
Exothermic Reactions: The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature monitoring to control the reaction.
-
Solvent Safety: Use appropriate engineering controls (e.g., fume hoods) to handle organic solvents. Be aware of the flammability and toxicity of the solvents used.
Q4: How can I confirm the identity and purity of my final 4-(1H-pyrazol-1-yl)aniline hydrochloride product?
A combination of analytical techniques should be used for comprehensive characterization:
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and can be used for quantitative analysis (qNMR). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to quantify impurities. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| Elemental Analysis | Confirms the elemental composition of the compound. |
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: A general workflow for the synthesis and purification.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 126(5), 13414–13415.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASĀYAN Journal of Chemistry, 15(Special Issue), 143-149.
- Kaczmarek, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 134.
- Preprints.org. (2023). Multicomponent synthesis of 4- aryl- 4,9-dihydro- 1H-pyrazolo[3, 4 -b]quinolines.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
- Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 6(2), 241-253.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing the Stability of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride Solutions
Welcome to the technical support guide for 4-(1H-pyrazol-1-yl)aniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this versatile chemical intermediate. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.
The aniline moiety within the 4-(1H-pyrazol-1-yl)aniline structure is highly susceptible to oxidative degradation, a common characteristic of aromatic amines.[1] This process can be accelerated by factors such as pH, light, temperature, and the presence of dissolved oxygen or trace metal ions, often leading to discoloration and the formation of impurities. This guide provides a structured approach to mitigate these issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and stability of 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Q1: My freshly prepared aqueous solution of 4-(1H-pyrazol-1-yl)aniline hydrochloride is rapidly turning yellow or brown. What is causing this? This is a classic sign of oxidation. The aniline amino group is readily oxidized, leading to the formation of colored polymeric byproducts. This process is often initiated by dissolved oxygen in your solvent and can be catalyzed by light or trace metal contaminants.
Q2: What is the most appropriate solvent for preparing a stock solution? For aqueous applications, the ideal solvent is a slightly acidic aqueous buffer (pH 3-5). The hydrochloride salt is supplied in its protonated form, which is more water-soluble and significantly more stable against oxidation than its free base form.[2] For non-aqueous applications, high-purity, anhydrous grades of polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but these solutions must be rigorously protected from air and moisture.
Q3: What are the recommended storage conditions for the compound in its solid and solution forms? Proper storage is critical to extending the shelf-life of the compound. The following conditions are recommended:
| Form | Temperature | Atmosphere | Light Protection | Container |
| Solid | Room Temperature or 2-8°C | Inert Gas (Argon or N₂) Recommended | Amber Vial | Tightly Sealed |
| Aqueous Solution | 2-8°C (Short-term) or -20°C (Long-term) | Inert Gas Headspace | Amber Vial / Foil-wrapped | Tightly Sealed |
| Organic Solution | -20°C | Inert Gas Headspace | Amber Vial / Foil-wrapped | Tightly Sealed, Anhydrous |
Q4: Can I dissolve the compound in a neutral phosphate-buffered saline (PBS) solution at pH 7.4? This is not recommended for stock solutions. At a neutral or alkaline pH, the anilinium hydrochloride is deprotonated to the free aniline base. This free base is less soluble in water and is significantly more susceptible to rapid oxidative degradation. If your experimental endpoint requires a physiological pH, prepare the acidic stock solution first and perform the final dilution into your pH 7.4 buffer immediately before use.
Section 2: In-Depth Troubleshooting Guide
This guide addresses more complex issues in a structured, question-and-answer format.
Issue 1: Rapid Discoloration and Precipitation in Aqueous Solution
Question: "I dissolved the 4-(1H-pyrazol-1-yl)aniline hydrochloride in deionized water to make a 10 mM stock. Within an hour, it turned dark and a precipitate formed. What went wrong?"
Answer: This severe degradation points to one or more compounding factors that have compromised the solution's stability. The primary cause is the oxidation of the aniline free base, which may have formed due to an insufficiently acidic environment. The troubleshooting workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for unstable solutions.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Question: "My screening results are showing poor reproducibility. Could the stability of my 4-(1H-pyrazol-1-yl)aniline hydrochloride solution be the cause?"
Answer: Absolutely. If your solution degrades over the course of an experiment, the effective concentration of the active compound decreases. This is a critical and often overlooked source of experimental variability. A solution that was 10 mM when prepared could be significantly less concentrated after 24 hours at room temperature on a lab bench.
Recommendations:
-
Implement Stability-Indicating Assays: Use an analytical technique like HPLC to quantify the parent compound's peak area over time.[3] A decrease of >5% indicates meaningful degradation for most applications.
-
Prepare Solutions Fresh: Whenever possible, prepare the solution immediately before use from a solid that has been stored correctly.
-
Use Stabilized Stocks: If a stock solution must be used over several days, prepare it using the stabilization protocol outlined in Section 3. Always store it at -20°C between uses and thaw it rapidly, using it while still cold.
-
Qualify Your Solution: Before a critical experiment, run a quick check. This can be a simple visual inspection for color or a UV-Vis scan to check for changes in the spectrum compared to a freshly prepared standard.
Section 3: Protocols for Enhanced Stability
These protocols provide detailed, field-proven methodologies for preparing and handling solutions to maximize their stability and ensure experimental integrity.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol incorporates multiple stabilization techniques to create a robust stock solution for routine use.
Materials:
-
4-(1H-pyrazol-1-yl)aniline hydrochloride (MW: 195.65 g/mol )[4]
-
High-purity water (Type I, 18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Metabisulfite
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, amber glass vial with a septum-sealed cap
Procedure:
-
Weighing: Weigh out 19.57 mg of 4-(1H-pyrazol-1-yl)aniline hydrochloride and place it in a clean, 10 mL amber glass vial.
-
Solvent Preparation: Take approximately 12 mL of high-purity water in a separate flask. Vigorously bubble Argon or Nitrogen gas through the water for 15-20 minutes to remove dissolved oxygen. This step is critical.
-
Acidification: Using the degassed water, add approximately 9 mL to the vial containing the compound. Add 100 µL of 1 M HCl to bring the final HCl concentration to approximately 10 mM, ensuring a pH between 3 and 4.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Addition of Antioxidant: Add a small amount (e.g., 5-10 mg) of sodium metabisulfite. This acts as an oxygen scavenger, providing an additional layer of protection.
-
Final Volume: Adjust the final volume to 10.0 mL with the degassed, acidified water.
-
Inert Gas Blanket: Before sealing the vial, flush the headspace above the liquid with Argon or Nitrogen for 30 seconds.
-
Storage: Seal the vial tightly and wrap the cap area with parafilm. Store at -20°C for long-term use or 2-8°C for use within 1-2 days.
Protocol 2: Rapid Stability Check by UV-Vis Spectroscopy
This provides a quick qualitative assessment of solution integrity.
-
Prepare a fresh 10 µM solution of the compound in your acidic buffer. This is your Reference Standard .
-
Immediately measure its UV-Vis spectrum (approx. 200-400 nm) and record the wavelength of maximum absorbance (λ_max) and the absorbance value.
-
Take an aliquot of your stock solution (the Test Sample ) and dilute it to the same 10 µM concentration in the same buffer.
-
Measure the spectrum of the Test Sample.
-
Analysis:
-
Significant drop in absorbance at λ_max (>5-10%): Indicates degradation.
-
Appearance of new peaks or shoulders, especially >300 nm: Indicates the formation of colored degradation products.
-
Shift in λ_max: May indicate a change in the chemical structure or protonation state.
-
Section 4: Understanding the Chemistry of Degradation
The instability of 4-(1H-pyrazol-1-yl)aniline hydrochloride is primarily rooted in the chemistry of the aniline functional group. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidation.
Caption: Simplified mechanism of aniline oxidative degradation.
Protonating the amine to form the anilinium salt withdraws electron density from the ring, making it far less susceptible to oxidation. This is why maintaining a low pH is the most effective primary stabilization strategy. The addition of antioxidants and the removal of oxygen serve as secondary measures to neutralize any residual oxidative potential.
References
-
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available at: [Link]
-
PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1967). Stabilization of chloro-substituted aromatic amines during thermal stress.
-
ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Available at: [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. (Note: While not directly cited, this review covers chemistry relevant to the functionalization of such molecules, where stability is paramount).
-
Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 50(2), 491-496. Available at: [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Available at: [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. Available at: [Link]
- Google Patents. (1964). Stabilization of aromatic amines.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Aniline Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Isomeric Challenge
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents, from the anti-inflammatory drug Celecoxib to potent anticancer agents.[2][3] When fused with an aniline moiety, the resulting pyrazole aniline structures exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] This versatility has made them a focal point for drug discovery programs.[1]
However, this chemical diversity presents a significant analytical challenge: isomerism. The precise point of attachment between the pyrazole and aniline rings, along with the substitution patterns on each, gives rise to a multitude of positional isomers. These isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties, spectroscopic signatures, and, most critically, pharmacological activities. An untested assumption of structure can lead to irreproducible biological data and misguided structure-activity relationship (SAR) studies.
This guide provides an in-depth comparative analysis of pyrazole aniline isomers. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic choices, delve into the nuances of spectroscopic interpretation, and provide validated experimental protocols. Our objective is to equip you with the strategic framework necessary to confidently synthesize, differentiate, and characterize these vital chemical entities.
Structural Diversity and Synthetic Control
The isomeric complexity of pyrazole anilines arises primarily from the different possible points of linkage between the two rings. The aniline group can be attached to one of the pyrazole's nitrogen atoms (N-substitution) or one of its carbon atoms (C-substitution), leading to distinct isomer classes.
Caption: Core positional isomers of pyrazole aniline.
The synthesis of pyrazoles is well-established, most commonly involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The key to controlling isomeric outcomes lies in the strategic selection of these precursors. For instance, the reaction of an unsymmetrical diketone with phenylhydrazine can yield a mixture of two regioisomers. The reaction's regioselectivity is governed by the differential reactivity of the two carbonyl groups, which can be influenced by steric hindrance and electronic effects of the substituents.
Experimental Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from methodologies that utilize terminal alkynes and N-alkylated tosylhydrazones, which often provide high regioselectivity.[2]
-
Reaction Setup: To a solution of the selected terminal alkyne (1.0 mmol) in a suitable solvent such as DMF (5 mL), add the N-alkylated tosylhydrazone (1.2 mmol) and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Base Addition: Add a base, such as K₂CO₃ (2.0 mmol), to the mixture. The base facilitates the in-situ generation of a diazo intermediate from the tosylhydrazone.
-
Cycloaddition: Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction proceeds via a [3+2] cycloaddition between the alkyne and the diazo compound.
-
Workup: After completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole isomer.
Causality: The high regioselectivity of this reaction is dictated by the electronic and steric nature of the substituents on both the alkyne and the hydrazone, which directs the orientation of the reactants during the cycloaddition step.
A Multi-faceted Approach to Isomer Differentiation
No single technique can unambiguously identify an isomer. A robust characterization relies on the convergence of data from multiple analytical methods, primarily NMR spectroscopy, mass spectrometry, and chromatography.
Caption: Workflow for the separation and characterization of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for differentiating isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.
¹H NMR Analysis: The position of the aniline ring dramatically influences the chemical shifts of the pyrazole protons.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift can vary with temperature and concentration due to hydrogen bonding.[7] In N-anilinopyrazoles, this signal is absent.
-
Pyrazole Ring Protons: The protons on the pyrazole ring (H3, H4, H5) have characteristic chemical shifts and coupling patterns. For example, in a 4-anilinopyrazole, the H3 and H5 protons would be equivalent in a symmetric environment, appearing as a single signal. In contrast, for a 3-anilinopyrazole, H4 and H5 would be distinct and would show coupling to each other.
-
Aniline Ring Protons: The electronic effect of the pyrazole ring (whether it's electron-donating or -withdrawing) and its proximity will alter the chemical shifts of the ortho, meta, and para protons of the aniline ring.
¹³C NMR Analysis: The chemical shifts of the carbon atoms are highly sensitive to the substitution pattern. The carbon atom directly attached to the nitrogen of the aniline group (the ipso-carbon) and the carbons of the pyrazole ring are particularly diagnostic.
Data Presentation: Comparative NMR Data
While a universal data table is impossible due to the vast number of potential derivatives, the following table provides representative chemical shift ranges based on published data for halogenated aminopyrazoles and related structures.[5][7][8]
| Proton/Carbon | Isomer Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Pyrazole C-H | 4-Anilinopyrazole | 7.5 - 8.0 (s, 2H for H3/H5) | 130 - 140 (C3/C5) |
| Pyrazole C-H | 3-Anilinopyrazole | 6.2 - 6.5 (d, 1H for H4), 7.4 - 7.7 (d, 1H for H5) | 100 - 110 (C4), 145 - 155 (C5) |
| Pyrazole N-H | C-Anilinopyrazole | 12.0 - 13.5 (broad s, 1H) | N/A |
| Aniline N-H | C-Anilinopyrazole | 5.0 - 6.0 (broad s, 1H or 2H) | N/A |
| Pyrazole C-NH | C-Anilinopyrazole | N/A | 140 - 150 |
| Aniline C-NH | Any | N/A | 140 - 150 |
Mass Spectrometry (MS): Confirming Composition and Fragmentation
Mass spectrometry confirms the molecular weight of the synthesized isomers, verifying that they are indeed isomers and not other products. High-Resolution Mass Spectrometry (HRMS) provides the exact elemental composition.[9] While isomers have the same molecular ion peak, their fragmentation patterns under techniques like Electron Impact (EI) ionization can differ. The weaker bonds are more likely to cleave, and the relative stability of the resulting fragments can provide structural clues. For instance, the cleavage between the two rings might be more or less favorable depending on the linkage point (N vs. C).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. The differences between isomers can be subtle but informative.
-
N-H Stretching: A key diagnostic band. C-anilinopyrazoles will typically show two bands: one for the pyrazole N-H (often broad, ~3100-3180 cm⁻¹) and one for the aniline N-H (~3300-3500 cm⁻¹).[8] N-anilinopyrazoles will lack the pyrazole N-H stretch.
-
Aromatic C-H Stretching: Found above 3000 cm⁻¹.
-
C=N and C=C Stretching: These appear in the 1400-1650 cm⁻¹ region, and the specific pattern can be a fingerprint for the substitution pattern.
Experimental Protocol 2: HPLC Method for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both analyzing the purity of a sample and for preparative separation of isomers. The separation is based on differential partitioning between the mobile and stationary phases, which is dictated by the polarity of the isomers.
-
System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be: 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers absorb, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase (initial conditions) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality: Positional isomers often have small but significant differences in their dipole moments and abilities to hydrogen bond.[10] These differences cause them to interact differently with the nonpolar C18 stationary phase, leading to different retention times and enabling their separation. The more polar isomer will typically elute earlier.
Impact on Biological Activity: Why Isomer Characterization is Critical
The precise three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a biological target like an enzyme or receptor. A slight shift in the position of the aniline ring can completely alter the molecule's shape and electronic distribution, turning a potent inhibitor into an inactive compound.
For example, in kinase inhibitors, a key application area for pyrazoles, one isomer might correctly position a hydrogen bond donor to interact with a critical amino acid in the ATP-binding pocket, while another isomer might be unable to form this interaction, resulting in a dramatic loss of activity.[1] Therefore, attributing the biological activity to a specific chemical structure without rigorous isomeric characterization is a critical scientific error. The literature is rich with examples where different pyrazole derivatives show vastly different activities against cancer cell lines, underscoring the importance of precise structural information in drug design.[3]
Conclusion
The comparative analysis of pyrazole aniline isomers is a task that demands a meticulous and multi-pronged analytical approach. Relying on a single piece of data is insufficient; confidence in structural assignment is only achieved through the logical convergence of evidence from NMR, MS, IR, and chromatography. The experimental protocols and analytical frameworks presented in this guide are designed to provide a self-validating system for characterization. By understanding the causality behind the synthetic outcomes and the principles of spectroscopic differentiation, researchers and drug development professionals can navigate the complexities of isomerism, ensuring the integrity of their data and accelerating the journey from a promising scaffold to a well-defined therapeutic candidate.
References
-
Fioravanti, R., et al. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 15(12), 8955-8997. Available from: [Link]
-
Kumar, V., & Aggarwal, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3115-3130. Available from: [Link]
-
Manjula, S. N., et al. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 6(5), 364-372. Available from: [Link]
-
Al-Majedy, Y. K., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7354. Available from: [Link]
-
Balan, G., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Available from: [Link]
-
Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. First Scientific Conference the Collage of Sciences. Available from: [Link]
-
Sharma, V., et al. (2022). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Artificial Intelligence in the Life Sciences, 2, 100027. Available from: [Link]
-
Sharma, A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(18), 4239. Available from: [Link]
-
Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 727-732. Available from: [Link]
-
Al-Adely, K. J., et al. (2015). Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. Journal of Applicable Chemistry, 4(4), 1185-1196. Available from: [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2032. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Al-Majedy, Y. K., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. ResearchGate. Available from: [Link]
-
Chobe, P. P., & Deshmukh, R. (2012). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of Chemical and Pharmaceutical Research, 4(5), 2447-2457. Available from: [Link]
-
Becker, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-306. Available from: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]
-
Goud, B. S., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega, 8(42), 39379-39393. Available from: [Link]
-
Al-Azzawi, A. M. (2024). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). ResearchGate. Available from: [Link]
-
Rogers, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-(1H-pyrazol-1-yl)aniline Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride. Moving beyond a simple recitation of methods, this document elucidates the causal relationships behind experimental choices and offers insights gleaned from extensive field experience.
Introduction: The Importance of Rigorous Structural Elucidation
4-(1H-pyrazol-1-yl)aniline is a versatile building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. Its structural isomerism and the presence of multiple reactive sites necessitate a multi-faceted analytical approach to confirm its identity and purity, particularly when prepared as a hydrochloride salt for improved solubility and handling. The protonation of the aniline nitrogen to form the hydrochloride salt induces significant changes in the molecule's electronic and vibrational properties, which can be precisely monitored by a suite of spectroscopic and analytical techniques. This guide will walk you through a self-validating workflow for the synthesis and characterization of this important compound.
Synthesis Strategy: A Two-Step Approach to the Target Molecule
A robust synthesis of 4-(1H-pyrazol-1-yl)aniline (and subsequently its hydrochloride salt) can be achieved through a two-step process: the formation of the pyrazole ring followed by the reduction of a nitro group. This method offers a high degree of regioselectivity for the desired N-1 isomer.
Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole
The initial step involves the condensation of 4-nitrophenylhydrazine with a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and elimination to yield the aromatic pyrazole ring.
Step 2: Reduction of the Nitro Group to Form 4-(1H-pyrazol-1-yl)aniline
The nitro group of 1-(4-nitrophenyl)-1H-pyrazole is then reduced to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1] This method is favored for its high yield and clean conversion.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the synthesized 4-(1H-pyrazol-1-yl)aniline free base to its hydrochloride salt. This is typically achieved by dissolving the aniline in a suitable organic solvent, such as anhydrous diethyl ether or ethanol, and treating it with a solution of hydrogen chloride (HCl) in the same solvent. The hydrochloride salt precipitates from the solution and can be collected by filtration.
Caption: Synthetic workflow for 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Orthogonal Validation: A Multi-Technique Approach
No single analytical technique is sufficient to definitively prove the structure and purity of a synthesized compound. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound (both the free base and the hydrochloride salt) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve ionic compounds and the presence of exchangeable protons.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra.
Comparative Analysis:
The formation of the hydrochloride salt will induce predictable changes in the NMR spectra, providing strong evidence of successful protonation.
| Nucleus | 4-(1H-pyrazol-1-yl)aniline (Free Base) - Expected Shifts | 4-(1H-pyrazol-1-yl)aniline Hydrochloride - Expected Shifts & Rationale |
| Aniline N-H Protons | A broad singlet, typically in the range of 3-5 ppm (in CDCl₃). The chemical shift can be variable and concentration-dependent. | A broad singlet shifted significantly downfield (e.g., >10 ppm in DMSO-d₆). This is due to the formation of the ammonium cation (-NH₃⁺), which deshields the protons. The protons also become more acidic and may exchange with residual water in the solvent. |
| Aromatic Protons (Aniline Ring) | Two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. | Both doublets will shift downfield due to the electron-withdrawing effect of the newly formed ammonium group. This deshielding effect is a key indicator of salt formation. |
| Pyrazole Ring Protons | Three distinct signals in the aromatic/heteroaromatic region (approx. 6.4, 7.7, and 7.9 ppm). | Minor downfield shifts may be observed due to the overall change in the electronic environment of the molecule upon protonation of the aniline. |
| Aromatic Carbons (Aniline Ring) | The carbon attached to the nitrogen (C-N) will be shielded relative to benzene. | The C-N carbon will be significantly deshielded (shifted downfield) due to the inductive effect of the positively charged nitrogen. The other aromatic carbons will also experience smaller downfield shifts. |
Alternative Method Comparison: 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. While not always necessary for a simple structure like this, they provide an additional layer of confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Experimental Protocol (FT-IR):
-
Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Comparative Analysis:
The conversion of the primary amine to an ammonium salt results in distinct changes in the N-H stretching and bending vibrations.
| Vibrational Mode | 4-(1H-pyrazol-1-yl)aniline (Free Base) - Expected Wavenumber (cm⁻¹) | 4-(1H-pyrazol-1-yl)aniline Hydrochloride - Expected Wavenumber (cm⁻¹) & Rationale |
| N-H Stretch | Two distinct bands in the region of 3450-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂).[2] | A broad, strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺). This broadening is due to hydrogen bonding. |
| N-H Bend | A bending vibration (scissoring) for the primary amine typically appears around 1650-1580 cm⁻¹. | The bending vibration for the ammonium group appears as a broad absorption in the 1600-1500 cm⁻¹ region. |
| Aromatic C=C Stretch | Multiple bands in the 1600-1450 cm⁻¹ region. | These bands will still be present, though their positions and intensities may be slightly altered due to changes in the electronic distribution of the aromatic ring. |
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information.
Experimental Protocol (MS):
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Comparative Analysis:
| Compound | Expected m/z | Rationale |
| 4-(1H-pyrazol-1-yl)aniline (Free Base) | 160.08 [M+H]⁺ (Calculated for C₉H₁₀N₃⁺) | The molecular weight of the free base is 159.19 g/mol . ESI in positive mode will add a proton. |
| 4-(1H-pyrazol-1-yl)aniline Hydrochloride | 160.08 [M+H]⁺ (Calculated for C₉H₁₀N₃⁺) | The mass spectrometer will detect the cationic part of the salt, which is the protonated free base. The chloride counter-ion is generally not observed. |
Alternative Method Comparison: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. This can be particularly useful to differentiate between isomers.
Elemental Analysis: The Ultimate Purity Check
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. This is a fundamental method for confirming the empirical formula and assessing the purity of the final product.
Experimental Protocol (Elemental Analysis):
-
Sample Preparation: A small, accurately weighed amount of the dry, purified hydrochloride salt is required.
-
Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Comparative Analysis:
The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula of 4-(1H-pyrazol-1-yl)aniline hydrochloride (C₉H₁₀ClN₃).
| Element | Theoretical % |
| Carbon (C) | 55.25 |
| Hydrogen (H) | 5.15 |
| Nitrogen (N) | 21.48 |
| Chlorine (Cl) | 18.12 |
A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized hydrochloride salt.
Caption: A multi-technique workflow for the structural validation of the target compound.
Conclusion
The structural validation of a synthesized compound like 4-(1H-pyrazol-1-yl)aniline hydrochloride is a critical process that demands a rigorous and multi-faceted analytical approach. By employing a combination of NMR and FT-IR spectroscopy, mass spectrometry, and elemental analysis, researchers can build a comprehensive and self-validating dataset. This guide has outlined not only the "how" but also the "why" behind each analytical choice, providing the necessary framework for confident structural elucidation and ensuring the integrity of subsequent research and development endeavors.
References
-
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds
For researchers, scientists, and drug development professionals, the analytical integrity of data is the bedrock of progress. When quantifying pyrazole-based active pharmaceutical ingredients (APIs), the robustness of the analytical method is non-negotiable. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of pyrazole compounds. More critically, it details the essential process of cross-validation to ensure data comparability and consistency across the drug development lifecycle.
The Scientific Imperative: Why Pyrazoles Demand Rigorous Validation
Pyrazole and its derivatives are a cornerstone of modern pharmaceuticals, found in drugs ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies. However, their unique chemical properties present distinct analytical challenges that necessitate meticulous method validation.
One of the most significant challenges is the potential for prototropic tautomerism .[1] Pyrazoles can exist in different isomeric forms that may interconvert in solution. This phenomenon can impact chromatographic retention times, peak shapes, and ultimately, the accuracy of quantification if not properly controlled.[1] The choice of solvent, pH, and even temperature can influence the tautomeric equilibrium, making it a critical parameter to investigate during method development and validation.[2]
Furthermore, the transition of a drug candidate from early-stage development to clinical trials often involves transferring analytical methods between laboratories or switching analytical platforms—for instance, from a robust HPLC-UV method for drug substance purity to a highly sensitive LC-MS/MS method for bioanalysis in plasma.[3] Without a formal cross-validation process, it is impossible to ascertain whether observed differences in results are due to the sample or a bias between the analytical methods.[4]
Cross-validation provides the documented evidence that two distinct analytical methods or the same method in two different laboratories can produce comparable and reliable data.[4] This is a fundamental requirement outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is crucial for maintaining data integrity throughout a global clinical trial.[4]
Core Principles of Analytical Method Cross-Validation
Method validation's objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] Cross-validation extends this principle by comparing data from at least two different analytical methods or laboratories to determine if the results are comparable.[4] This process is guided by the principles laid out in the International Council for Harmonisation (ICH) guideline Q2(R2).[5][6]
The fundamental tenets of a successful cross-validation study include:
-
A Pre-approved Protocol: All cross-validation activities must be planned and documented in a formal protocol that specifies the methods, samples, and acceptance criteria.[5][7]
-
Analysis of Identical Samples: The same set of quality control (QC) samples and, where possible, incurred study samples should be analyzed by both methods or in both laboratories.[4]
-
Pre-defined Acceptance Criteria: Statistical criteria for comparing the results must be established before the study begins. These criteria typically assess the difference or bias between the measurements.
Cross-Validation Workflow Diagram
Comparative Case Study: Celecoxib Analysis by HPLC-UV vs. LC-MS/MS
To illustrate the practical application of these principles, we present a comparative analysis of two common methods for the quantification of Celecoxib, a widely used pyrazole-containing anti-inflammatory drug.
Scenario: A pharmaceutical company has a validated HPLC-UV method for quantifying Celecoxib in bulk drug substance. For an upcoming clinical trial, they need to analyze patient plasma samples and have developed a more sensitive LC-MS/MS method. A cross-validation study is required to ensure data from both methods can be reliably compared.
Method Comparison
| Feature | HPLC-UV Method | LC-MS/MS Method | Rationale & Causality |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. | LC-MS/MS offers superior selectivity by isolating both a parent and a product ion, minimizing interference from matrix components, which is critical for complex biological samples like plasma.[8][9] |
| Selectivity | Good. Relies on chromatographic separation to resolve the analyte from impurities. | Excellent. Highly specific due to monitoring of specific mass transitions (MRM). | In bioanalysis, endogenous plasma components can co-elute and interfere with UV detection. Mass spectrometry's specificity overcomes this challenge.[8] |
| Sensitivity | Lower. Typical LOQ in the µg/mL to high ng/mL range.[10] | Higher. Typical LOQ in the low ng/mL to pg/mL range.[11][12] | Pharmacokinetic studies require the measurement of low drug concentrations in plasma, necessitating the high sensitivity of LC-MS/MS.[12] |
| Application | Ideal for purity, stability, and content uniformity of drug substances and products.[8] | Gold standard for bioanalysis (pharmacokinetics), impurity profiling at trace levels, and metabolite identification.[11] | The choice of method is dictated by the intended application and the required sensitivity and selectivity. |
| Complexity | Simpler instrumentation and method development. | More complex instrumentation requiring specialized expertise. | While more complex, the investment in LC-MS/MS is justified by the quality and reliability of bioanalytical data. |
Hypothetical Validation Data Summary
The following tables summarize typical performance data for each method, validated according to ICH guidelines.[5]
Table 1: HPLC-UV Method Performance for Celecoxib Drug Substance
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Range) | r² ≥ 0.999 | 10 - 200 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.65% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 10 µg/mL |
| Specificity | No interference at analyte retention time | Peak pure and resolved from known impurities |
Table 2: LC-MS/MS Method Performance for Celecoxib in Human Plasma
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Range) | r² ≥ 0.995 | 5 - 2000 ng/mL, r² = 0.9991 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.5% to 6.2% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% (≤ 20% at LLOQ) | 1.7% - 5.5% |
| - Inter-day | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 3.1% |
| Limit of Quantification (LOQ) | S/N ratio ≥ 5, acceptable precision & accuracy | 5 ng/mL |
| Specificity / Selectivity | No significant interference from 6 unique matrix lots | Passed |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.9% |
Detailed Experimental Protocols
A self-validating system relies on meticulously detailed and reproducible protocols.
Protocol 1: HPLC-UV Method for Celecoxib Drug Substance
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of Celecoxib reference standard (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 10 to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Celecoxib drug substance in methanol to a nominal concentration of 100 µg/mL.
-
-
System Suitability:
-
Inject the 100 µg/mL standard solution five times.
-
Acceptance Criteria: %RSD of peak area ≤ 1.0%, tailing factor ≤ 2.0, theoretical plates ≥ 2000.
-
-
Analysis: Inject standards to bracket the samples. Construct a calibration curve and determine the concentration of the sample.
Protocol 2: LC-MS/MS Bioanalytical Method for Celecoxib in Plasma
-
Instrumentation: Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 UPLC system or equivalent.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Celecoxib: m/z 382.1 → 316.1; Internal Standard (Atorvastatin): m/z 559.3 → 440.2.[13]
-
-
Standard Preparation:
-
Prepare stock solutions (1 mg/mL) of Celecoxib and the Internal Standard (IS) in methanol.
-
Spike blank human plasma with Celecoxib working solutions to create calibration standards (5 - 2000 ng/mL) and QC samples (Low, Mid, High concentrations).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample/standard/QC, add 25 µL of IS working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.[13]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
-
-
System Suitability: Ensure consistent retention times and peak areas for the IS across the analytical run.
Step-by-Step Cross-Validation Protocol
This protocol ensures a robust comparison between the established HPLC-UV method and the new LC-MS/MS method.
Detailed Cross-Validation Protocol
Data Interpretation and Acceptance Criteria
The core of cross-validation is the statistical comparison of the data. The acceptance criterion is designed to ensure that any systematic difference (bias) between the two methods is within an acceptable range that will not lead to different clinical or quality-control decisions.
Acceptance Criterion: The mean concentration at each QC level determined by one method should be within ±15.0% of the mean concentration determined by the other method.
Example Calculation:
-
QC Level: Mid (Nominal Conc. = 1000 ng/mL)
-
Mean Result (HPLC-UV): 1015 ng/mL
-
Mean Result (LC-MS/MS): 985 ng/mL
-
Calculation: [(985 - 1015) / 1015] * 100 = -2.96%
This comparison should be performed for at least three QC levels (low, medium, and high). If all levels pass the acceptance criteria, the cross-validation is successful.
Best Practices and Troubleshooting
-
Controlling Tautomerism: During method development, evaluate different mobile phase pH values and organic modifiers. A consistent, sharp peak shape is indicative of a single predominant form on the chromatographic timescale. Acidic mobile phases, such as those using formic or trifluoroacetic acid, can often protonate the pyrazole ring, stabilizing a single tautomeric form.[4][14]
-
Reference Standard Integrity: Use a single, well-characterized lot of reference standard to prepare calibration curves and QC samples for both methods to eliminate variability from the standard itself.
-
Investigating Failures: If cross-validation fails, a systematic investigation is required. Potential causes include differences in sample extraction efficiency, matrix effects in the LC-MS/MS method, or interference from an unknown impurity in the HPLC-UV method.
-
Documentation is Key: Every step, from protocol design to the final report, must be meticulously documented to withstand regulatory scrutiny.[5]
By adhering to these principles and protocols, researchers can ensure the integrity, reliability, and comparability of analytical data for pyrazole compounds, paving the way for successful drug development and regulatory approval.
References
-
Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1175–1184. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
-
Koch, L., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Therapeutic Drug Monitoring, 41(5), 636–643. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Ferreira, R., et al. (2020). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure, 1202, 127263. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Kim, Y. G., et al. (2015). Bioequivalence Evaluation of Two Formulations of Celecoxib 200 mg Capsules in Healthy volunteers by using a Validated LC/MS/MS method. Journal of Bioequivalence & Bioavailability, 7(4). Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Chemistry & Biodiversity. Available at: [Link]
-
Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141. Available at: [Link]
-
Taylor, R., et al. (2002). Comparison of HPLC-UV and LC-MS/MS chromatograms of urinary free cortisol measurements. Clinical Chemistry, 48(9), 1511-1519. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Martins, M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(18), 4229. Available at: [Link]
-
A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Liu, M., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 159, 369-376. Available at: [Link]
-
Schramm, S., et al. (2023). Comparison between 200 mg generic celecoxib hard capsules and Celebra®: bioequivalence study in healthy male and female subjects under fasting conditions after a single dose. Jornal Vascular Brasileiro, 22. Available at: [Link]
-
Sanap, S. (2025). A Comprehensive Review on Comparative Study of UV and HPLC Methods for Estimation of Drug. International Journal of Scientific Research and Technology. Available at: [Link]
-
RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry. Available at: [Link]
-
Advances in Analytical and Bioanalytical Methods for Celecoxib Determination: A Review. JETIR. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. ResearchGate. Available at: [Link]
-
USP General Chapters <1224>, <1225>, & <1226>. YouTube. Available at: [Link]
-
Le, L., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 973(1-2), 165-175. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. Available at: [Link]
-
El-Gindy, A., et al. (2003). Simultaneous Determination of Rofecoxib and Celecoxib in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 26(18), 3105-3120. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rssl.com [rssl.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Guide to Comparing the Efficacy of Pyrazole-Based Inhibitors
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" for their ability to bind to a wide range of biological targets with high affinity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity to serve as a versatile scaffold for three-dimensional exploration have cemented its role in the development of numerous blockbuster drugs.[3]
This guide provides an in-depth comparison of the efficacy of several prominent pyrazole-based inhibitors, each targeting a distinct class of enzymes or receptors. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental design, the validation of protocols, and the interpretation of comparative efficacy data. Our exploration will cover inhibitors of cyclooxygenase (COX-2), phosphodiesterase type 5 (PDE5), the cannabinoid receptor 1 (CB1), and protein kinases, providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this critical class of therapeutic agents.
Chapter 1: Selective COX-2 Inhibition - The Case of Celecoxib
The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. By selectively targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal (GI) mucosal protection, these agents aimed to provide potent anti-inflammatory and analgesic effects with a reduced risk of GI toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Mechanism of Action
Celecoxib, a diaryl-substituted pyrazole, functions as a selective, competitive inhibitor of the COX-2 enzyme. The enzyme's active site contains a larger, more accommodating side pocket compared to COX-1. Celecoxib's structure, featuring a sulfonamide side chain, allows it to bind with high affinity to this specific side pocket in COX-2, effectively blocking the entry of the arachidonic acid substrate and preventing its conversion into prostaglandins, which are key mediators of inflammation and pain. Traditional NSAIDs like ibuprofen are less selective and inhibit both COX-1 and COX-2.
Caption: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.
Comparative Efficacy Data
The clinical efficacy of Celecoxib is best understood in comparison to traditional NSAIDs. The primary trade-off is between analgesic/anti-inflammatory potency and gastrointestinal safety.
| Parameter | Celecoxib (200 mg/day) | Ibuprofen (2400 mg/day) | Placebo | Source(s) |
| Indication | Osteoarthritis of the Knee | Osteoarthritis of the Knee | Osteoarthritis of the Knee | [5] |
| Pain Reduction (WOMAC) | Significantly greater than placebo | Significantly greater than placebo | - | [6] |
| Stiffness Improvement (WOMAC) | Significantly greater than placebo and ibuprofen | Not significant vs. placebo | - | [5] |
| Upper GI Events (e.g., ulcers) | 1.3% | 5.1% | 2.5% | [5][7] |
| Overall Efficacy vs. NSAIDs | Generally considered equivalent | - | - | [4][6] |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.
The data clearly demonstrates that while Celecoxib and traditional NSAIDs offer comparable efficacy for pain and inflammation relief, Celecoxib provides a significantly improved gastrointestinal safety profile.[4][6]
Experimental Protocols
In Vitro Efficacy: COX-1/COX-2 Inhibition Assay (IC50 Determination)
This protocol is foundational for establishing the potency and selectivity of a COX inhibitor. The causality is direct: measuring the inhibition of prostaglandin production reveals the compound's effect on the enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Celecoxib for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like epinephrine.
-
Inhibitor Preparation: Prepare serial dilutions of Celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Execution: a. In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the various concentrations of Celecoxib. b. Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate, arachidonic acid. d. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Detection: a. Stop the reaction (e.g., by adding a strong acid). b. Quantify the amount of Prostaglandin E2 (PGE2) produced using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. c. Self-Validation: The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A high index indicates strong selectivity for COX-2.
Chapter 2: PDE5 Inhibition for Erectile Dysfunction - The Case of Sildenafil
Sildenafil, originally investigated for angina, became a revolutionary treatment for erectile dysfunction (ED).[8] Its success demonstrated the power of targeting specific enzymes in signaling pathways. Sildenafil is a pyrazolopyrimidinone, a fused ring system containing the core pyrazole structure.
Mechanism of Action
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO).[9] NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G, leading to smooth muscle relaxation and increased blood flow. This process is naturally terminated by phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[8][9] Sildenafil is a potent and selective inhibitor of PDE5. By blocking PDE5, Sildenafil prevents the breakdown of cGMP, thus enhancing and prolonging the NO-mediated erectile response to sexual stimulation.[10]
Caption: The NO/cGMP Pathway and the Mechanism of Sildenafil Action.
Comparative Efficacy Data
The efficacy of Sildenafil is often compared with other PDE5 inhibitors, primarily Tadalafil, which has a different pharmacokinetic profile.
| Parameter | Sildenafil (Viagra) | Tadalafil (Cialis) | Source(s) |
| Time to Onset | ~30-60 minutes | ~30 minutes | [11] |
| Influence of Food | High-fat meal can delay absorption | Not affected by food | [11] |
| Duration of Action | 4-5 hours | Up to 36 hours | [11][12] |
| Efficacy in ED | High (~84% at 100mg) | High (similar to Sildenafil) | [12] |
| Common Side Effects | Headache, flushing, dyspepsia | Dyspepsia, headache, back pain | [12][13] |
| Visual Disturbances | Can occur (PDE6 inhibition) | Less common | [12] |
The choice between Sildenafil and Tadalafil often comes down to patient preference regarding spontaneity versus a planned dosing schedule.[12] Tadalafil's longer half-life allows for more flexibility, a feature some men prefer.[11]
Chapter 3: Targeting the Endocannabinoid System - The Case of Rimonabant
Rimonabant is a pyrazole-based drug that represents a different therapeutic strategy: antagonism of a G-protein coupled receptor. Though later withdrawn from the market due to psychiatric side effects, its clinical development provides valuable lessons in drug efficacy and safety assessment.[14][15]
Mechanism of Action
The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, is heavily involved in regulating appetite and energy balance.[16] Activation of CB1 receptors in the brain and peripheral tissues (like adipose tissue) promotes food intake and fat storage. Rimonabant acts as a selective CB1 receptor antagonist or inverse agonist.[16][17] By blocking this receptor, it reduces appetite and has direct metabolic effects, leading to weight loss and improvements in cardiometabolic risk factors.[18]
Clinical Efficacy Data (RIO-North America Trial)
The Rimonabant in Obesity (RIO) trials were a series of large-scale studies evaluating its efficacy.
| Parameter (Change after 1 Year) | Rimonabant (20 mg/day) | Placebo | Source(s) |
| Weight Loss | -6.3 kg | -1.6 kg | [19] |
| Waist Circumference | -6.1 cm | -2.5 cm | [19] |
| HDL Cholesterol ("Good" Cholesterol) | +12.6% | +5.4% | [19] |
| Triglycerides | -5.3% | +7.9% | [19] |
| Patients Achieving >10% Weight Loss | 27.0% | 7.8% | [20] |
While effective for weight loss and improving metabolic markers, post-marketing surveillance revealed an increased risk of psychiatric disorders, including depression, which ultimately led to its withdrawal.[15][18] This underscores the critical importance of long-term safety data in evaluating the overall "efficacy" of a drug.
Chapter 4: Modern Frontiers - Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[2] The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, found in numerous FDA-approved oncology drugs.[1]
Experimental Workflow: Assessing Kinase Inhibitor Efficacy
Evaluating a novel kinase inhibitor requires a multi-step, self-validating workflow that progresses from the purified enzyme to complex cellular models.
Caption: A Validated Workflow for Evaluating Kinase Inhibitor Efficacy.
In Vitro Efficacy: ADP-Glo™ Kinase Assay
This is a common, robust method for determining inhibitor potency (IC50) against a purified kinase.
Objective: To measure the dose-dependent inhibition of a target kinase by a pyrazole-based compound.
Causality & Validation: Kinase activity consumes ATP and produces ADP. This assay quantitatively measures the amount of ADP produced.[21] A potent inhibitor will reduce kinase activity, resulting in less ADP. The luminescent signal is directly proportional to the amount of ADP, providing a reliable readout of enzyme activity.[22]
Methodology:
-
Kinase Reaction: a. In a 384-well plate, combine the target kinase, its specific substrate peptide, ATP, and serial dilutions of the test inhibitor. b. Incubate at room temperature for a defined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: a. Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: a. Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. b. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence on a plate reader. A lower signal indicates stronger inhibition.
-
Data Analysis: Plot the signal against inhibitor concentration to calculate the IC50.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
A critical step is to confirm that an inhibitor binds its intended target in the complex environment of a living cell. CETSA is a powerful technique for this purpose.[23][24]
Principle: The binding of a drug to its target protein generally increases the protein's thermal stability.[24][25] When heated, unbound proteins will denature and aggregate at a lower temperature than drug-bound proteins.
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or the pyrazole inhibitor for a set time (e.g., 2 hours at 37°C).[26]
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[26]
-
Cell Lysis: Lyse the cells to release their contents, often through freeze-thaw cycles.[27]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[27]
-
Detection: a. Collect the supernatant, which contains the soluble, non-denatured protein. b. Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.
Conclusion
The pyrazole scaffold is a remarkably versatile and successful core in drug design, leading to inhibitors that target a wide array of enzymes and receptors.[3][28] This guide demonstrates that a true comparison of their efficacy cannot rely on a single data point like an IC50 value or a clinical trial endpoint. Instead, it requires a holistic understanding of the mechanism of action, a critical evaluation of comparative clinical data, and a deep appreciation for the validated, multi-step experimental workflows that underpin these findings. By explaining the causality behind experimental choices—from in vitro assays that confirm potency to cellular assays that verify target engagement—we can build a more robust and predictive framework for developing the next generation of pyrazole-based therapeutics.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
[Mode of action of sildenafil]. PubMed. Available from: [Link]
-
Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. Journal of International Medical Research. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics. Available from: [Link]
-
Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Clinical Interventions in Aging. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial. JAMA. Available from: [Link]
-
Review: celecoxib is as effective as other NSAIDs... Evidence Based Medicine. Available from: [Link]
-
What is the mechanism of Rimonabant?. Patsnap Synapse. Available from: [Link]
-
Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients. Diabetes Care. Available from: [Link]
-
Sildenafil vs Tadalafil. LloydsPharmacy Online Doctor UK. Available from: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
-
Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate. Available from: [Link]
-
Sildenafil. Wikipedia. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available from: [Link]
-
Rimonabant. Wikipedia. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available from: [Link]
-
Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Journal of Pain Research. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]
-
Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Celebrex vs. Ibuprofen: Which Is Better?. GoodRx. Available from: [Link]
-
Efficacy and Safety of Rimonabant for Improvement of Multiple Cardiometabolic Risk Factors in Overweight/Obese Patients. Diabetes Care. Available from: [Link]
-
A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. Patient Preference and Adherence. Available from: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Expert Opinion on Investigational Drugs. Available from: [Link]
-
Biosignaling | Viagra (Sildenafil) Mechanism of Action. YouTube. Available from: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available from: [Link]
-
Review Article Rimonabant: From RIO to Ban. Journal of Obesity. Available from: [Link]
-
Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. ResearchGate. Available from: [Link]
-
Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes. Frontiers in Pharmacology. Available from: [Link]
-
Tadalafil (Cialis) vs Sildenafil (Viagra). The Independent Pharmacy. Available from: [Link]
-
Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. Available from: [Link]
-
Kinase assays. BMG LABTECH. Available from: [Link]
-
Sildenafil. StatPearls. Available from: [Link]
-
About sildenafil (Viagra). NHS. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
-
What are the differences between phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil (Viagra), tadalafil (Cialis), vardenafil (Levitra), and avanafil (Stendra), in the treatment of erectile dysfunction (ED)?. Dr.Oracle. Available from: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. goodrx.com [goodrx.com]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. About sildenafil (Viagra) - NHS [nhs.uk]
- 11. Sildenafil vs Tadalafil | LloydsPharmacy Online Doctor UK [onlinedoctor.lloydspharmacy.com]
- 12. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 15. Rimonabant - Wikipedia [en.wikipedia.org]
- 16. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. promega.com [promega.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. news-medical.net [news-medical.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Anilines in Drug Discovery
Introduction: The Pyrazole Aniline Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, certain chemical structures consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets through versatile, targeted modifications. The pyrazole aniline moiety is a quintessential example of such a scaffold.[1][2][3][4] This heterocyclic framework, characterized by a pyrazole ring linked to an aniline group, serves as the structural core for numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[5][6][7]
The pyrazole ring's unique electronic properties and its capacity for hydrogen bonding, combined with the synthetic tractability of the aniline fragment, provide a rich canvas for medicinal chemists. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole anilines, moving beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological function. By synthesizing data from key studies, we aim to provide researchers and drug development professionals with a robust framework for designing the next generation of pyrazole aniline-based therapeutics.
The Architectural Blueprint: Core Scaffold and Vectors for Modification
The power of the pyrazole aniline scaffold lies in its defined regions for chemical modification, each influencing the compound's overall pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Understanding these "vectors for modification" is fundamental to rational drug design.
The general structure can be deconstructed into three key components: the pyrazole core, the aniline ring, and the linker connecting them. Each position on these components offers an opportunity for modification to optimize target engagement.
Caption: Key modification points on the pyrazole aniline scaffold.
Comparative SAR Analysis Across Therapeutic Targets
The true utility of the pyrazole aniline scaffold is revealed by examining its application across different disease areas. The specific substitutions at the R1-R4 and aniline positions dictate the compound's affinity and selectivity for its biological target.
Kinase Inhibitors: A Dominant Application in Oncology
Pyrazole anilines are particularly prominent as kinase inhibitors, forming the backbone of several approved and investigational anticancer drugs.[1][2][8][9] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The pyrazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region, a key interaction for potent inhibition.
Structure-activity relationship analyses have shown that incorporating an aniline moiety at certain positions can significantly enhance potency.[8] For instance, studies on pyrazolo[3,4-d]pyrimidine scaffolds revealed that an aniline group at the 4-position improved cytotoxic effects.[8]
| Compound Series | Target Kinase | Key SAR Observations | Potency (IC₅₀) |
| Pyrazolo[4,3-f]quinolines | Haspin Kinase | A specific derivative (compound 48) showed potent inhibition of haspin enzyme activity, exceeding 90% at 100 nM.[9] | 1.7 µM (HCT116 cells)[9] |
| Pyrazole Benzothiazole Hybrids | Multiple (Antiangiogenic) | Compound 25 exhibited broad-spectrum activity against various cancer cell lines, superior to the reference drug axitinib.[9] | 3.17 - 6.77 µM[9] |
| Pyrazolobenzodiazepines | CDK2 | This novel series demonstrated potent and reversible inhibition of CDK2, leading to cell cycle arrest in human tumor cell lines.[10] | Varies by derivative |
| General Pyrazole Anilines | EGFR, VEGFR-2, BTK | Appropriate substitutions on the pyrazole ring are crucial for enhancing anticancer efficacy and tumor selectivity against various kinases.[8][9] | Sub-micromolar to low micromolar |
Causality Behind the SAR:
-
Hinge Binding: The nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond acceptors and donors, anchoring the inhibitor to the kinase hinge region.
-
Hydrophobic Pockets: Substituents on the C5 position of the pyrazole and the aniline ring often extend into hydrophobic pockets within the ATP-binding site, increasing affinity and selectivity.
-
Gatekeeper Residue Interaction: The size and nature of the substituent at the C3 or C4 position can be tailored to accommodate or clash with the "gatekeeper" residue, a key determinant of selectivity among different kinases.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole aniline inhibitor.
Antimicrobial Agents
The versatility of the pyrazole aniline scaffold extends to antimicrobial applications. Several aniline-derived pyrazole compounds have been reported as potent antibacterial agents, including activity against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[11][12]
| Compound Series | Target Organism | Key SAR Observations | Potency (MIC) |
| Benzimidazole-Quinoline Hybrids (containing pyrazole linkers) | Gram-positive & Gram-negative bacteria | Halogen substitutions (Cl, F) on phenyl rings enhance antimicrobial activity.[13] Bromine substitution shows differential effects, enhancing activity against Gram-negative strains.[13] | 1–8 µg/mL[13] |
| Amino Pyrazole Derivatives | Various Bacteria & Fungi | Specific derivatives (AP-1, 3, 4, 7, 9, 10, 11) from a synthesized series showed good antimicrobial activity.[14] | Varies by derivative |
Causality Behind the SAR:
-
Lipophilicity and Membrane Permeation: Halogenation of the aniline ring increases the compound's lipophilicity, which can enhance its ability to penetrate the bacterial cell wall and membrane.
-
Enzyme Inhibition: These compounds likely exert their effect by inhibiting essential bacterial enzymes, and the specific substitutions on the scaffold fine-tune the binding to these targets.
Field-Proven Experimental Protocols
The reliability of any SAR study hinges on the robustness of its experimental methods. Here, we detail self-validating protocols for the synthesis and biological evaluation of a representative pyrazole aniline.
Protocol 1: Synthesis of a 3-Amino-N-aryl-1H-pyrazole-4-carboxamide
This protocol outlines a common synthetic route, which is self-validating through the isolation and characterization of intermediates and the final product.[14]
Objective: To synthesize a core pyrazole aniline scaffold for further derivatization.
Methodology:
-
Step 1: Synthesis of N-Aryl-2-cyanoacetamide (Intermediate 1):
-
Rationale: This step couples the aniline component with a reactive cyanoacetic acid to build the initial backbone.
-
To a solution of a substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq) in a suitable solvent like ethylene dichloride, add cyanoacetic acid (1.1 eq).
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum.
-
Validation: Confirm the structure of Intermediate 1 using ¹H NMR and Mass Spectrometry to ensure the correct amide bond has formed.
-
-
Step 2: Knoevenagel Condensation (Intermediate 2):
-
Rationale: This step creates a reactive acrylamide intermediate, setting the stage for cyclization.
-
Suspend Intermediate 1 (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. Add dimethyl sulfide (2.2 eq) followed by methyl iodide (2.5 eq).[14]
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Validation: Purify the resulting N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-3,3-bis(methylthio)acrylamide via column chromatography and confirm its structure by NMR.
-
-
Step 3: Cyclization to form the Pyrazole Ring (Final Product):
-
Rationale: The addition of hydrazine hydrate initiates an intramolecular cyclization to form the stable five-membered pyrazole ring.
-
Dissolve Intermediate 2 (1.0 eq) in isopropyl alcohol. Add hydrazine hydrate (1.2 eq) dropwise.
-
Heat the mixture to reflux for 3-5 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction to room temperature, collect the resulting solid by filtration, and wash with cold ethanol.
-
Validation: Confirm the structure of the final 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and cyclization.
-
Caption: General workflow for the synthesis of a pyrazole aniline.
Protocol 2: In Vitro Kinase Inhibition Assay (MTT Assay for Cytotoxicity)
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines, an essential step in evaluating anticancer potential.[7]
Objective: To determine the concentration of the pyrazole aniline derivative that inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Culture:
-
Rationale: Healthy, logarithmically growing cells are required for a reproducible assay.
-
Culture human cancer cells (e.g., HCT116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Rationale: A consistent cell density ensures that differences in viability are due to the compound, not variations in starting cell number.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Rationale: A serial dilution allows for the determination of a dose-response curve.
-
Prepare a stock solution of the synthesized pyrazole aniline in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition and Measurement:
-
Rationale: The MTT reagent is converted by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Validation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). This provides a quantitative measure of the compound's potency.
-
Conclusion and Future Outlook
The pyrazole aniline scaffold has unequivocally established its importance in medicinal chemistry.[5][6] The structure-activity relationship studies summarized here demonstrate that rational modifications to this core structure can yield highly potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases.[3][15] The key to successful drug design lies in understanding the nuanced effects of each substitution—how it influences interactions with the target protein, alters physicochemical properties, and ultimately impacts biological activity.
Future research will likely focus on developing pyrazole aniline derivatives with improved pharmacokinetic profiles and novel mechanisms of action. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a starting point for the discovery of new and effective medicines.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Structure activity relationship of... | Download Scientific Diagram. ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]
-
Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for 4-(1H-pyrazol-1-yl)aniline Hydrochloride Derivatives
In the landscape of contemporary drug discovery, the evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. For researchers investigating the therapeutic promise of novel chemical entities, such as the derivatives of 4-(1H-pyrazol-1-yl)aniline hydrochloride, selecting the appropriate cytotoxicity assay is a critical decision that profoundly influences the reliability and interpretation of experimental data. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for their specific scientific inquiries.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties. The addition of an aniline group and its formulation as a hydrochloride salt introduces physicochemical properties that necessitate careful consideration when choosing a cytotoxicity assay. Factors such as compound solubility, potential for direct interaction with assay reagents, and the anticipated mechanism of cell death are paramount.
The Imperative of Methodical Assay Selection
Cytotoxicity assays are not a "one-size-fits-all" solution.[1] The choice of assay should be driven by the specific biological question being addressed. Are you interested in overall cell viability, membrane integrity, or a specific cell death pathway like apoptosis? Each assay measures different cellular parameters, and understanding these distinctions is key to generating meaningful data. For instance, a compound might induce apoptosis at low concentrations and necrosis at higher concentrations, a nuance that could be missed with a single, non-specific assay.
Furthermore, the chemical nature of 4-(1H-pyrazol-1-yl)aniline hydrochloride derivatives warrants a critical evaluation of potential assay interference. The amine group and the hydrochloride salt could potentially alter the pH of the culture medium or interact with assay components, leading to erroneous results.[2] Therefore, a multi-assay approach, or at the very least, a well-justified single-assay choice, is strongly recommended to validate findings.
Comparative Analysis of Key Cytotoxicity Assays
To aid in the selection process, this section provides a detailed comparison of four widely used cytotoxicity assays: MTT, XTT, LDH, and Caspase-Glo® 3/7.
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3] | Inexpensive, widely used and well-documented. | Requires a solubilization step for the formazan crystals, which can introduce variability.[3] Potential for interference from reducing agents and compounds that affect mitochondrial respiration.[4] | Initial high-throughput screening of large compound libraries. |
| XTT | Reduction of XTT to a water-soluble formazan product by metabolically active cells. | No solubilization step required, leading to a simpler and more reproducible workflow. Generally more sensitive than MTT. | More expensive than MTT. Susceptible to interference from compounds that absorb at a similar wavelength. | Assessing cell proliferation and viability with improved sensitivity and workflow efficiency. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5] | Directly measures cell membrane integrity, a hallmark of necrosis.[5] Non-lytic and allows for kinetic measurements from the same sample over time. | Less sensitive for detecting early-stage apoptosis.[6] Can be affected by LDH present in serum-containing culture media.[7] | Detecting necrosis and late-stage apoptosis; studying time-dependent cytotoxicity. |
| Caspase-Glo® 3/7 | Measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway, using a proluminescent substrate.[4] | Highly sensitive and specific for apoptosis.[4] Simple "add-mix-measure" protocol. | Does not detect non-apoptotic cell death. More expensive than colorimetric assays. | Specifically investigating the induction of apoptosis by test compounds. |
Deciphering the Mechanisms: A Visual Guide
To better understand the underlying principles of these assays, the following diagrams illustrate their core mechanisms.
Figure 1: Mechanism of MTT and XTT Assays.
Figure 2: Principles of LDH and Caspase-Glo® 3/7 Assays.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing each assay. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the 4-(1H-pyrazol-1-yl)aniline hydrochloride derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[3]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[5]
-
Cell Lysis (for Maximum LDH Release Control): To determine the maximum LDH release, lyse the untreated control cells with the lysis buffer provided in the kit and measure the LDH activity in the supernatant.
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the MTT assay (Steps 1 and 2). It is advisable to use a white-walled plate for luminescence assays to maximize the signal.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to each well, typically in a volume equal to the culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Navigating the Experimental Maze: A Workflow for Success
The following diagram outlines a logical workflow for assessing the cytotoxicity of your 4-(1H-pyrazol-1-yl)aniline hydrochloride derivatives.
Figure 3: Experimental Workflow for Cytotoxicity Assessment.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of your results, it is essential to incorporate a self-validating system into your experimental design. This includes:
-
Appropriate Controls: Always include positive controls (a compound known to induce the expected cytotoxic effect) and negative/vehicle controls.
-
Dose-Response and Time-Course Studies: Evaluate your compounds over a range of concentrations and at multiple time points to understand the full spectrum of their cytotoxic effects.
-
Compound Interference Controls: Test your compounds in a cell-free system with the assay reagents to check for any direct chemical interactions that could lead to false-positive or false-negative results.
By diligently applying these principles and protocols, researchers can confidently and accurately characterize the cytotoxic profiles of their 4-(1H-pyrazol-1-yl)aniline hydrochloride derivatives, paving the way for the development of new and effective therapeutic agents.
References
- Asif, M. (2014). A review on diverse of biological activities of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 33-43.
- Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65–70.
- El-Manawaty, M. A., Srour, A. M., & Ali, M. A. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Monatshefte für Chemie-Chemical Monthly, 150(3), 537-548.
- Jost, L. M., Kirkwood, J. M., & Whiteside, T. L. (1992). Improved short- and long-term XTT-based colorimetric cellular cytotoxicity assay for melanoma and other tumor cells. Journal of Immunological Methods, 147(2), 153-165.
- Lappano, R., & Maggiolini, M. (2011). GPER, a novel target for non-genomic estrogen actions in the nervous system. Journal of steroid biochemistry and molecular biology, 127(3-5), 203-209.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay Guidance Manual.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237–245.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for drug transport studies. International journal of pharmaceutics, 293(1-2), 227-236.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., ... & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827-4833.
- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313-320.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In vitro viability and cytotoxicity testing and same-well multi-parametric combinations for high throughput screening. Current chemical genomics, 3, 33–41.
- Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical biotechnology, 17(14), 1213-1221.
- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61-69.
Sources
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Drug Discovery Maze: A Comparative Guide to In Vitro and In Vivo Studies of Aminopyrazole Compounds
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] The journey from a promising chemical entity to a clinically viable drug is a rigorous, multi-stage process. Central to this journey is the critical interplay between in vitro and in vivo studies. This guide provides an in-depth comparison of these two fundamental research modalities, offering field-proven insights and experimental frameworks to guide researchers in the evaluation of aminopyrazole compounds.
The Rationale: From Isolated Systems to Whole Organisms
Drug discovery is a process of systematic filtration. We begin with a wide net, using high-throughput in vitro assays to screen vast libraries of compounds and identify "hits" that interact with a specific biological target. These controlled, artificial environments allow for rapid, cost-effective assessment of potency and mechanism of action. However, a living organism is infinitely more complex than a culture dish. A compound that excels in vitro may fail spectacularly in vivo due to poor absorption, rapid metabolism, unforeseen toxicity, or an inability to reach its target tissue.
Therefore, in vivo studies in animal models are indispensable. They provide the systemic context necessary to evaluate a compound's true therapeutic potential, assessing its efficacy, safety, and pharmacokinetic profile in a complex biological system.[3] The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where data from the benchtop can reliably predict performance in a preclinical setting.
Part 1: In Vitro Analysis – The Foundation of Mechanistic Insight
In vitro (Latin for "in glass") studies are performed on microorganisms, cells, or biological molecules outside their normal biological context. For aminopyrazole compounds, these studies are the first crucial step to establish biological activity and understand the mechanism of action.
Key Objectives of In Vitro Studies:
-
Determine Potency: Quantify the concentration of the compound required to produce a desired effect, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Elucidate Mechanism of Action: Identify the specific molecular target (e.g., an enzyme or receptor) and the downstream cellular pathways affected by the compound.[1]
-
Assess Selectivity: Evaluate the compound's activity against a panel of related targets to understand its specificity and potential for off-target effects.
-
Preliminary Cytotoxicity: Determine the compound's toxicity against various cell lines, including healthy and diseased cells.[4]
Common In Vitro Assays for Aminopyrazole Compounds:
-
Biochemical Assays: These cell-free assays isolate the target molecule (e.g., a kinase) to measure the direct interaction with the aminopyrazole compound. For instance, many aminopyrazoles are potent kinase inhibitors targeting enzymes like Fibroblast Growth Factor Receptors (FGFR) or Janus kinases (JAKs).[5][6] A Förster Resonance Energy Transfer (FRET) assay can be used to measure the inhibition of kinase activity in a high-throughput format.[5]
-
Cell-Based Assays: These assays use living cells to provide a more biologically relevant context.
-
Cell Viability and Proliferation Assays (MTT/MTS): These are the workhorses of early-stage drug discovery. They measure the metabolic activity of a cell population, which correlates with the number of viable cells.[7][8] A reduction in metabolic activity after treatment with an aminopyrazole compound indicates cytotoxic or cytostatic effects.
-
Target Engagement Assays: Techniques like Western Blotting or ELISA can confirm that the compound is hitting its intended target within the cell and modulating the downstream signaling pathway.[1]
-
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines a standard procedure for assessing the effect of an aminopyrazole compound on the proliferation of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of the aminopyrazole compound in dimethyl sulfoxide (DMSO).[12] Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the aminopyrazole compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Visualization of In Vitro Workflow
Caption: High-level workflow for in vitro evaluation of aminopyrazole compounds.
Data Presentation: In Vitro Potency
| Compound ID | Target Kinase IC50 (nM) | Cancer Cell Line A IC50 (nM) | Healthy Cell Line B CC50 (nM) | Selectivity Index (CC50/IC50) |
| AP-01 | 15 | 50 | >10,000 | >200 |
| AP-02 | 150 | 450 | 8,000 | 17.8 |
| AP-03 (Lead) | 5 | 12 | >10,000 | >833 |
| Control Drug | 10 | 30 | 5,000 | 167 |
This table illustrates how in vitro data is used to compare derivatives. AP-03 is selected as the lead candidate due to its superior potency and high selectivity index, indicating a wider therapeutic window.
Part 2: In Vivo Analysis – The Test in a Systemic Context
In vivo (Latin for "within the living") studies are essential for understanding how a drug candidate behaves in a whole, living organism. These studies, typically conducted in rodent models, bridge the gap between cellular activity and clinical potential.[14] All animal research must adhere to strict ethical guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to ensure humane treatment and data integrity.[15][16]
Key Objectives of In Vivo Studies:
-
Pharmacokinetics (PK): To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[17] This answers critical questions: Is the drug absorbed orally? Does it reach the target tissue? How quickly is it cleared from the body?
-
Pharmacodynamics (PD): To link the drug's concentration in the body to its biological effect on the target (e.g., measuring the inhibition of a specific protein in tumor tissue after dosing).
-
Efficacy: To assess the therapeutic benefit of the compound in a relevant animal model of human disease (e.g., reducing tumor size in a mouse xenograft model).[18]
-
Toxicity and Safety: To identify the maximum tolerated dose (MTD) and any potential adverse effects or organ-specific toxicities.[19]
Common In Vivo Models and Procedures:
-
Pharmacokinetic Studies: A single dose of the aminopyrazole compound is administered to animals (e.g., mice or rats) via different routes (e.g., intravenous and oral).[5] Blood samples are collected at multiple time points, and the concentration of the drug is measured to determine key parameters like bioavailability, clearance, and half-life.
-
Efficacy Models:
-
Oncology: Subcutaneous xenograft models, where human cancer cells are implanted in immunocompromised mice, are widely used. Tumor growth is monitored over time in treated versus control groups.
-
Inflammation: Models like the carrageenan-induced paw edema assay in rats are used to assess the anti-inflammatory effects of compounds.[20]
-
-
Toxicology Studies: Dose-escalation studies are performed to find the MTD. Animals are closely monitored for signs of toxicity, such as weight loss, behavioral changes, and changes in blood markers.[19]
Experimental Protocol: Mouse Xenograft Efficacy Study
This protocol describes a typical efficacy study for an aminopyrazole-based kinase inhibitor in a human tumor xenograft model.
Principle: To evaluate the anti-tumor activity of a lead aminopyrazole compound by measuring its ability to inhibit the growth of human tumors implanted in immunodeficient mice.
Step-by-Step Methodology:
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.[16]
-
Cell Implantation: Culture the selected human cancer cells in vitro. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inject a specific number of cells (e.g., 5 million) into the flank of each immunodeficient mouse (e.g., athymic nude or NSG mice).
-
Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups (typically 8-10 animals per group) to ensure uniform tumor size distribution.
-
Compound Formulation and Dosing: Formulate the aminopyrazole compound in a suitable vehicle (e.g., a solution of methylcellulose and Tween-80).[12] Administer the compound to the treatment groups at one or more dose levels, typically via oral gavage, once or twice daily for a set period (e.g., 21 days). The control group receives the vehicle only.
-
Monitoring and Measurements:
-
Tumor Volume: Measure the tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Record the body weight of each animal at the same frequency to monitor for signs of toxicity.
-
Clinical Observations: Observe the animals daily for any adverse clinical signs.
-
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period. Euthanize the animals according to approved protocols.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume and body weight for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed anti-tumor effects are statistically significant.
-
Visualization of In Vivo Workflow
Caption: Workflow for in vivo evaluation of a lead aminopyrazole compound.
Data Presentation: In Vivo Profile
| Parameter | Compound AP-03 |
| Pharmacokinetics (Mouse) | |
| Oral Bioavailability (%) | 45% |
| Clearance (mL/min/kg) | 25 |
| Half-life (hours) | 4.5 |
| Efficacy (Xenograft Model) | |
| Dose (mg/kg, oral, QD) | 30 |
| Tumor Growth Inhibition (%) | 85% (p < 0.001) |
| Safety | |
| Maximum Tolerated Dose (mg/kg) | >100 |
| Body Weight Change | <5% loss |
This table summarizes the key in vivo data for the lead compound, demonstrating good oral bioavailability, significant efficacy, and a favorable safety profile.
Bridging the Chasm: The In Vitro-In Vivo Correlation
The transition from in vitro to in vivo is the most challenging phase of preclinical drug discovery. A compound with nanomolar potency in a cell-free assay may have no effect in vivo.[5] This discrepancy arises from the complex physiological factors absent in in vitro models.
-
Metabolism: The liver can rapidly metabolize the compound into inactive forms.
-
Distribution: The compound may not reach the target tissue in sufficient concentrations or may be blocked by barriers like the blood-brain barrier.
-
Protein Binding: High binding to plasma proteins can reduce the amount of free, active drug available to engage the target.[19]
Establishing a good IVIVC is therefore paramount. This involves correlating in vitro potency (IC50) with the plasma concentrations required for efficacy in vivo. A strong correlation allows for more rational drug design and a higher probability of success as the compound advances.
Caption: The relationship and feedback loop between in vitro and in vivo studies.
Conclusion
In vitro and in vivo studies are not mutually exclusive but are two deeply interconnected and complementary stages in the evaluation of aminopyrazole compounds. In vitro assays provide the foundational, mechanistic data with speed and precision, allowing for the rapid screening and optimization of chemical series. In vivo studies provide the indispensable systemic context, testing the compound's real-world therapeutic potential and safety. A successful drug discovery program relies on the intelligent design and integration of both methodologies, using the feedback from each stage to build a comprehensive data package that can confidently guide a promising aminopyrazole derivative from the laboratory to the clinic.
References
-
Wyatt, P. G., et al. (2015). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. [Link]
-
Prestat, G., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]
-
Al-Zaydi, K. M., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Saudi Chemical Society. [Link]
-
He, X., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
-
Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
NC3Rs. The ARRIVE guidelines 2.0. NC3Rs. [Link]
-
Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
ResearchGate. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Graham, M. A., et al. (1989). The Pharmacokinetics and Toxicity of the Anthrapyrazole Anti-Cancer Drug CI-941 in the Mouse: A Guide for Rational Dose Escalation in Patients. European Journal of Cancer and Clinical Oncology. [Link]
-
Kilkenny, C., et al. (2010). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. [Link]
-
U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]
-
du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. ResearchGate. [Link]
-
Ross, N. W., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]
-
Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
McGrath, J. C., et al. (2010). Guidelines for reporting experiments involving animals: the ARRIVE guidelines. British Journal of Pharmacology. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. unige.iris.cineca.it [unige.iris.cineca.it]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Guidelines for reporting experiments involving animals: the ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 16. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacy.umich.edu [pharmacy.umich.edu]
- 18. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pharmacokinetics and toxicity of the anthrapyrazole anti-cancer drug CI-941 in the mouse: a guide for rational dose escalation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of 4-(1H-pyrazol-1-yl)aniline Hydrochloride from Different Suppliers
Introduction: The Critical Role of Purity in Research and Development
In the landscape of drug discovery and materials science, 4-(1H-pyrazol-1-yl)aniline hydrochloride serves as a pivotal building block for the synthesis of a wide array of bioactive molecules and functional materials. Its structural motif is a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The integrity of any research endeavor hinges on the quality of its starting materials. An impure reagent can lead to ambiguous experimental results, failed syntheses, and the costly misdirection of research efforts. The presence of unidentified isomers, residual starting materials, or synthetic by-products can have profound and often unforeseen consequences on reaction outcomes and biological assays.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of analytical techniques. Instead, it provides a comprehensive, logic-driven framework for critically evaluating the purity of 4-(1H-pyrazol-1-yl)aniline hydrochloride from various commercial suppliers. We will delve into the causality behind each experimental choice, outlining a self-validating system of analysis that ensures you can confidently select the highest quality material for your specific application.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is never sufficient to declare a compound "pure." Each method offers a unique lens through which to view the sample, and true confidence is only achieved when multiple, orthogonal techniques provide converging lines of evidence. Our assessment is structured as a logical workflow, beginning with macroscopic observation and progressing to highly sensitive quantitative analysis.
Caption: Logical mapping of potential impurity types to the most effective analytical detection methods.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reverse-phase HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. [1][2][3][4]It physically separates the main compound from its impurities, and the area of each peak in the chromatogram is proportional to its concentration. This allows for a precise calculation of purity as a percentage of the total peak area. Coupling the HPLC to a mass spectrometer (LC-MS) allows for the identification of the separated impurity peaks.
-
Self-Validating Protocol: A robust HPLC method is essential for trustworthy results. The protocol below is a starting point; method validation according to ICH guidelines (Q2(R1)) would be required for GMP applications.
Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD).
-
Column: C18 stationary phase, 2.1 x 100 mm, 1.8 µm particle size. (A high-resolution, small-particle column is chosen to maximize peak separation efficiency).
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid modifier ensures good peak shape for the basic aniline moiety).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (A shallow gradient is used initially to resolve closely eluting polar impurities, followed by a steeper gradient to elute any non-polar species quickly).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. (Elevated temperature reduces viscosity and improves peak shape).
-
Detection: UV at 254 nm. (Chosen based on the UV absorbance maximum of the aniline chromophore).
-
Sample Preparation: Accurately weigh ~1 mg of each sample and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 2 µL. Calculate purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate, toluene, DMF). Headspace GC-MS is the standard technique for identifying and quantifying these volatile and semi-volatile compounds. [5][6]* Procedure: A sample is placed in a sealed vial, heated to volatilize the solvents, and the vapor (headspace) is injected into the GC-MS. The resulting peaks are identified by their mass spectra and quantified against a standard.
Elemental Analysis (CHN)
-
Rationale: Elemental analysis provides a fundamental measure of a compound's composition. It measures the percentage by weight of Carbon, Hydrogen, and Nitrogen. The experimental values are compared against the theoretical values calculated from the molecular formula (C₉H₁₀ClN₃). [7]* Expert Insight: This technique is exceptionally powerful for detecting non-carbon-containing impurities that are invisible to HPLC-UV and NMR, such as inorganic salts (e.g., sodium chloride, ammonium sulfate) which may be carried over from the synthesis. A significant deviation from the theoretical values, even when HPLC and NMR suggest high purity, points to the presence of these inorganic contaminants or incorrect salt formation.
-
Theoretical Values for C₉H₁₀ClN₃ (MW: 195.65):
-
%C = 55.25
-
%H = 5.15
-
%N = 21.48
-
-
Phase 3: Final Assessment and Absolute Purity
The final step is to account for non-chromophoric and non-volatile components like water, which allows for the calculation of an absolute purity value.
Karl Fischer Titration
-
Rationale: Many hydrochloride salts are hygroscopic and can contain significant amounts of water. This water content contributes to the sample's weight but is not the active compound. Karl Fischer titration is the gold standard for accurate water determination.
-
Impact: A sample that appears to be 99% pure by HPLC may only be 94% pure by weight if it contains 5% water. For applications requiring precise molar quantities, this is a critical distinction.
Data Synthesis and Supplier Comparison
The power of this comprehensive approach lies in consolidating the data into a clear, comparative format. This allows for an objective, evidence-based decision.
Table 1: Comparative Purity Analysis of 4-(1H-pyrazol-1-yl)aniline hydrochloride
| Parameter | Supplier A | Supplier B | Supplier C | Theoretical Value | Method |
| Physical Properties | |||||
| Appearance | Off-white crystalline solid | Tan powder | White crystalline solid | N/A | Visual |
| Solubility (MeOH) | Complete | Complete, slight haze | Complete | N/A | Visual |
| Identity | |||||
| FTIR | Conforms | Conforms | Conforms | Conforms | IR Spectroscopy |
| Molecular Ion [M+H]⁺ | 160.1 m/z | 160.1 m/z | 160.1 m/z | 160.08 | LC-MS |
| ¹H NMR Structure | Conforms | Conforms | Conforms | Conforms | NMR |
| Quantitative Purity | |||||
| Purity by ¹H NMR | ~98% | ~95% | >99.5% | N/A | NMR |
| Purity by HPLC (254 nm) | 98.5% | 96.2% | 99.7% | N/A | RP-HPLC |
| Impurity Profile | |||||
| Impurity 1 (RT=4.5 min) | 0.8% | 1.5% | 0.1% | N/A | RP-HPLC |
| Impurity 2 (RT=6.1 min) | 0.3% | 2.1% (Isomer) | Not Detected | N/A | RP-HPLC-MS |
| Total Other Impurities | 0.4% | 0.2% | 0.2% | N/A | RP-HPLC |
| Residual Toluene | 50 ppm | 800 ppm | <10 ppm | N/A | GC-MS |
| Composition | |||||
| Water Content | 1.2% | 2.5% | 0.3% | N/A | Karl Fischer |
| % Carbon | 54.65% | 53.50% | 55.15% | 55.25% | Elemental |
| % Hydrogen | 5.10% | 5.25% | 5.18% | 5.15% | Elemental |
| % Nitrogen | 21.15% | 20.81% | 21.40% | 21.48% | Elemental |
| Final Assessment | |||||
| Mass Balance Purity * | 97.3% | 93.8% | 99.4% | 100% | Calculation |
*Mass Balance Purity is calculated as: HPLC Purity % x (100% - Water %)
Analysis of Results:
-
Supplier A: Provides good quality material, suitable for many general research applications. The elemental analysis is slightly off, suggesting minor inorganic impurities.
-
Supplier B: Shows lower purity by both NMR and HPLC. The presence of a significant isomeric impurity and high residual solvent makes this material unsuitable for sensitive applications or late-stage development. The elemental analysis deviates significantly, likely due to the combined effect of water and other impurities.
-
Supplier C: Clearly provides the highest quality material. The purity is excellent across all techniques, with minimal impurities and residual solvents. The elemental analysis is in very close agreement with the theoretical values, confirming high compositional integrity. This is the material of choice for demanding applications such as reference standard generation, cGMP synthesis, or advanced biological screening.
Conclusion
Assessing the purity of a critical reagent like 4-(1H-pyrazol-1-yl)aniline hydrochloride is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—from foundational NMR and MS for identity to quantitative HPLC, GC, and elemental analysis for purity—researchers can build a complete and trustworthy profile of the material. This guide provides the framework and the scientific rationale to move beyond a supplier's certificate of analysis and perform a rigorous, independent verification. This diligence is the bedrock of reproducible science and successful drug development.
References
-
Rasayan Journal of Chemistry (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. [Link]
-
PubChem (Accessed 2026). 4-(1H-Pyrazol-1-yl)aniline. [Link]
-
Hyma Synthesis Pvt. Ltd. (Accessed 2026). Custom Synthesis of Complex Chemicals. [Link]
-
Publisso (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Pharmaffiliates (Accessed 2026). Aripiprazole-impurities. [Link]
-
Italian Journal of Food Safety (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. [Link]
-
ResearchGate (2011). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
-
Springer (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
ResearchGate (2023). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
ResearchGate (2018). FTIR Spectra of Aniline. [Link]
-
National Academic Digital Library of Ethiopia (2005). HPLC methods for recently approved pharmaceuticals. [Link]
-
The Human Metabolome Database (Accessed 2026). ¹H NMR Spectrum of Aniline. [Link]
-
NIOSH (1994). Amines, Aromatic: Method 2002. [Link]
-
MDPI (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]
-
MDPI (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
Agilent Technologies (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
The Royal Society of Chemistry (2019). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. [Link]
-
ResearchGate (2024). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]
-
ResearchGate (2020). FT-IR spectra of a 4-nitroaniline. [Link]
-
PubMed (2007). Thermal and FTIR spectroscopic analysis of the interactions of aniline adsorbed on to MCM-41 mesoporous material. [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. agilent.com [agilent.com]
- 5. series.publisso.de [series.publisso.de]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-pyrazol-1-yl)aniline hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(1H-pyrazol-1-yl)aniline hydrochloride (CAS No: 913848-94-9).[1] As a Senior Application Scientist, my objective is to move beyond mere procedural lists and impart a deep understanding of the causality behind these protocols. The procedures outlined herein are designed to create a self-validating system of safety, grounded in authoritative regulatory standards and field-proven best practices.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the bedrock of its safe management. 4-(1H-pyrazol-1-yl)aniline hydrochloride is an aniline and pyrazole derivative, and its hazard profile reflects the characteristics of these parent structures. The hydrochloride salt form is a solid.[2]
The primary hazards, as identified in Safety Data Sheets (SDS), include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
It is crucial to recognize that the parent compound, aniline, is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen.[5] Furthermore, aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.[6] This context demands that 4-(1H-pyrazol-1-yl)aniline hydrochloride be treated as a hazardous substance, with all waste designated as hazardous waste.
| Hazard Class | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | [3] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [3] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | [3] |
Section 2: Pre-Disposal Handling & Waste Segregation
Proper disposal begins long before the waste container is full. The principle of waste segregation is paramount to prevent dangerous chemical reactions within the waste stream.
Core Principles:
-
Designated Waste Container: All waste contaminated with 4-(1H-pyrazol-1-yl)aniline hydrochloride must be collected in a dedicated, properly labeled hazardous waste container.
-
Chemical Incompatibility: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or strong bases.[4][7] The acidic nature of the hydrochloride salt could react exothermically with bases.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(1H-pyrazol-1-yl)aniline hydrochloride," and the associated hazard pictograms.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[4][6]
Section 3: Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling the active compound or its waste. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and irritation.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against dust particles and splashes, preventing serious eye irritation.[3][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood | To prevent inhalation of dust, which can cause respiratory tract irritation.[3][4] |
Section 4: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. Always operate within the framework of your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9]
Protocol 4.1: Disposal of Contaminated Labware and PPE
This protocol applies to items with trace or residual contamination, such as gloves, weighing paper, and disposable plasticware.
Methodology:
-
Step 1: Do not rinse contaminated items in the sink. Discharge into the environment must be avoided.[3]
-
Step 2: Place all contaminated solid items directly into the designated hazardous waste container for solids.
-
Step 3: For contaminated, non-disposable glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) into a designated hazardous waste container for flammable liquids. Allow the glassware to dry completely in a fume hood before washing.
Protocol 4.2: Disposal of Bulk/Unused Product
This protocol is for the disposal of expired, unused, or excess 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Methodology:
-
Step 1: Ensure the original product container is securely sealed.
-
Step 2: If the original container is compromised, overpack it into a larger, compatible, and sealed container.
-
Step 3: Affix a hazardous waste label to the container.
-
Step 4: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Disposal must be carried out by a licensed hazardous waste disposal company.[10] The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides.[7][10][11]
Protocol 4.3: Spill Cleanup and Disposal
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Methodology:
-
Step 1: Evacuate & Secure: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS emergency line.
-
Step 2: Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Step 3: Don PPE: Wear the full PPE ensemble as described in Section 3.
-
Step 4: Contain & Absorb: For the solid powder, gently sweep or scoop the material to avoid creating dust.[4] Place the material into the designated solid hazardous waste container. Do not use water.
-
Step 5: Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as hazardous waste.
-
Step 6: Final Cleanup: Wash the area with soap and water. Dispose of all cleanup materials, including contaminated gloves and wipes, as hazardous waste.[13]
Section 5: Waste Stream Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from activities involving 4-(1H-pyrazol-1-yl)aniline hydrochloride.
Caption: Decision workflow for segregating and disposing of waste.
Section 6: Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the development of a Chemical Hygiene Plan and employee training, under 29 CFR 1910.1450.[9][14]
Your most critical resource is your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance, waste containers, and disposal services that are compliant with all relevant regulations. Never dispose of this chemical down the drain or in the regular trash.[15]
Conclusion
The proper disposal of 4-(1H-pyrazol-1-yl)aniline hydrochloride is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the hazards, implementing rigorous segregation and handling protocols, and adhering to established disposal workflows, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always prioritize safety and when in doubt, consult your institution's EHS professionals.
References
-
Safety Data Sheet: aniline . (2021). Chemos GmbH & Co.KG. [Link]
-
Aniline hydrochloride - Safety Data Sheet . (2024). PENTA. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
Aniline | Hazard Summary . U.S. Environmental Protection Agency (EPA). [Link]
-
Aniline - Incident management . GOV.UK. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Minded. [Link]
-
Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
Sources
- 1. 913848-94-9|4-(1H-Pyrazol-1-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 4-(1H-Pyrazol-1-yl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ca [fishersci.ca]
- 5. epa.gov [epa.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. chemos.de [chemos.de]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
